molecular formula C15H29N3O8 B605874 Azido-PEG6-acid CAS No. 361189-66-4

Azido-PEG6-acid

Cat. No.: B605874
CAS No.: 361189-66-4
M. Wt: 379.41 g/mol
InChI Key: KQYQHDQBMAJDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG6-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYQHDQBMAJDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Azido-PEG6-acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azido-PEG6-acid is a hydrophilic, heterobifunctional linker integral to modern bioconjugation strategies, particularly in the fields of drug delivery, diagnostics, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a flexible hexa(ethylene glycol) (PEG6) spacer, allows for the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the core properties, applications, and experimental protocols related to this compound.

Core Properties and Structure

This compound, systematically named 1-azido-21-oxo-3,6,9,12,15,18-hexaoxa-22-aza-tetracosanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation. The key functional groups are the azide (-N3) and the carboxylic acid (-COOH), which serve as reactive handles for orthogonal conjugation chemistries. The PEG6 spacer enhances aqueous solubility, reduces non-specific binding, and provides spatial separation between conjugated molecules.

The molecular structure is characterized by the following SMILES notation: O=C(CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C15H29N3O8
Molecular Weight 379.41 g/mol
CAS Number 361189-66-4
Purity Typically >95%
Appearance Varies (often a solid or oil)
Solubility Soluble in water and most organic solvents

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in a variety of applications:

  • PROTACs Development: this compound is frequently employed as a linker in the synthesis of PROTACs.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The azide group allows for the attachment of the drug via click chemistry, while the carboxylic acid can be conjugated to the antibody.

  • Nanoparticle Functionalization: this compound is utilized to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to enhance their biocompatibility and provide a means for further functionalization.[4] PEGylation reduces aggregation and recognition by the immune system.[5] The azide terminus serves as a versatile anchor point for attaching targeting ligands, imaging agents, or therapeutic molecules.

  • Bioconjugation and Labeling: This linker is widely used for the covalent attachment of molecules to proteins, peptides, and other biomolecules. The orthogonal reactivity of the azide and carboxylic acid groups allows for controlled, stepwise conjugation.

Experimental Protocols

The utility of this compound is realized through two primary types of chemical reactions targeting its distinct functional groups: the activation of the carboxylic acid for reaction with amines, and the cycloaddition of the azide with an alkyne.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule, such as a protein or peptide. The reaction proceeds via the formation of a more stable N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated Azido-PEG6-NHS ester solution to the amine-containing molecule dissolved in Coupling Buffer. A higher pH in the coupling buffer facilitates the reaction with the primary amine.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the azide terminus of an this compound-modified molecule with an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (prepared using Protocol 1 or other methods)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce side reactions.

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., SEC column)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, the stabilizing ligand, and sodium ascorbate (B8700270) in water. The sodium ascorbate solution should be prepared fresh.

    • Dissolve the azide- and alkyne-containing molecules in the reaction buffer.

  • Reaction Setup:

    • In a reaction tube, combine the azide- and alkyne-containing molecules.

    • In a separate tube, premix the CuSO4 and the stabilizing ligand.

  • Initiation of the Click Reaction:

    • Add the CuSO4/ligand mixture to the solution containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or other suitable methods to remove the copper catalyst and excess reagents.

Visualization of a Key Workflow

The following diagram illustrates the general workflow for the functionalization of a nanoparticle with a targeting ligand using this compound as a linker.

G cluster_0 Step 1: Nanoparticle Surface Modification cluster_1 Step 2: Linker Conjugation (EDC/NHS Coupling) cluster_2 Step 3: Targeting Ligand Attachment (Click Chemistry) cluster_3 Application: Targeted Cellular Uptake Nanoparticle Nanoparticle Amine-functionalized Nanoparticle Amine-functionalized Nanoparticle Nanoparticle->Amine-functionalized Nanoparticle Amine functionalization Azide-PEG-Nanoparticle Azide-PEG-Nanoparticle Amine-functionalized Nanoparticle->Azide-PEG-Nanoparticle EDC/NHS coupling This compound This compound This compound->Azide-PEG-Nanoparticle Functionalized Nanoparticle Functionalized Nanoparticle Azide-PEG-Nanoparticle->Functionalized Nanoparticle CuAAC Alkyne-Targeting Ligand Alkyne-Targeting Ligand Alkyne-Targeting Ligand->Functionalized Nanoparticle Cell Cell Functionalized Nanoparticle->Cell Receptor-mediated endocytosis

Caption: Workflow for nanoparticle functionalization using this compound.

The cellular uptake of PEGylated nanoparticles can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway is often dependent on particle size, surface charge, and the conjugated targeting ligand. For instance, PEGylation has been shown to favor caveolae- and clathrin-mediated endocytosis for lipid nanoparticles.

G cluster_0 PROTAC Synthesis Workflow cluster_1 Mechanism of Action POI_Ligand_Alkyne Target Protein Ligand (with alkyne) PROTAC PROTAC Molecule POI_Ligand_Alkyne->PROTAC CuAAC Click Chemistry E3_Ligand_Amine E3 Ligase Ligand (with amine) Intermediate E3 Ligand-PEG6-Azide E3_Ligand_Amine->Intermediate EDC/NHS Coupling Azido_PEG6_acid This compound Azido_PEG6_acid->Intermediate Intermediate->PROTAC Ternary_Complex Target Protein : PROTAC : E3 Ligase (Ternary Complex) PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Logical workflow for PROTAC synthesis and its mechanism of action.

References

Synthesis and Characterization of Azido-PEG6-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG6-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic route, purification methods, and key analytical techniques for the characterization of this versatile molecule.

Introduction

This compound, with the chemical formula C15H29N3O8 and a molecular weight of approximately 379.4 g/mol , is a valuable tool in chemical biology and medicinal chemistry.[1][2] Its structure incorporates a terminal azide (B81097) group and a carboxylic acid, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3] The carboxylic acid group can be readily activated to form amide bonds with primary amines.[2] The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C15H29N3O8[1][2]
Molecular Weight 379.41 g/mol [1]
CAS Number 361189-66-4[1][2]
Appearance Colorless to light yellow oil or liquid[5]
Purity Typically ≥95%[1][6]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[2]
Storage Conditions Store at -20°C, desiccated and protected from light[1][2]

Synthesis of this compound

While several synthetic routes are possible, a common and effective method involves a two-step process starting from a commercially available hexaethylene glycol derivative. The overall synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Azidation cluster_1 Step 2: Deprotection Bromo_PEG6_Acid_Ester tert-Butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate Azido_PEG6_Acid_Ester tert-Butyl 2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate Bromo_PEG6_Acid_Ester->Azido_PEG6_Acid_Ester NaN3, DMF Heat Azido_PEG6_Acid This compound Azido_PEG6_Acid_Ester->Azido_PEG6_Acid Trifluoroacetic Acid (TFA) DCM

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate

  • To a solution of tert-butyl 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (NaN3, 1.5-3 equivalents).

  • Heat the reaction mixture to 60-80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the crude tert-butyl ester from Step 1 in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting crude this compound can then be purified.

Purification

Purification of PEGylated compounds can be challenging due to their physical properties. A combination of techniques may be necessary to achieve high purity.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, can be effective for separating the product from non-polar impurities and starting materials. Due to the polar nature of the product, streaking on the column can be an issue, which can sometimes be mitigated by the addition of a small percentage of a more polar solvent or an acid/base modifier to the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a powerful technique. A C18 column with a water/acetonitrile gradient containing a small amount of formic acid or TFA is typically used.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following analytical techniques are routinely employed.

Characterization_Workflow Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS Purity_Analysis Purity Analysis (HPLC) Purified_Product->Purity_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Purity_Confirmation Purity Confirmation Purity_Analysis->Purity_Confirmation

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show a characteristic broad singlet for the ethylene (B1197577) glycol protons. The methylene (B1212753) protons adjacent to the azide and the carboxylic acid will appear as distinct triplets.

  • ¹³C NMR: The carbon NMR spectrum will show a prominent peak for the repeating ethylene glycol carbons, along with distinct signals for the carbons of the methylene groups adjacent to the azide and carboxylic acid functionalities, and the carbonyl carbon of the acid.

Table 2: Expected NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~3.65s-O-CH₂-CH₂-O- (PEG backbone)
~3.7-3.8t-CH₂-CH₂-COOH
~3.3-3.4tN₃-CH₂-CH₂-
~2.5-2.6t-CH₂-COOH
¹³C ~172-174--COOH
~70-71--O-CH₂-CH₂-O- (PEG backbone)
~67-68--CH₂-CH₂-COOH
~50-51-N₃-CH₂-
~35-36--CH₂-COOH

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (carboxylic acid)
~2100 Strong N₃ asymmetric stretch (characteristic azide peak)
~1730StrongC=O stretch (carboxylic acid)
~1100StrongC-O-C stretch (PEG backbone)

The presence of a strong absorption band around 2100 cm⁻¹ is a definitive indicator of the successful incorporation of the azide group.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 380.4.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺380.2036~380.2
[M+Na]⁺402.1855~402.2
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like TFA or formic acid, is typically used. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is generally considered acceptable for most applications.

Applications

This compound is a versatile building block with numerous applications in the life sciences, including:

  • PROTAC Development: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[3]

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.

  • Peptide and Oligonucleotide Modification: Site-specific modification of biomolecules to introduce labels, drugs, or other functionalities.

  • Surface Functionalization: Modification of surfaces (e.g., nanoparticles, microarrays) for biomedical and diagnostic applications.

  • Hydrogel Formation: Cross-linking of polymers to form biocompatible hydrogels for drug delivery and tissue engineering.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals working in the fields of bioconjugation, drug development, and materials science. Careful execution of the synthetic and purification steps, coupled with thorough analytical characterization, is crucial for obtaining high-quality material suitable for demanding applications.

References

An In-depth Technical Guide to Azido-PEG6-acid: Features, Benefits, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for the precise engineering of complex biomolecules. This guide delves into the core features of this compound, its significant benefits, and detailed methodologies for its application in key research areas, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Features and Chemical Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] Its structure allows for orthogonal conjugation strategies, where the azide and carboxylic acid moieties can be selectively reacted with different functional groups.

The key features include:

  • Azide Group (-N3): This functional group is highly selective and participates in bioorthogonal "click chemistry" reactions. It readily reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) to form a stable triazole linkage.[2][3] The azide's stability under most biological conditions ensures high reaction specificity.[4]

  • Carboxylic Acid Group (-COOH): This group enables the formation of stable amide bonds with primary amine groups.[1] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU).

  • Hexaethylene Glycol (PEG6) Spacer: The six-unit PEG chain imparts hydrophilicity to the linker and any molecule it is conjugated to. This enhanced water solubility is a significant advantage when working with hydrophobic drugs or biomolecules intended for administration in aqueous environments. The PEG spacer also provides flexibility and can influence the pharmacokinetic properties of the final conjugate.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on typical supplier specifications.

Physical and Chemical Properties
Molecular Formula C15H29N3O8
Molecular Weight 379.41 g/mol
Purity Typically >95% or >98%
Appearance Varies (e.g., solid, liquid)
Solubility and Storage
Solubility Soluble in water, DMSO, DCM, and DMF.
Recommended Storage (neat) -20°C for long-term storage (months to years).
Recommended Storage (in solution) Prepare fresh; if necessary, store at -20°C for short-term (days to weeks).
Stability Stable under mild acidic and neutral conditions. The azide group can be sensitive to strong acids and elevated temperatures, while the carboxylic acid reactivity is pH-dependent. The ether linkages in the PEG chain are generally stable.

Key Benefits in Research and Drug Development

The unique combination of features in this compound offers several benefits for researchers and drug development professionals:

  • Enhanced Biocompatibility and Reduced Immunogenicity: The PEG linker can shield conjugated molecules from recognition by the immune system, potentially reducing their immunogenicity.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a drug, leading to reduced renal clearance and a longer circulation half-life.

  • Increased Solubility: The hydrophilic PEG6 spacer significantly improves the aqueous solubility of hydrophobic molecules, which is often a major hurdle in drug development.

  • Versatile Conjugation Chemistry: The orthogonal reactivity of the azide and carboxylic acid groups allows for the precise and controlled assembly of complex bioconjugates.

  • Enabling Technology for ADCs and PROTACs: this compound is a key component in the synthesis of ADCs, where it links a monoclonal antibody to a cytotoxic payload, and in PROTACs, where it connects a target-binding ligand to an E3 ligase ligand.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-modified molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio (typically a slight excess of the azide is used, e.g., 1:1.2 to 1:5).

    • Add the reaction buffer to achieve the desired final concentration of reactants.

    • In a separate tube, premix CuSO4 and the ligand in a 1:2 to 1:5 molar ratio and let it stand for a few minutes to form the copper-ligand complex.

  • Initiation of the Click Reaction:

    • Add the copper-ligand complex to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 50-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Purification:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

    • Upon completion, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for small molecules, to remove unreacted reagents and byproducts.

Protocol 2: Amide Bond Formation

This protocol outlines the general procedure for conjugating the carboxylic acid moiety of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Coupling agent: EDC or HATU

  • (Optional) N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Methodology:

  • Preparation of Reagents:

    • Dissolve this compound in the anhydrous solvent.

    • Dissolve the amine-containing molecule in the anhydrous solvent. If the amine is a salt (e.g., hydrochloride), add an equivalent of base to neutralize it.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the coupling agent (e.g., 1.1-1.5 equivalents of HATU) and a base (e.g., 2-3 equivalents of DIPEA).

    • If using EDC, NHS or HOBt (1.1-1.5 equivalents) can be added to form a more stable active ester intermediate.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amide Coupling:

    • Add the amine-containing molecule (1.0-1.2 equivalents) to the activated this compound solution.

    • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary (e.g., by adding water).

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., dilute acid, brine, and dilute base) to remove the coupling reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by flash chromatography or reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_payload Payload Modification cluster_antibody Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Analysis payload Amine-containing Cytotoxic Payload activated_payload Azide-PEG6-Payload payload->activated_payload Amide Bond Formation (EDC/HATU) azido_peg This compound azido_peg->activated_payload adc Antibody-Drug Conjugate (ADC) activated_payload->adc CuAAC Click Chemistry (CuSO4, Ligand, Na-Ascorbate) antibody Alkyne-modified Monoclonal Antibody antibody->adc purified_adc Purified ADC adc->purified_adc Size-Exclusion Chromatography analysis Characterization (DAR, Purity) purified_adc->analysis PROTAC_Synthesis_Logic start Starting Materials poi_ligand Alkyne-modified Protein of Interest (POI) Ligand start->poi_ligand e3_ligand Amine-containing E3 Ligase Ligand start->e3_ligand azido_peg This compound start->azido_peg step2 Step 2: Click Chemistry poi_ligand->step2 step1 Step 1: Amide Bond Formation e3_ligand->step1 azido_peg->step1 intermediate Azido-PEG6-E3 Ligand Intermediate step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac purification Purification and Characterization protac->purification

References

An In-Depth Technical Guide to the Applications of Azido-PEG6-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG6-acid, a versatile heterobifunctional linker, and its applications in the field of bioconjugation. We will delve into its chemical properties, explore its utility in constructing advanced biomolecular conjugates, and provide detailed experimental protocols and quantitative data to inform your research and development endeavors.

Introduction to this compound

This compound is a chemical linker characterized by a terminal azide (B81097) group (-N₃) and a carboxylic acid (-COOH) group, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure imparts desirable properties for bioconjugation, including enhanced water solubility and reduced steric hindrance. The azide group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] The carboxylic acid moiety allows for the formation of stable amide bonds with primary amines, commonly found in proteins and other biomolecules.[1]

Chemical Structure:

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₂₉N₃O₈[1]
Molecular Weight 379.4 g/mol
CAS Number 361189-66-4
Solubility Water, DMSO, DMF
Purity Typically >95%

Core Bioconjugation Chemistries

The utility of this compound stems from its two reactive termini, enabling a variety of conjugation strategies.

Amide Bond Formation

The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins) to form a stable amide linkage. This reaction is typically mediated by carbodiimide (B86325) coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like N-hydroxysuccinimide (NHS) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in the CuAAC reaction with a terminal alkyne-containing molecule. This "click" reaction is highly efficient, specific, and forms a stable triazole ring. The reaction is catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC can be employed. This reaction occurs between the azide group and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. While generally slower than CuAAC, SPAAC offers excellent biocompatibility for in vivo applications.

Quantitative Comparison of CuAAC and SPAAC
ParameterCuAACSPAACKey Takeaway
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.Catalyst-free cycloaddition between a strained cyclooctyne and an azide.SPAAC is ideal for live-cell applications due to the absence of a toxic metal catalyst.
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used.CuAAC offers significantly faster reaction times for in vitro conjugations.
Reaction Yield Typically provides quantitative or near-quantitative yields.Can achieve high yields, often near-quantitative, but may require longer reaction times or higher concentrations.Both methods can achieve high yields with proper optimization.
Biocompatibility The copper catalyst can be cytotoxic, limiting its use in living systems.Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.SPAAC is the preferred method for in vivo and live-cell labeling.

Applications of this compound in Bioconjugation

The bifunctional nature of this compound makes it a valuable tool in several cutting-edge areas of bioconjugation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase ligand. The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the mechanism of action of a PROTAC utilizing the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

This protocol describes a general approach for synthesizing a PROTAC using this compound, where one ligand has a primary amine and the other has a terminal alkyne.

Step 1: Amide Coupling of Amine-Containing Ligand to this compound

  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azide-functionalized ligand.

Step 2: CuAAC ("Click") Reaction with Alkyne-Containing Ligand

  • Dissolve the azide-functionalized ligand from Step 1 (1.0 eq) and the alkyne-containing ligand (1.0 eq) in a t-BuOH/H₂O (1:1) solvent mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.2 eq in water) to the reaction mixture.

  • Add a solution of CuSO₄·5H₂O (0.1 eq in water).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent. This compound can be used to attach the cytotoxic payload to the antibody. The carboxylic acid can be used to conjugate to lysine residues on the antibody, and the azide can then be "clicked" to an alkyne-modified drug. Alternatively, an alkyne-modified antibody can be reacted with an azide-functionalized drug. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.

The following diagram illustrates the general pathway of ADC internalization and drug release.

ADC_Trafficking cluster_cell Tumor Cell Receptor Tumor Antigen (Receptor) Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: Intracellular trafficking and mechanism of action of an Antibody-Drug Conjugate (ADC).

This protocol outlines the conjugation of an alkyne-modified drug to an antibody that has been functionalized with this compound.

Step 1: Antibody Modification with Azido-PEG6-NHS ester Note: this compound is first converted to its NHS ester for efficient reaction with antibody lysine residues.

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Prepare a stock solution of Azido-PEG6-NHS ester (a derivative of this compound) in anhydrous DMSO (e.g., 10 mM).

  • Add a calculated molar excess (e.g., 5-10 fold) of the Azido-PEG6-NHS ester stock solution to the antibody solution.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

  • Purify the azide-modified antibody using a desalting column or size-exclusion chromatography to remove excess linker.

Step 2: SPAAC Conjugation of Alkyne-Modified Drug

  • Prepare a stock solution of the DBCO-functionalized cytotoxic drug in DMSO.

  • Add the DBCO-drug solution to the azide-modified antibody at a 3-5 molar excess.

  • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.

  • Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted drug.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protein Labeling

This compound can be used to label proteins for various applications, including proteomics, fluorescence imaging, and pull-down assays. The carboxylic acid can be coupled to primary amines on the protein, introducing an azide handle for subsequent "click" reactions with reporter molecules such as fluorophores or biotin.

The following diagram outlines the workflow for labeling a protein with a fluorescent dye using this compound.

Protein_Labeling_Workflow Protein Target Protein (-NH₂ groups) Azide_Protein Azide-Modified Protein Protein->Azide_Protein Amide Coupling Linker Azido-PEG6-NHS ester Linker->Azide_Protein Labeled_Protein Fluorescently Labeled Protein Azide_Protein->Labeled_Protein Click Chemistry (CuAAC or SPAAC) Alkyne_Dye Alkyne-Fluorescent Dye Alkyne_Dye->Labeled_Protein Analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) Labeled_Protein->Analysis

Caption: Workflow for fluorescent labeling of a target protein using this compound.

This protocol describes the two-step labeling of a protein with a fluorescent dye using this compound.

Step 1: Protein Modification with Azido-PEG6-NHS ester

  • Follow Step 1 of the ADC preparation protocol to generate the azide-modified protein.

Step 2: CuAAC Reaction with an Alkyne-Functionalized Fluorophore

  • To the purified azide-modified protein, add the alkyne-functionalized fluorophore at a 5-10 molar excess.

  • Add a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.

  • Add a solution of CuSO₄ complexed with a ligand such as THPTA to a final copper concentration of 0.1 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the fluorescently labeled protein using a desalting column to remove unreacted fluorophore and catalyst components.

  • Analyze the labeled protein by SDS-PAGE with fluorescence imaging to confirm conjugation.

Nanoparticle Functionalization

This compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, for biomedical applications. The carboxylic acid can be used to anchor the linker to the nanoparticle surface (often pre-functionalized with amines), while the azide group provides a handle for conjugating targeting ligands, drugs, or imaging agents. The PEG spacer enhances the colloidal stability and biocompatibility of the nanoparticles.

The following diagram shows the workflow for functionalizing amine-modified magnetic nanoparticles with a targeting ligand.

Nanoparticle_Functionalization NP Amine-Modified Magnetic Nanoparticle Azide_NP Azide-Functionalized Nanoparticle NP->Azide_NP Amide Coupling Linker This compound + EDC/NHS Linker->Azide_NP Targeted_NP Targeted Nanoparticle Azide_NP->Targeted_NP Click Chemistry Alkyne_Ligand Alkyne-Targeting Ligand Alkyne_Ligand->Targeted_NP Application Biomedical Application (e.g., MRI, Drug Delivery) Targeted_NP->Application

Caption: Workflow for the functionalization of magnetic nanoparticles with a targeting ligand.

This protocol describes the functionalization of amine-modified magnetic nanoparticles with a targeting ligand using this compound.

Step 1: Surface Modification with this compound

  • Disperse the amine-modified magnetic nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • In a separate tube, activate the carboxylic acid of this compound by dissolving it in the same buffer with EDC (1.2 eq) and NHS (1.2 eq) and incubating for 15 minutes.

  • Add the activated this compound solution to the nanoparticle dispersion.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Separate the azide-functionalized nanoparticles from the reaction mixture using a magnet and wash several times with the buffer to remove unreacted linker and coupling agents.

Step 2: Conjugation of an Alkyne-Targeting Ligand via CuAAC

  • Resuspend the azide-functionalized nanoparticles in a suitable reaction buffer.

  • Add the alkyne-functionalized targeting ligand.

  • Add a freshly prepared solution of sodium ascorbate and a CuSO₄/ligand complex as described in the protein labeling protocol.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Separate the functionalized nanoparticles using a magnet and wash extensively to remove unreacted ligand and catalyst components.

  • Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Conclusion

This compound is a highly versatile and valuable tool for researchers in the life sciences and drug development. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the construction of a wide range of sophisticated bioconjugates. The inclusion of a PEG spacer enhances the aqueous solubility and biocompatibility of the resulting molecules. By understanding the core chemistries and leveraging the detailed protocols provided in this guide, scientists can effectively utilize this compound to advance their research in areas such as targeted protein degradation, antibody-drug conjugates, proteomics, and nanomedicine.

References

The Strategic Application of Azido-PEG6-acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules are comprised of two key ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker chemistries, those incorporating polyethylene (B3416737) glycol (PEG) units have gained prominence. This guide provides an in-depth technical exploration of Azido-PEG6-acid, a versatile PEG-based linker, and its role in the rational design of potent and effective PROTACs.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action hinges on its ability to induce proximity between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker connecting the two ligands plays a multifaceted role in this process:

  • Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor solubility, which can hinder their development as therapeutic agents. The inclusion of hydrophilic PEG chains, such as in this compound, can significantly enhance the aqueous solubility of the PROTAC molecule.

  • Cell Permeability: The journey of a PROTAC to its intracellular target is a critical step. While the hydrophilicity of PEG can sometimes be a double-edged sword with respect to passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the molecule to adopt conformations that shield its polar surface area, facilitating cell entry.

  • Ternary Complex Formation: The length and composition of the linker are paramount in achieving a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may lead to steric hindrance, while an overly long or rigid linker might prevent the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages in PROTAC design and synthesis. Its structure consists of a six-unit polyethylene glycol chain, conferring flexibility and hydrophilicity. The terminal azide (B81097) (N3) and carboxylic acid (-COOH) groups provide orthogonal handles for conjugation to the POI and E3 ligase ligands.

The azide group is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the modular synthesis of PROTAC libraries.[1] The resulting triazole ring is also metabolically stable. The carboxylic acid can be readily coupled to an amine-containing ligand through standard amide bond formation.

Quantitative Analysis of PEG6-Containing PROTACs

The efficacy of a PROTAC is typically defined by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

The following tables summarize representative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the performance of molecules containing a PEG6 linker.

PROTACTargetE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
RC-1 BTKThalidomidePEG6130~90Mino[2]
PTD10 BTKPomalidomideShortest PEG variant0.5>95Ramos[3]
Illustrative BRD4 Degrader BRD4VHLPEG662>90MDA-MB-231[4]

Table 1: Degradation Efficacy of PEG6-Containing PROTACs. Note: This table presents illustrative data from the indicated sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

CompoundTargetCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
SJF620 BTK15023.5Not Reported[5]

Table 2: Representative Pharmacokinetic Parameters of a BTK PROTAC. Note: This data is for a potent BTK degrader developed to have an improved pharmacokinetic profile. While not explicitly a PEG6 linker, it highlights the type of data crucial for PROTAC development. Comprehensive pharmacokinetic data for PROTACs with PEG6 linkers is still emerging in the public domain.[6]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 PROTAC_bound->E3_bound Experimental_Workflow start PROTAC Synthesis (Click Chemistry) cell_culture Cell Culture and Treatment (Dose-Response) start->cell_culture lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant ternary_complex Ternary Complex Assay (TR-FRET/NanoBRET) lysis->ternary_complex ubiquitination Ubiquitination Assay (IP-Western) lysis->ubiquitination western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis ternary_complex->data_analysis ubiquitination->data_analysis pk_studies Pharmacokinetic Studies (In Vivo) data_analysis->pk_studies Logical_Relationships cluster_linker This compound Linker Properties cluster_protac PROTAC Performance Metrics Hydrophilicity Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Flexibility Flexibility Permeability Cell Permeability Flexibility->Permeability Ternary_Stability Ternary Complex Stability Flexibility->Ternary_Stability Length Optimal Length Length->Ternary_Stability Reactivity Bifunctional Reactivity (Azide & Acid) Degradation Efficient Degradation (Low DC50, High Dmax) PK Favorable PK Solubility->PK Permeability->PK Ternary_Stability->Degradation

References

A Technical Guide to Azido-PEG6-acid for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Antibody-Drug Conjugates (ADCs) represent a highly promising class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to tumor cells. This is achieved by linking a monoclonal antibody (mAb), which provides tumor specificity, to a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile.[1][2][3] Polyethylene (B3416737) glycol (PEG) linkers have become integral to modern ADC design, offering enhanced solubility, improved stability, and reduced immunogenicity.[1][4]

This guide provides an in-depth technical overview of Azido-PEG6-acid, a versatile, non-cleavable bifunctional linker, for the development of next-generation ADCs. We will cover its core properties, provide detailed experimental protocols for its use in conjugation, and illustrate key workflows and mechanisms.

Core Properties of this compound

This compound is a hydrophilic, heterobifunctional linker featuring a terminal azide (B81097) group and a carboxylic acid, separated by a six-unit polyethylene glycol chain. This structure allows for a sequential, controlled conjugation process. The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 361189-64-4
Molecular Formula C₁₅H₂₉N₃O₈
Molecular Weight 379.41 g/mol
Purity Typically >95% - 98%
Appearance Colorless liquid or oil
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions -20°C

Functionality in ADC Development

The bifunctional nature of this compound dictates its utility in a two-stage conjugation strategy.

  • Carboxylic Acid (-COOH) End: This functional group is used to attach the cytotoxic payload. It readily reacts with primary or secondary amines on a drug molecule in the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive such as Sulfo-NHS (N-hydroxysulfosuccinimide) to form a stable amide bond.

  • Azide (-N₃) End: The azide group is a bioorthogonal handle for "click chemistry." It allows for highly specific and efficient conjugation to an antibody that has been engineered or modified to contain a corresponding alkyne group (e.g., via an unnatural amino acid or an alkyne-functionalized linker). This reaction, often a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole ring, linking the payload-linker construct to the antibody.

The PEG6 spacer provides several key advantages:

  • Enhanced Hydrophilicity: The PEG chain improves the water solubility of the entire ADC construct, which is crucial when working with hydrophobic payloads, thereby reducing the risk of aggregation.

  • Improved Pharmacokinetics (PK): The hydrophilic PEG linker can create a hydration shell that may prolong the ADC's circulation half-life by shielding it from premature clearance mechanisms.

  • Defined Spacer Length: The monodisperse six-unit PEG chain provides a precise and consistent distance between the antibody and the payload, which can be important for optimizing target binding and minimizing steric hindrance.

Experimental Protocols and Workflows

The development of an ADC using this compound typically follows the workflow illustrated below.

ADC_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_analysis Phase 3: Analysis P_Linker 1. Payload-Linker Synthesis (Amide Bond Formation) Conjugation 3. Click Chemistry (CuAAC Reaction) P_Linker->Conjugation Ab_Mod 2. Antibody Modification (Alkyne Installation) Ab_Mod->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization (HIC, MS for DAR) Purification->Characterization

Caption: General workflow for ADC synthesis using a bifunctional linker.

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the conjugation of an amine-containing cytotoxic payload to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Reverse-Phase HPLC)

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add Sulfo-NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated Azido-PEG6 linker.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add the payload solution to the activated linker solution from the previous step.

    • Let the reaction stir at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress using LC-MS.

    • Once complete, purify the resulting Azido-PEG6-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation to Alkyne-Modified Antibody (Click Chemistry)

This protocol outlines the conjugation of the Azido-PEG6-Payload to an antibody containing an alkyne functional group via CuAAC.

Click_Chemistry_Reaction Ab Alkyne-Modified Antibody ADC Final ADC (Stable Triazole Linkage) Ab->ADC PL Azido-PEG6-Payload PL->ADC Catalyst Catalyst System (CuSO₄, Ligand, Reducing Agent) Catalyst->ADC CuAAC

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC synthesis.

Materials:

  • Alkyne-modified monoclonal antibody (in a suitable buffer like PBS)

  • Azido-PEG6-Payload (dissolved in a water-miscible solvent like DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Ligand solution (e.g., THPTA)

  • Reducing agent solution (e.g., Sodium Ascorbate), freshly prepared

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Prepare Reaction Mixture:

    • In a reaction vessel, add the alkyne-modified antibody (e.g., at 5-10 mg/mL).

    • Add the Azido-PEG6-Payload solution to the antibody at a 5-10 molar excess. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.

  • Prepare Catalyst:

    • In a separate tube, premix CuSO₄ and a copper-stabilizing ligand like THPTA in a 1:5 molar ratio in water.

  • Initiate Reaction:

    • Add the CuSO₄/ligand solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-2 mM.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quench and Purify:

    • Quench the reaction by adding 5 mM EDTA.

    • Proceed immediately to purification.

Protocol 3: ADC Purification and Characterization

Purification:

  • Remove unreacted payload-linker, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC) or desalting columns. The ADC will elute in the high molecular weight fractions.

  • Perform buffer exchange into a suitable formulation or storage buffer (e.g., PBS, pH 7.4).

Characterization:

  • Protein Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute. It can be determined using several methods:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each payload adds hydrophobicity. This allows for the quantification of antibodies with different numbers of drugs (DAR 0, 2, 4, etc.).

    • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides precise mass information, allowing for the direct calculation of the average DAR.

Mechanism of Action for a Non-Cleavable ADC

Since this compound forms stable amide and triazole bonds, it is considered a non-cleavable linker. The payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cancer cell.

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Release & Action Lysosome->Payload 4. Antibody Degradation ADC ADC in Circulation ADC->Receptor 1. Binding

Caption: Mechanism of action for an ADC with a non-cleavable linker.

The process involves:

  • Binding: The ADC circulates systemically and the antibody component binds specifically to a target antigen on the surface of a cancer cell.

  • Internalization: The cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis, into an endosome.

  • Trafficking: The endosome fuses with a lysosome.

  • Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. This degradation releases the cytotoxic payload, which is still attached to the linker and a residual amino acid. The active payload can then exert its cell-killing effect.

Conclusion

This compound is a powerful and versatile tool for the development of modern antibody-drug conjugates. Its defined length, hydrophilicity, and bifunctional nature enable the creation of homogeneous and stable ADCs with favorable pharmacokinetic properties. The use of bioorthogonal click chemistry for antibody attachment provides a high degree of control and specificity in the conjugation process. The protocols and workflows detailed in this guide offer a robust framework for researchers and scientists to leverage this compound in the design and synthesis of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to the Safety and Handling of Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Azido-PEG6-acid, a bifunctional linker commonly used in bioconjugation and drug delivery research. Due to the presence of an azide (B81097) functional group, this compound requires careful handling to mitigate risks of toxicity and potential explosive decomposition. This document outlines the hazards, necessary precautions, and detailed protocols for the safe use of this compound in a laboratory setting.

Hazard Identification and Summary

This compound's primary hazards stem from its azide group, with secondary considerations related to its polyethylene (B3416737) glycol (PEG) and carboxylic acid functionalities.

  • Azide Group Hazards : Organic azides are energetic materials that can be sensitive to heat, shock, friction, and static discharge.[1] Low molecular weight organic azides, in particular, pose a higher risk of explosive decomposition.[1] The azide ion is also highly toxic, with a toxicity profile similar to that of cyanide.[1] It can be fatal if inhaled, ingested, or absorbed through the skin.[2] A crucial and severe hazard is the reaction of azides with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[3] Additionally, azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides. This is particularly relevant for laboratory plumbing, where azide solutions should never be disposed of without deactivation.

  • PEG Group Considerations : Polyethylene glycol (PEG) is generally considered to have low toxicity and is widely used in pharmaceutical applications. However, PEGs can be contaminated with ethylene (B1197577) oxide and 1,4-dioxane, which are potential carcinogens. While PEG itself is not highly reactive, it can act as a penetration enhancer, potentially increasing the skin absorption of other hazardous substances.

  • Carboxylic Acid Group Considerations : Carboxylic acids are generally weak acids but can be corrosive. They should not be stored with bases or in metal cabinets that can corrode. While many carboxylic acids are naturally occurring and have low toxicity, appropriate personal protective equipment should be used to avoid skin and eye contact.

A "Rule of Six" is often used to assess the stability of organic azides, which suggests that there should be at least six carbon atoms for each energetic functional group to provide sufficient dilution and render the compound relatively safe. This compound (C15H29N3O8) has a carbon-to-azide ratio greater than this, suggesting a lower, but not negligible, risk compared to smaller organic azides.

Quantitative Data Summary

PropertyValue/InformationSource
Molecular Formula C15H29N3O8
Molecular Weight 379.41 g/mol
Appearance Colorless liquid
Storage Temperature ≤ -20°C, in the dark, desiccated
Primary Hazards Potentially explosive, highly toxic, reactive with acids and heavy metals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Safety glasses or chemical splash goggles.Protects eyes from splashes.
Hand Protection Nitrile gloves. Consider double-gloving or using Silver Shield® gloves for handling concentrated solutions.Prevents skin absorption of the toxic azide.
Body Protection A flame-resistant lab coat.Protects from splashes and provides a barrier in case of fire.
Additional A blast shield should be used when working with neat or concentrated solutions, or when heating the compound.Mitigates risk from potential explosive decomposition.

Handling and Storage

  • Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood. The work area should be kept clean and free of clutter.

  • Handling :

    • Use plastic or ceramic spatulas for weighing and transferring; never use metal spatulas to avoid the formation of explosive metal azides.

    • Avoid friction, grinding, or shock. Be cautious with glass ground joints, as friction can be a source of initiation.

    • Do not heat the compound unless absolutely necessary and behind a blast shield. Avoid distillation or sublimation as purification methods.

    • Keep away from incompatible materials such as acids, heavy metals and their salts, bromine, carbon disulfide, and dimethyl sulfate.

    • Never use chlorinated solvents (e.g., dichloromethane, chloroform) as they can form explosively unstable di- and tri-azidomethane.

  • Storage :

    • Store this compound at or below -20°C in a dark, dry, and well-ventilated area.

    • Store in plastic amber containers.

    • Store away from incompatible materials, especially acids.

    • Containers must be clearly labeled as "this compound - Potentially Explosive and Toxic".

Experimental Protocols

  • Preparation :

    • Don personal protective equipment (PPE): chemical splash goggles, a flame-resistant lab coat, and nitrile gloves.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a blast shield in front of the work area.

    • Line the work surface within the fume hood with absorbent paper.

  • Weighing :

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Use only plastic or ceramic spatulas to transfer the desired amount of the compound to a tared container. Do not use metal spatulas.

    • Immediately cap the stock container and return it to the recommended storage conditions.

  • Dissolution :

    • Add the solvent to the weighed this compound in the fume hood.

    • Ensure the chosen solvent is not a chlorinated solvent.

  • Cleanup :

    • Wipe down the work surface with an appropriate solvent and dispose of the absorbent paper as hazardous waste.

    • Clean any non-disposable equipment that came into contact with the azide.

  • Small Spills (within a fume hood) :

    • Notify others in the lab.

    • Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).

    • Carefully collect the absorbent material using plastic or ceramic tools and place it in a clearly labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

  • Large Spills (or spills outside of a fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's Environmental Health and Safety (EH&S) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Under no circumstances should azide-containing solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.

  • Waste Collection :

    • Collect all azide-containing waste in a dedicated, clearly labeled hazardous waste container.

    • The container must be labeled "Hazardous Waste: Contains Organic Azide".

    • Keep azide waste separate from acidic waste streams to prevent the formation of hydrazoic acid.

  • Chemical Deactivation (Quenching) of Dilute Inorganic Azide Solutions (for reference, as this compound is an organic azide) :

    • This procedure is for dilute (≤5%) inorganic azide solutions and should be performed with extreme caution in a fume hood.

    • To a stirred aqueous solution of the azide in a three-necked flask, slowly add a freshly prepared 20% aqueous solution of sodium nitrite.

    • Then, slowly add a 20% aqueous solution of sulfuric acid dropwise. The pH should be maintained at approximately 3.

    • Stir the reaction for several hours. The evolution of nitrogen gas indicates the destruction of the azide.

    • Test for the presence of residual azide using a ferric chloride solution test. A red color indicates the presence of hydrazoic acid, meaning the azide has not been fully destroyed.

    • Once the azide is completely destroyed, the solution can be neutralized and disposed of according to institutional guidelines.

  • Disposal of Organic Azides :

    • For organic azides like this compound, it is often recommended to convert them to a more stable derivative, such as an amine, before disposal. This can be achieved through reduction, for example, with Staudinger reduction (triphenylphosphine) or catalytic hydrogenation.

    • Alternatively, and more commonly for small research quantities, dispose of the unreacted organic azide waste through the institution's hazardous waste program.

Visualizations

Safety_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood equipment Use Non-Metal Tools (Plastic/Ceramic Spatulas) fume_hood->equipment blast_shield Consider Blast Shield equipment->blast_shield experiment Perform Experiment blast_shield->experiment no_heat Avoid Heat, Shock, Friction experiment->no_heat no_incompatibles Avoid Incompatibles (Acids, Metals, Chlorinated Solvents) experiment->no_incompatibles spill Spill Occurs? experiment->spill waste Collect Waste in Dedicated Labeled Container no_drain DO NOT Pour Down Drain waste->no_drain spill->waste No cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes cleanup_spill->waste dispose Dispose via EH&S no_drain->dispose PPE_Decision_Tree cluster_minimum Minimum Required PPE cluster_conditions Work Conditions cluster_ppe_add Additional PPE start Task: Handling this compound min_ppe Safety Goggles Nitrile Gloves Lab Coat start->min_ppe task_type What is the scale and nature of the work? min_ppe->task_type small_scale Small scale (<1g) Dilute solution task_type->small_scale Routine large_scale Large scale (>1g) Neat/Concentrated task_type->large_scale Elevated Risk heating Heating or risk of pressure buildup? large_scale->heating double_glove Consider Double Gloves large_scale->double_glove blast_shield Use Blast Shield heating->blast_shield Yes fr_coat Flame-Resistant Lab Coat heating->fr_coat Yes Spill_Response_Flowchart cluster_hood Inside Fume Hood cluster_outside Outside Fume Hood start Spill of this compound Occurs location Spill Location? start->location notify_hood Notify nearby personnel location->notify_hood In Fume Hood evacuate EVACUATE the lab location->evacuate Outside Hood absorb Cover with absorbent material (e.g., vermiculite) notify_hood->absorb collect Collect with non-metal tools absorb->collect waste_hood Place in labeled hazardous waste container collect->waste_hood decontaminate_hood Decontaminate spill area waste_hood->decontaminate_hood alert Alert others and PI/Supervisor evacuate->alert call_ehs Call EH&S / Emergency Response alert->call_ehs deny_entry Prevent re-entry call_ehs->deny_entry

References

The Versatile Linker: A Technical Guide to Azido-PEG6-acid for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that has emerged as a critical tool in the fields of drug development, chemical biology, and materials science. This heterobifunctional molecule features a terminal azide (B81097) group and a carboxylic acid, connected by a six-unit ethylene (B1197577) glycol chain. This unique architecture provides a combination of water solubility, biocompatibility, and orthogonal reactivity, making it an ideal component for constructing complex bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of stable triazole linkages with alkyne-modified molecules.[1][2] The terminal carboxylic acid can be readily activated to form stable amide bonds with primary amines, a common functional group found in proteins and other biomolecules.[2] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, often improving their pharmacokinetic properties.[3] This guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its use, and visualizations of its role in key biological processes.

Commercial Suppliers and Purity of this compound

A variety of commercial suppliers offer this compound, with purity levels typically exceeding 95%. The quality and characterization of this reagent are paramount for reproducible and reliable results in research and development. Below is a summary of prominent suppliers and their stated product specifications.

SupplierCatalog NumberStated PurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
BroadPharmBP-20612≥98%C15H29N3O8379.4361189-66-4
MedchemExpressHY-10183398.83%C15H29N3O8379.41361189-66-4
Chem-Impex07736≥97%C15H29N3O8379.41361189-66-4
AxisPharmAP13238≥95%C15H29N3O8379.41361189-66-4
Precise PEGAG-1106>96%C15H29N3O8379.41361189-66-4
SobekbioAG00CNH698%C15H29N3O8Not Specified361189-66-4
GlycomindsynthNot Specified95-98%Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Quality Control and Purity Assessment of this compound

Ensuring the purity of this compound is a critical first step. The following are representative protocols for its analysis using standard analytical techniques.

a) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Temperature: 25 °C

    • Number of Scans: 16 or higher for good signal-to-noise ratio

  • Expected Chemical Shifts (in CDCl₃):

    • The protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm.

    • The methylene (B1212753) protons adjacent to the azide group (CH₂-N₃) are expected around 3.3-3.4 ppm.

    • The methylene protons adjacent to the carboxylic acid (CH₂-COOH) will be shifted downfield.

    • The absence of signals corresponding to impurities is indicative of high purity.[4]

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of this compound and separating it from non-PEGylated or multi-PEGylated species.

  • Instrumentation:

    • HPLC system with a UV detector

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Analysis: A single, sharp peak is indicative of a pure compound. The retention time will depend on the specific conditions and column used.

c) Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for PEG compounds.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (379.41 g/mol ) plus an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).

Bioconjugation using this compound: Synthesis of a PROTAC

This protocol outlines a general two-step procedure for synthesizing a PROTAC using this compound, where one ligand is attached via an amide bond and the second via a click chemistry reaction.

Step 1: Amide Bond Formation with the First Ligand

  • Materials:

    • Ligand 1 (containing a primary amine)

    • This compound

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

    • Add the solution of Ligand 1 to the activated this compound mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Ligand 1-PEG6-Azide) by preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Second Ligand

  • Materials:

    • Ligand 1-PEG6-Azide (from Step 1)

    • Ligand 2 (containing a terminal alkyne)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate (B8700270)

    • Solvent: A mixture of t-BuOH/H₂O or DMF

  • Procedure:

    • Dissolve Ligand 1-PEG6-Azide (1.0 eq) and Ligand 2-Alkyne (1.0 eq) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizing the Role of this compound in Drug Development

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound. This brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a structured workflow, from the initial coupling of the first ligand to the final purification of the heterobifunctional molecule.

PROTAC_Synthesis_Workflow start Start Materials: - Ligand 1 (Amine) - this compound - Ligand 2 (Alkyne) step1 Step 1: Amide Coupling Activate this compound React with Ligand 1 start->step1 intermediate Intermediate: Ligand 1-PEG6-Azide step1->intermediate purify1 Purification 1 (e.g., HPLC) intermediate->purify1 step2 Step 2: Click Chemistry (CuAAC) React Intermediate with Ligand 2 (with CuSO4/NaAsc) purify1->step2 final_product Final Product: PROTAC Molecule step2->final_product purify2 Purification 2 (e.g., HPLC) final_product->purify2 analysis Analysis: - LC-MS - NMR purify2->analysis

Caption: Workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a high-purity, versatile linker that is readily available from multiple commercial suppliers. Its well-defined structure and orthogonal reactive groups make it an invaluable tool for researchers in drug development and bioconjugation. The protocols and workflows outlined in this guide provide a framework for the quality control and application of this compound in the synthesis of complex molecules like PROTACs. The continued use of such well-characterized linkers will undoubtedly accelerate the development of novel therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG6-acid Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life. Azido-PEG6-acid is a heterobifunctional linker that provides a versatile platform for peptide modification. It features a terminal azide (B81097) group for highly specific and efficient "click chemistry" reactions and a carboxylic acid group for stable amide bond formation with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide.

This document provides detailed protocols for a two-step conjugation of this compound to a peptide. The first step involves the activation of the carboxylic acid and its coupling to an amine group on the peptide. The second step is the "clicking" of the azide-functionalized peptide to an alkyne-containing molecule. Two powerful click chemistry methods are described: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation

ParameterAmide Coupling (EDC/NHS)Amide Coupling (HATU)CuAACSPAAC
Typical Molar Ratio (Peptide:Reagent) 1 : 3-101 : 1.5-31 : 1.1-1.5 (Azide:Alkyne)1 : 1.1-1.5 (Azide:DBCO-Alkyne)
Typical Reaction Time 1-4 hours30-60 minutes1-4 hours1-24 hours
Typical Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature or 37°C
Typical pH 7.2-8.58.0-9.04-117.4
Typical Yield > 80%> 90%> 95%> 90%
Purity (after purification) > 95%> 95%> 98%> 95%

Experimental Protocols

Part 1: Amide Coupling of this compound to a Peptide

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on the peptide. Two common activation methods are provided.

Method A: EDC/NHS Activation

  • Peptide Preparation: Dissolve the peptide in a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5 to a concentration of 1-5 mg/mL.[1]

  • This compound Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

  • Activation and Coupling:

    • Add a 5-10 fold molar excess of this compound to the peptide solution.

    • Add a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) over the this compound.

    • The activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction with the primary amine is most efficient at a pH of 7-8.[2] For a one-pot reaction, a compromise pH of 7.2-7.5 is often used.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

  • Purification: Purify the Azido-PEGylated peptide using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted reagents.[][4]

Method B: HATU Activation

  • Peptide Preparation: Dissolve the peptide in an anhydrous polar aprotic solvent such as DMF.

  • Reagent Preparation: In a separate tube, dissolve this compound (1.5-3 equivalents), HATU (1.5-3 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3-6 equivalents) in DMF.[5] Allow this pre-activation mixture to stand for a few minutes.

  • Coupling: Add the pre-activated this compound solution to the peptide solution.

  • Reaction: Let the reaction proceed for 30-60 minutes at room temperature.

  • Purification: Purify the Azido-PEGylated peptide by RP-HPLC.[6]

Part 2: Click Chemistry Conjugation

This section describes the conjugation of the azide-functionalized peptide to an alkyne-containing molecule.

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation:

    • Dissolve the Azido-PEGylated peptide in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., DMSO, t-BuOH).[7]

    • Dissolve the alkyne-containing molecule in the same solvent system.

  • Catalyst and Ligand Preparation:

    • Prepare a stock solution of a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4).

    • Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270).[7]

    • (Optional but recommended) Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), in a compatible solvent.[7]

  • Reaction Setup:

    • In a reaction vessel, combine the Azido-PEGylated peptide (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents).[7]

    • If using a ligand, add the TBTA solution (0.01-0.1 equivalents).[7]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]

    • Initiate the reaction by adding the copper(II) sulfate solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[7]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the final peptide conjugate using RP-HPLC.

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reactant Preparation:

    • Dissolve the Azido-PEGylated peptide in an aqueous buffer, such as PBS at pH 7.4.[8]

    • Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]

  • Reaction:

    • Mix the solutions of the Azido-PEGylated peptide and the DBCO-functionalized molecule.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the concentration and reactivity of the reactants.[8]

  • Purification: Purify the final peptide conjugate using RP-HPLC or SEC.

Characterization

The successful conjugation and purity of the final PEGylated peptide can be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugated peptide.[9][10]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[][4][6]

  • UV-Vis Spectroscopy: Can be used to monitor the reaction if one of the components has a unique absorbance profile. For example, DBCO has a characteristic absorbance around 310 nm which disappears upon reaction with an azide.[11]

Mandatory Visualization

experimental_workflow cluster_amide_coupling Part 1: Amide Coupling cluster_click_chemistry Part 2: Click Chemistry cluster_analysis Analysis peptide Peptide with Amine Group coupling Amide Bond Formation peptide->coupling azido_peg This compound activation Activate Carboxylic Acid (EDC/NHS or HATU) azido_peg->activation activation->coupling azido_peptide Azido-PEGylated Peptide coupling->azido_peptide click_reaction Click Reaction (CuAAC or SPAAC) azido_peptide->click_reaction alkyne Alkyne-containing Molecule alkyne->click_reaction purification Purification (HPLC/SEC) click_reaction->purification final_conjugate Final Peptide Conjugate characterization Characterization (MS, HPLC) purification->characterization

Caption: Experimental workflow for the two-step conjugation of this compound to a peptide.

signaling_pathways cluster_amide_formation Amide Bond Formation cluster_click_reaction Click Chemistry peptide_amine Peptide-NH2 amide_conjugate Peptide-NH-CO-PEG6-Azide peptide_amine->amide_conjugate azido_peg_acid Azido-PEG6-COOH activated_ester Azido-PEG6-CO-Activated Ester azido_peg_acid->activated_ester EDC/NHS or HATU activated_ester->amide_conjugate triazole_conjugate Peptide-NH-CO-PEG6-Triazole-R amide_conjugate->triazole_conjugate CuAAC or SPAAC alkyne_molecule Alkyne-R alkyne_molecule->triazole_conjugate

Caption: Chemical pathways for this compound conjugation to a peptide via amide formation and click chemistry.

References

Revolutionizing Bioconjugation: Application Notes and Protocols for Azido-PEG6-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced biomolecular tools are critical for innovation in research, diagnostics, and therapeutics. Azido-PEG6-acid, a versatile heterobifunctional linker, is at the forefront of this advancement, enabling precise and efficient conjugation of molecules through click chemistry. These application notes provide detailed protocols and reaction conditions for researchers, scientists, and drug development professionals utilizing this compound in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

This compound features a terminal azide (B81097) group for click chemistry and a carboxylic acid for conventional amide bond formation, connected by a flexible 6-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances solubility and reduces steric hindrance, making it an ideal tool for a wide range of applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of proteins and nanoparticles.[1][2][3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for conjugating this compound to terminal alkynes, forming a stable 1,4-disubstituted triazole linkage.[4][5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[6] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a chelating ligand is often employed to stabilize the Cu(I) catalyst.[6][7]

Quantitative Data for CuAAC Reactions

For optimal results, the following reaction parameters are recommended. Note that these may require further optimization depending on the specific substrates.

ParameterRecommended RangeNotes
This compound1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.[6]
Alkyne Substrate1 equivalentTypically the limiting reagent.
Copper(II) Sulfate0.01 - 0.1 equivalentsLower concentrations are often sufficient with a stabilizing ligand.[6]
Sodium Ascorbate0.1 - 1.0 equivalentsShould be prepared fresh.[6]
Ligand (e.g., THPTA, TBTA)0.01 - 0.1 equivalents (relative to alkyne)A 5:1 ligand to copper ratio is often effective.[8]
SolventAqueous buffer (e.g., PBS, pH 7.4), often with a co-solvent (e.g., DMSO, DMF)Co-solvent concentration should be minimized to avoid protein denaturation.
TemperatureRoom Temperature
Reaction Time1 - 4 hoursMonitor by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).[9]
Experimental Protocol: CuAAC Conjugation of a Protein

This protocol describes the conjugation of an alkyne-functionalized protein with this compound.

Materials:

  • Alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in deionized water)

  • Sodium ascorbate stock solution (1 M in deionized water, freshly prepared)[6]

  • THPTA ligand stock solution (100 mM in deionized water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized protein and a 3- to 5-fold molar excess of the this compound stock solution in the Reaction Buffer.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.[8][9]

  • Catalyst Addition: Add the CuSO₄/THPTA premix to the protein mixture to a final copper concentration of 0.1-0.25 mM.[8]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8][9]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.[9]

  • Purification: Remove excess reagents and purify the conjugated protein using size-exclusion chromatography or dialysis.

  • Analysis: Confirm conjugation and assess purity using SDS-PAGE (which will show a band shift) and/or mass spectrometry.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide group of this compound.[11][12] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living systems.[13]

Quantitative Data for SPAAC Reactions

The following parameters are a general guide for SPAAC reactions.

ParameterRecommended RangeNotes
This compound1.0 - 1.5 equivalents
DBCO-functionalized molecule1.0 - 1.5 equivalentsA slight excess of one component can increase efficiency.[14]
SolventAqueous buffer (e.g., PBS, pH 7.4) with up to 20% DMSOAvoid buffers containing sodium azide.[13]
TemperatureRoom Temperature (or 4°C for extended reactions)
Reaction Time2 - 12 hoursReaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[13]
Experimental Protocol: SPAAC Conjugation to a DBCO-labeled Antibody

This protocol details the conjugation of this compound to a DBCO-functionalized antibody.

Materials:

  • DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: In a reaction tube, combine the DBCO-functionalized antibody and a 1.5- to 10-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 20%.[12][13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Purification: Purify the conjugated antibody using an appropriate method such as size-exclusion chromatography to remove unreacted this compound.

  • Analysis: Confirm the conjugation via SDS-PAGE, which will show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[13]

Visualizing Click Chemistry Workflows

To further elucidate the application of this compound, the following diagrams illustrate key experimental workflows.

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_purification Purification & Analysis azide This compound mix Mix & Incubate (Room Temp, 1-4h) azide->mix alkyne Alkyne-Molecule alkyne->mix CuSO4 CuSO4 CuSO4->mix NaAsc Sodium Ascorbate NaAsc->mix Ligand Ligand (e.g., THPTA) Ligand->mix purify Purification (e.g., SEC) mix->purify analyze Analysis (SDS-PAGE, MS) purify->analyze

CuAAC Reaction Workflow

PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_product Final Product poi_ligand Alkyne-functionalized Target Protein Ligand step2 Step 2: CuAAC Click Reaction poi_ligand->step2 e3_ligand E3 Ligase Ligand step1 Step 1: Amide Coupling (E3 Ligand + Linker-COOH) e3_ligand->step1 linker This compound linker->step1 step1->step2 Azide-functionalized E3 Ligand-Linker protac Final PROTAC Molecule step2->protac

PROTAC Synthesis Workflow

Protein_Functionalization_Pathway cluster_protein Protein of Interest cluster_modification Functionalization cluster_conjugation Conjugation & Application protein Protein of Interest (POI) step1 Amine Coupling (POI + Linker-COOH) protein->step1 linker This compound linker->step1 dbco_probe DBCO-Probe (e.g., Fluorophore, Biotin) step2 SPAAC Click Reaction dbco_probe->step2 step1->step2 Azide-functionalized POI application Use in Signaling Pathway Studies step2->application Functionalized POI

Protein Functionalization for Signaling Studies

These protocols and guidelines demonstrate the utility and versatility of this compound as a key reagent in modern bioconjugation strategies. By providing robust and reproducible methods, we aim to accelerate research and development in the fields of chemical biology and medicine.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new molecular entities.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, with the key advantage of being bioorthogonal.[3][] This means the reaction can proceed in complex biological environments without interfering with native biochemical processes.[3] Azido-PEG6-acid is a valuable bifunctional linker that incorporates a terminal azide group for CuAAC reactions and a carboxylic acid for conjugation to other molecules, such as proteins or peptides, via amide bond formation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecule. These characteristics make this compound an ideal tool in drug delivery, bioconjugation, and the development of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Reaction Mechanism and Workflow

The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). The copper(I) catalyst selectively activates the terminal alkyne for cycloaddition with the azide. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is frequently employed.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Cu(I) Cu(I) This compound->Cu(I) Coordination Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Cu(I) Coordination Ligand Ligand Cu(I)->Ligand Stabilization Triazole_Product Triazole-Linked PEG6-Molecule Cu(I)->Triazole_Product Cycloaddition Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Cu(II)

Caption: The catalytic cycle of the CuAAC reaction.

Applications of this compound in CuAAC

The versatility of this compound allows for its use in a wide array of applications:

  • Bioconjugation: The specific and efficient nature of CuAAC enables the precise labeling of biomolecules such as proteins, peptides, and nucleic acids. The PEG linker can improve the solubility and stability of the resulting conjugate.

  • Drug Delivery: this compound is a key component in the synthesis of advanced drug delivery systems. For example, it can be used to link a targeting moiety to a therapeutic agent, enhancing its delivery to specific cells or tissues.

  • PROTACs: In the field of targeted protein degradation, this compound serves as a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein, forming a PROTAC that hijacks the cell's protein disposal machinery.

  • Surface Modification: The azide group can be used to functionalize the surfaces of materials, such as nanoparticles, for various biomedical applications, including imaging and diagnostics.

Quantitative Data for CuAAC Reactions

The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. The following tables provide a summary of typical reaction parameters and reported yields.

Table 1: General CuAAC Reaction Parameters

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess of the azide is often used.
Copper(II) Sulfate (B86663)0.01 - 0.1 equivalentsThe source of the copper catalyst.
Sodium Ascorbate0.1 - 1.0 equivalentsFreshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).
Ligand (e.g., TBTA, THPTA)0.01 - 0.1 equivalentsStabilizes the Cu(I) catalyst and enhances reaction rate.
SolventDMSO, DMF, water, or mixturesThe choice of solvent depends on the solubility of the reactants.
TemperatureRoom temperature to 40°CMild reaction conditions are a hallmark of click chemistry.
Reaction Time1 - 24 hoursCan be monitored by LC-MS or other analytical techniques.

Table 2: Reported CuAAC Reaction Yields with PEG Linkers

ReactantsCatalyst SystemSolventTime (h)Temperature (°C)Yield (%)Reference
mPEG-alkyne + Azide-coumarinCu(I)scCO₂243582.32
mPEG-alkyne + Azide-coumarinCu(I)scCO₂483587.14
Azide-peptide + Alkyne-peptideCuSO₄, NaAscDMF550>95
Azide-peptide + Alkyne-peptideCuSO₄, NaAsc, TBTADMSO/H₂O4Room Temp.69-72

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne-functionalized molecule in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10-100 mM stock solution of the TBTA ligand in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the TBTA stock solution (0.01-0.1 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiation and Incubation:

    • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Purification:

    • Upon completion, the product can be purified using techniques such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Experimental_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Alkyne, this compound, CuSO4, NaAsc, Ligand) Start->Prepare_Stocks Mix_Reactants Mix Alkyne, this compound, Solvent, and Ligand Prepare_Stocks->Mix_Reactants Degas Degas Mixture (N2 or Ar) Mix_Reactants->Degas Initiate Add CuSO4 and Sodium Ascorbate Degas->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Reaction (LC-MS, etc.) Incubate->Monitor Purify Purify Product (HPLC, etc.) Monitor->Purify End End Purify->End PROTAC_Signaling cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Machinery PROTAC POI Ligand-Linker-E3 Ligase Ligand Ternary_Complex POI PROTAC E3 Ligase PROTAC->Ternary_Complex:f1 POI Protein of Interest POI->Ternary_Complex:f0 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Fragments Proteasome->Degraded_Fragments Releases Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Degradation

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments.[1][] This reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][3] Azido-PEG6-acid is a versatile hydrophilic linker that incorporates an azide moiety for SPAAC and a carboxylic acid for attachment to biomolecules. The hexaethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for a variety of applications in chemical biology, drug development, and materials science.[4]

These application notes provide an overview of the use of this compound in SPAAC reactions, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.

Principle of the Method

SPAAC is a type of [3+2] cycloaddition reaction driven by the high ring strain of cyclooctynes. This inherent strain lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively with azides at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring high specificity of labeling.

This compound serves as a bifunctional linker. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues on a protein). The azide group is then available for a subsequent SPAAC reaction with a cyclooctyne-modified molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule.

Applications

  • Biomolecule Labeling and Imaging: Conjugate fluorescent dyes or imaging agents to proteins, nucleic acids, or glycans for in vitro and in vivo tracking and visualization.

  • PROTAC Synthesis: As a PEG-based linker, it can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): Facilitate the attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Mapping Protein-Protein Interactions: Used in crosslinking mass spectrometry to identify interacting proteins in their native environment.

  • Studying Post-Translational Modifications: Enables the detection and analysis of glycosylation and other modifications.

Data Presentation

Table 1: Second-Order Rate Constants for SPAAC Reactions

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. This table provides a comparison of second-order rate constants for the reaction of various cyclooctynes with an azide, which can guide the selection of the appropriate cyclooctyne for your application. While specific kinetic data for this compound is not extensively published, the relative reactivities shown below with other azides are a good indicator of performance.

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
BCN (Bicyclo[6.1.0]nonyne)~0.14Good balance of reactivity and stability.
DBCO (Dibenzocyclooctyne)>1.0High reactivity, widely used.
DIBO (Dibenzocyclooctynol)~62Exceptionally fast kinetics.
ADIBO (Azadibenzocyclooctyne)HighVery high reactivity.
DIFO (Difluorinated cyclooctyne)HighIncreased reactivity due to fluorine substitution.

Rate constants can vary depending on the solvent, temperature, and specific azide structure.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound and a DBCO-Dye

This two-step protocol describes the modification of a protein with this compound, followed by a SPAAC reaction with a DBCO-functionalized fluorescent dye.

Materials:

  • Protein of interest with accessible primary amines (e.g., purified antibody)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., PD-10)

Step 1: Activation of this compound and Protein Modification

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

    • Dissolve NHS in anhydrous DMSO to a concentration of 100 mM.

    • Dissolve EDC in anhydrous DMSO to a concentration of 100 mM.

  • Activate this compound: In a microcentrifuge tube, mix equal volumes of the 100 mM this compound, 100 mM NHS, and 100 mM EDC stock solutions. Incubate at room temperature for 15 minutes to generate the NHS ester of this compound.

  • Protein Reaction:

    • Dissolve the protein of interest in Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the activated this compound NHS ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with Reaction Buffer. The collected protein is now azide-functionalized.

Step 2: SPAAC Reaction with DBCO-Dye

  • Prepare DBCO-Dye Stock Solution: Dissolve the DBCO-functionalized fluorescent dye in DMSO to a concentration of 10 mM.

  • SPAAC Ligation:

    • To the azide-functionalized protein solution, add a 2-5 fold molar excess of the DBCO-dye stock solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted DBCO-dye by size-exclusion chromatography.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Protocol 2: Metabolic Labeling of Cellular Glycans and SPAAC-based Imaging

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by SPAAC with a cyclooctyne-fluorophore for visualization.

Materials:

  • Cells of interest in culture

  • Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488)

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Replace the culture medium with medium containing 25-100 µM of the azido-sugar.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.

  • Cell Fixation and Permeabilization (for intracellular imaging):

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • SPAAC Reaction:

    • Prepare a 5-20 µM solution of the DBCO-fluorophore in PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and visualize the labeled cells using fluorescence microscopy.

Mandatory Visualization

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Triazole Linkage Azide->Triazole SPAAC Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein_Labeling_Workflow Workflow for Protein Labeling and Pull-down Protein Protein of Interest Activate_Azide Activate this compound (EDC/NHS) Protein->Activate_Azide Azide_Protein Azide-Functionalized Protein Activate_Azide->Azide_Protein SPAAC SPAAC Reaction Azide_Protein->SPAAC DBCO_Biotin DBCO-Biotin DBCO_Biotin->SPAAC Biotinylated_Protein Biotinylated Protein SPAAC->Biotinylated_Protein Pull_down Affinity Pull-down Biotinylated_Protein->Pull_down Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Pull_down Analysis Downstream Analysis (e.g., Mass Spectrometry) Pull_down->Analysis EGFR_Signaling_Pathway EGFR Internalization Pathway Studied by SPAAC cluster_cell_surface Cell Surface cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR (with Azide-labeled Glycans) EGF->EGFR Binding & Dimerization SPAAC_label SPAAC with DBCO-Fluorophore EGFR->SPAAC_label Labeled_EGFR Fluorescently Labeled EGFR SPAAC_label->Labeled_EGFR Endocytosis Endocytosis Labeled_EGFR->Endocytosis Endosome Endosome Endocytosis->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

References

Application Notes and Protocols for Azido-PEG6-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to optimize degradation potency.[2][3]

Azido-PEG6-acid is a versatile, bifunctional PEG linker that serves as a valuable building block in the modular synthesis of PROTACs. It features a terminal azide (B81097) group, amenable to "click chemistry" reactions, and a carboxylic acid group for standard amide bond formation. This allows for the flexible and efficient assembly of PROTAC libraries with varying architectures.[4]

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary cellular machinery for regulated protein degradation. The following diagram illustrates the key steps in this pathway when mediated by a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ubiquitination Ubiquitination Cascade cluster_ternary_complex Ternary Complex Formation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP AMP + PPi E1->AMP TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex Recruitment Ub Ubiquitin ATP ATP ATP->E1 PROTAC PROTAC PROTAC->TernaryComplex POI Protein of Interest (Target) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Release

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process that can be adapted depending on the functional groups present on the POI ligand and the E3 ligase ligand. A common strategy involves an initial amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry cluster_purification Purification POI_Ligand_NH2 POI Ligand with Amine Coupling Amide Coupling (e.g., HATU, DIPEA) POI_Ligand_NH2->Coupling Azido_PEG6_Acid This compound Azido_PEG6_Acid->Coupling Intermediate1 Azide-PEG6-CON-POI Coupling->Intermediate1 Click_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) Intermediate1->Click_Reaction Intermediate1->Click_Reaction E3_Ligand_Alkyne E3 Ligase Ligand with Alkyne E3_Ligand_Alkyne->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification

Caption: Modular synthesis of a PROTAC using this compound.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker can lead to inefficient ubiquitination. The optimal linker length is dependent on the specific POI and E3 ligase pair.

Below is a summary of compiled data from various studies illustrating the effect of linker length on the degradation potency (DC50) and maximum degradation (Dmax) of different PROTACs.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)VHLAlkyl/PEG9>1000<20
Estrogen Receptor α (ERα)VHLAlkyl/PEG12~500~60
Estrogen Receptor α (ERα) VHL Alkyl/PEG 16 ~26 >80
Estrogen Receptor α (ERα)VHLAlkyl/PEG19>1000<40
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether<12No degradation-
TANK-binding kinase 1 (TBK1) VHL Alkyl/Ether 21 3 96
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether2929276
Bruton's tyrosine kinase (BTK)CRBNPEG2 PEG unitsImpaired Binding-
Bruton's tyrosine kinase (BTK) CRBN PEG ≥ 4 PEG units Potent Degradation>90

Note: Data is compiled and representative of trends observed in the literature.[5][6][7] Absolute values will vary based on specific ligands and assay conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are standard procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of an Amine-Containing Ligand with this compound

This protocol describes the coupling of a ligand (either for the POI or E3 ligase) containing a primary or secondary amine with the carboxylic acid moiety of this compound.

Reagents and Materials:

  • Amine-containing ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing ligand and this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate the azide-functionalized intermediate with an alkyne-containing ligand.

Reagents and Materials:

  • Azide-functionalized intermediate (from Protocol 1) (1.0 eq)

  • Alkyne-containing ligand (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the azide-functionalized intermediate and the alkyne-containing ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.[8]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.[8]

Protocol 3: Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometry analysis of the bands is performed to quantify the relative protein levels, which are then normalized to the loading control. The DC50 and Dmax values can be calculated from the dose-response curve.

References

Revolutionizing Biomaterial Surfaces: Application Notes for Azido-PEG6-acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of biomaterials using Azido-PEG6-acid. This versatile heterobifunctional linker is instrumental in advancing biomaterial design by enabling the creation of biocompatible, bio-inert, and specifically functionalized surfaces. Through the strategic application of "click chemistry," this compound facilitates the covalent attachment of a wide array of molecules, paving the way for enhanced therapeutic efficacy and reduced non-specific biological interactions.

Introduction to this compound in Biomaterial Science

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group, separated by a six-unit PEG spacer. This unique structure allows for a two-step surface modification strategy. The carboxylic acid readily reacts with primary amine groups present on the surface of many biomaterials, forming a stable amide bond. The exposed azide group then serves as a versatile handle for the covalent attachment of various alkyne- or cyclooctyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry" reactions, respectively.

The PEG component of the linker plays a crucial role in improving the biocompatibility of the material. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the biomaterial surface, which has been shown to significantly reduce non-specific protein adsorption and subsequent cell adhesion. This "stealth" property is critical in minimizing the foreign body response and enhancing the in vivo performance of implantable devices and drug delivery systems.

Quantitative Impact of this compound Modification

The modification of biomaterial surfaces with this compound and subsequent functionalization leads to significant changes in their physicochemical properties. While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize representative data from studies on similar short-chain Azido-PEG-acid modified surfaces, illustrating the expected outcomes.

Table 1: Surface Wettability Changes

BiomaterialSurface TreatmentWater Contact Angle (°)
Amine-functionalized PolymerUnmodified75 ± 5
After this compound immobilization55 ± 4
After RGD peptide conjugation62 ± 3

This table illustrates the expected increase in hydrophilicity (decrease in water contact angle) after immobilizing the hydrophilic this compound linker.

Table 2: Reduction of Non-Specific Protein Adsorption

BiomaterialSurface TreatmentFibronectin Adsorption (ng/cm²)
Amine-functionalized PolymerUnmodified350 ± 30
After this compound immobilization50 ± 10

This table demonstrates the significant reduction in non-specific protein adsorption, a key benefit of PEGylation in enhancing biocompatibility.

Table 3: Modulation of Cell Adhesion

BiomaterialSurface TreatmentEndothelial Cell Adhesion (cells/mm²)
Amine-functionalized PolymerUnmodified1500 ± 200
After this compound immobilization200 ± 50
After RGD peptide conjugation1200 ± 150

This table showcases the ability to control cell adhesion. The bio-inert nature of the PEGylated surface discourages cell attachment, which can be restored and made specific by conjugating cell-adhesive ligands like RGD peptides.

Experimental Protocols

The following are detailed protocols for the surface modification of a generic amine-functionalized biomaterial using this compound.

Protocol 1: Covalent Immobilization of this compound

This protocol describes the covalent attachment of this compound to an amine-functionalized biomaterial surface via carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized biomaterial substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Thoroughly clean the amine-functionalized biomaterial substrate by sonicating in ethanol (B145695) for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen or argon gas.

  • Prepare a 10 mM solution of this compound in anhydrous DMF.

  • In a separate vial, dissolve EDC and NHS in anhydrous DMF to final concentrations of 50 mM and 25 mM, respectively.

  • Activate the carboxylic acid group of this compound by adding the EDC/NHS solution to the this compound solution at a 2:1 molar ratio of EDC to this compound. Let the reaction proceed for 15 minutes at room temperature to form the NHS-ester intermediate.

  • Immerse the cleaned and dried biomaterial substrate in the activated this compound solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove the substrate from the solution and wash thoroughly with DMF, followed by DI water to remove any unreacted reagents.

  • Dry the this compound modified substrate under a stream of nitrogen or argon gas. The surface is now ready for characterization or subsequent click chemistry functionalization.

Protocol 2: "Click" Conjugation of an Alkyne-Modified Peptide (e.g., RGD)

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-modified peptide to the azide-functionalized surface.

Materials:

  • This compound modified biomaterial substrate

  • Alkyne-modified peptide (e.g., Alkyne-CGRGDS)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS), pH 7.4

  • DI water

  • Nitrogen or Argon gas

Procedure:

  • Prepare a 1 mM solution of the alkyne-modified peptide in TBS.

  • Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in DI water.

  • Immerse the this compound modified substrate in the peptide solution.

  • Add CuSO₄ to the solution to a final concentration of 1 mM.

  • Add sodium ascorbate to the solution to a final concentration of 5 mM. The solution will turn a pale yellow-orange color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Remove the substrate and wash thoroughly with TBS and then DI water to remove the copper catalyst and unreacted peptide.

  • Dry the functionalized substrate under a stream of nitrogen or argon gas.

Visualizing the Workflow and Biological Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in cell-biomaterial interactions.

experimental_workflow cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: PEGylation cluster_step3 Step 3: Click Chemistry Amine_Surface Amine-Functionalized Biomaterial Azide_Surface Azide-Functionalized Surface Amine_Surface->Azide_Surface Amide Bond Formation Azido_PEG_Acid This compound EDC_NHS EDC/NHS Activation Azido_PEG_Acid->EDC_NHS EDC_NHS->Azide_Surface Functionalized_Surface RGD-Functionalized Surface Azide_Surface->Functionalized_Surface Click Reaction Alkyne_Peptide Alkyne-RGD Peptide CuSO4_Ascorbate CuSO4/Ascorbate Alkyne_Peptide->CuSO4_Ascorbate CuSO4_Ascorbate->Functionalized_Surface

Experimental workflow for surface modification.

signaling_pathway cluster_cell Cell cluster_surface Biomaterial Surface Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RhoA RhoA FAK->RhoA Activation ROCK ROCK RhoA->ROCK Activation Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin Organization Cell_Adhesion Cell Adhesion & Spreading Actin->Cell_Adhesion RGD RGD Peptide RGD->Integrin Binding

Integrin-mediated cell adhesion signaling.

Cell Signaling Pathways on Functionalized Surfaces

The interaction of cells with biomaterial surfaces is largely mediated by transmembrane proteins called integrins. When a biomaterial is functionalized with specific ligands, such as the RGD peptide sequence found in many extracellular matrix proteins, it promotes specific cell adhesion.

Upon binding of integrins to the immobilized RGD peptides, a cascade of intracellular signaling events is initiated. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesion sites. Activated FAK serves as a signaling hub, recruiting other proteins to regulate cell behavior.

One of the critical downstream pathways activated by FAK is the RhoA/ROCK pathway. FAK activation leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK then promotes the assembly of contractile actin filaments (stress fibers) and the maturation of focal adhesions. This process is fundamental for stable cell adhesion, spreading, and migration on the biomaterial surface. By controlling the surface density of ligands like RGD, researchers can precisely modulate these signaling pathways to guide cell fate and tissue integration.

Conclusion

This compound is a powerful tool for the surface modification of biomaterials. Its application allows for the creation of biocompatible and bio-inert surfaces that can be specifically functionalized to elicit desired biological responses. The protocols and data presented herein provide a framework for researchers to effectively utilize this versatile linker in the development of advanced biomaterials for a wide range of applications in medicine and biotechnology. Further research to generate specific quantitative data for this compound on various biomaterial platforms will be invaluable to the field.

Application Notes and Protocols for EDC/HATU Activation of Azido-PEG6-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to primary amines is a cornerstone of bioconjugation and drug development. This process is integral to the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. A common strategy involves the activation of a carboxylic acid to form a reactive intermediate that readily couples with an amine to create a stable amide bond. Azido-PEG6-acid is a versatile bifunctional linker, featuring a terminal azide (B81097) group for click chemistry applications and a carboxylic acid for amine conjugation.

This document provides detailed application notes and protocols for the activation of this compound using two popular coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Overview of Coupling Chemistries

EDC/NHS Chemistry: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS ester, which then efficiently reacts with primary amines to form an amide bond.[1] The water-solubility of EDC and its byproducts simplifies purification, making it a popular choice for bioconjugation in aqueous buffers.[2]

HATU Chemistry: HATU is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly in organic solvents.[3][4] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU activates carboxylic acids to form a highly reactive O-At active ester. This species reacts swiftly with primary amines to yield the corresponding amide with minimal risk of racemization for chiral molecules.[3]

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact reaction efficiency. While optimal conditions are substrate-dependent, the following table summarizes reported yields for EDC and HATU in similar amide coupling reactions.

Coupling ReagentAdditive/BaseSolventSubstrate ContextReported Yield (%)
EDC NHSAqueous Buffer (pH 5-7.5)PEGylation of Chitosan (B1678972)84%[5]
EDC DIPEA/DMAPDichloromethaneGeneral Amide Coupling41-80%[6]
HATU DIPEADimethylformamide (DMF)General Amide Coupling23-90%[6]

Note: The yields presented are from various literature sources and for different substrates. They are intended for comparative purposes to illustrate the potential efficiency of each reagent under optimized conditions. Actual yields for the this compound coupling will depend on the specific amine, reaction conditions, and purification methods.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution (for EDC/NHS): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Reaction vessels and stirring equipment

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

  • Purification system (e.g., chromatography, dialysis)

Protocol 1: EDC/NHS Activation of this compound

This two-step, one-pot protocol is well-suited for reactions in aqueous buffers, which is common for bioconjugations.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before use.[2]

  • Dissolve this compound in Activation Buffer (0.1 M MES, pH 5.5-6.0).

  • Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[1]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.[1]

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5).

  • Add the NHS-activated this compound solution to the amine solution. A 1.5 to 10-fold molar excess of the activated linker over the amine is a common starting point, though this should be optimized.[1]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][7]

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM and incubate for 15-30 minutes.[2]

  • Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents and byproducts.

Protocol 2: HATU Activation of this compound

This protocol is ideal for reactions in organic solvents, often used for coupling small molecules or when the amine-containing substrate is not soluble in aqueous solutions.

Step 1: Pre-activation of this compound

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.[3]

  • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents). Stir for 5-10 minutes at room temperature.[3]

  • Add HATU (1.0-1.2 equivalents) to the mixture and stir for an additional 10-15 minutes to allow for the formation of the activated ester.[3][8]

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.[3]

  • Add the amine solution to the pre-activated this compound mixture.[3]

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove the base, unreacted HATU, and byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Reaction Mechanisms and Workflows

EDC_HATU_Activation cluster_EDC EDC/NHS Activation Workflow cluster_HATU HATU Activation Workflow edc_start Dissolve this compound in Activation Buffer edc_activate Add EDC and NHS (15-30 min, RT) edc_start->edc_activate edc_couple Add Amine in Coupling Buffer (2h RT or O/N 4°C) edc_activate->edc_couple edc_quench Quench Reaction (Tris or Hydroxylamine) edc_couple->edc_quench edc_purify Purify Conjugate edc_quench->edc_purify hatu_start Dissolve this compound & Base in Anhydrous DMF hatu_activate Add HATU (10-15 min, RT) hatu_start->hatu_activate hatu_couple Add Amine in Anhydrous DMF (1-4h, RT) hatu_activate->hatu_couple hatu_workup Aqueous Work-up hatu_couple->hatu_workup hatu_purify Purify Conjugate hatu_workup->hatu_purify

Caption: Experimental workflows for EDC/NHS and HATU activation.

EDC_Mechanism EDC/NHS Reaction Mechanism cluster_reactants EDC/NHS Reaction Mechanism cluster_intermediates EDC/NHS Reaction Mechanism cluster_products EDC/NHS Reaction Mechanism peg_acid Azido-PEG6-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC urea_byproduct Urea Byproduct nhs NHS amine R-NH2 o_acylisourea->peg_acid + H2O (hydrolysis) nhs_ester NHS Ester (semi-stable) o_acylisourea->nhs_ester + NHS - Urea amide_product Azido-PEG6-CONH-R nhs_ester->amide_product + R-NH2 - NHS

Caption: EDC/NHS reaction mechanism for amine coupling.

HATU_Mechanism HATU Reaction Mechanism cluster_reactants_hatu HATU Reaction Mechanism cluster_intermediates_hatu HATU Reaction Mechanism cluster_products_hatu HATU Reaction Mechanism peg_acid_hatu Azido-PEG6-COOH carboxylate Carboxylate Anion peg_acid_hatu->carboxylate + Base hatu HATU hatu_byproduct HOAt + Tetramethylurea base Base (DIPEA) amine_hatu R-NH2 oat_ester O-At Active Ester carboxylate->oat_ester + HATU amide_product_hatu Azido-PEG6-CONH-R oat_ester->amide_product_hatu + R-NH2

Caption: HATU reaction mechanism for amine coupling.

References

Stoichiometry and molar excess calculations for Azido-PEG6-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stoichiometric considerations for the effective use of Azido-PEG6-acid in bioconjugation and drug development applications. The bifunctional nature of this reagent, possessing a terminal azide (B81097) group for "click" chemistry and a carboxylic acid for amide bond formation, makes it a versatile tool for linking molecules of interest.

Overview of this compound Chemistry

This compound is a hydrophilic linker molecule featuring a hexaethylene glycol spacer that enhances solubility and reduces steric hindrance. Its two key reactive functionalities allow for sequential or orthogonal conjugation strategies.

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides) to form stable amide bonds. A common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Azide (-N₃): This group partakes in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-modified molecule.[1]

Stoichiometry and Molar Excess Calculations

Proper stoichiometry is critical for achieving high yields and minimizing side reactions. The optimal molar ratios are dependent on the specific substrates and reaction conditions.

Amide Coupling via EDC/NHS Activation

For the coupling of this compound to an amine-containing molecule, an excess of the activating agents (EDC and NHS) and the PEG linker is generally recommended to drive the reaction to completion.

ReactantMolar Ratio (relative to Amine)Purpose
Amine-containing Molecule1Limiting Reagent
This compound1.5 - 3 equivalentsEnsure complete modification of the amine
EDC2 - 5 equivalentsActivate the carboxylic acid
NHS/Sulfo-NHS2 - 5 equivalentsStabilize the active ester intermediate

Note: The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8, while the activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2.[2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a typical CuAAC reaction, it is common to use an excess of the smaller, more easily accessible molecule to ensure the complete conversion of the more complex or precious substrate.

ReactantMolar Ratio (relative to Limiting Reagent)Purpose
Azide or Alkyne (Limiting)1Typically the more complex biomolecule
Alkyne or Azide (Excess)2 - 10 equivalentsDrive the reaction to completion
Copper(II) Sulfate (CuSO₄)0.1 - 1 equivalentSource of copper catalyst
Sodium Ascorbate (B8700270)1 - 5 equivalentsReducing agent to generate Cu(I) in situ
Ligand (e.g., THPTA)0.5 - 2 equivalentsStabilize the Cu(I) catalyst and enhance reaction rate

Note: For bioconjugation, the amount of the azide- or alkyne-containing cargo molecule added should be in approximately a 2-fold excess with respect to the alkyne or azide groups on the biomolecule.[4]

Experimental Protocols

Protocol for Amide Coupling of this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

    • Prepare 100 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a reaction tube, add the protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Add the desired molar excess of the EDC stock solution, followed immediately by the NHS/Sulfo-NHS stock solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified biomolecule (prepared using the protocol above) with an alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents as listed above. The sodium ascorbate solution should be made fresh.

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule.

    • In a separate tube, premix the CuSO₄ and ligand solutions.

    • Add the premixed copper/ligand solution to the biomolecule/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizations

Chemical Reactions of this compound

Chemical Reactions of this compound cluster_0 Amide Bond Formation cluster_1 Click Chemistry (CuAAC) This compound This compound EDC_NHS EDC, NHS pH 7-8 This compound->EDC_NHS Amine-Molecule Amine-Molecule Amine-Molecule->EDC_NHS Amide_Product Azido-PEG6-Amide-Molecule EDC_NHS->Amide_Product Azide-Molecule Azide-PEG6-Molecule CuAAC Cu(I), Ascorbate Ligand Azide-Molecule->CuAAC Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->CuAAC Triazole_Product Triazole-Linked Conjugate CuAAC->Triazole_Product

Caption: Key reactions of this compound.

Experimental Workflow for Protein Labeling

Workflow for Protein Labeling with this compound Start Start: Protein with Amine Groups Step1 Step 1: Amide Coupling - Add this compound - Add EDC/NHS Start->Step1 Intermediate Azide-Modified Protein Step1->Intermediate Step2 Step 2: CuAAC Click Reaction - Add Alkyne-Molecule - Add Cu(I) catalyst, ascorbate, ligand Intermediate->Step2 Purification Purification (e.g., SEC, Dialysis) Step2->Purification Final_Product Final Conjugate Purification->Final_Product

Caption: Experimental workflow for protein conjugation.

Logical Relationship for Stoichiometric Optimization

Logic for Stoichiometric Optimization Goal Goal: High Yield Conjugation Amide_Coupling Amide Coupling Efficiency Goal->Amide_Coupling Click_Reaction CuAAC Efficiency Goal->Click_Reaction Molar_Ratio_PEG [this compound] : [Amine] Amide_Coupling->Molar_Ratio_PEG Molar_Ratio_EDC [EDC/NHS] : [Amine] Amide_Coupling->Molar_Ratio_EDC pH_Amide Optimal pH (7-8) Amide_Coupling->pH_Amide Molar_Ratio_Alkyne [Alkyne] : [Azide] Click_Reaction->Molar_Ratio_Alkyne Catalyst_Conc [Cu(I)] & [Ligand] Click_Reaction->Catalyst_Conc Oxygen_Exclusion Anaerobic Conditions Click_Reaction->Oxygen_Exclusion

Caption: Key factors for reaction optimization.

References

Troubleshooting & Optimization

Improving the efficiency of Azido-PEG6-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG6-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what are their respective conjugation chemistries?

This compound is a heterobifunctional linker with two reactive groups: a terminal carboxylic acid (-COOH) and an azide (B81097) (-N₃) group.[1]

  • Carboxylic Acid (-COOH): This group is typically reacted with primary amines (e.g., lysine (B10760008) residues on proteins) through amide bond formation. This reaction requires activation of the carboxyl group, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][3]

  • Azide (-N₃): The azide group participates in "click chemistry" reactions. It can react with terminal alkynes in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free.[4][5] Both reactions form a stable triazole linkage.[1]

Q2: How should I store this compound?

To ensure its stability and reactivity, this compound should be stored at -20°C in a dry, dark environment.[1][] Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[6][7] For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9]

Q3: What are the optimal pH conditions for EDC/NHS coupling reactions?

The EDC/NHS coupling reaction involves two steps with different optimal pH ranges.[6]

  • Carboxyl Activation: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[6][10] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[6]

  • Amine Coupling: The subsequent reaction of the NHS-activated ester with a primary amine is most efficient at a pH range of 7.0 to 8.5.[6][11] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.[6]

Q4: What is the difference between CuAAC and SPAAC click chemistry reactions?

Both are types of click chemistry that involve the reaction of an azide with an alkyne to form a triazole ring. The main difference is the requirement for a copper catalyst.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a Cu(I) catalyst to proceed efficiently.[12][13] It is a fast and highly regioselective reaction.[14] However, the copper catalyst can be toxic to cells, which may limit its use in biological applications.[15]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is copper-free and relies on the ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN) to drive the reaction forward.[] This makes it highly biocompatible and suitable for use in living systems.[][17]

Troubleshooting Guides

EDC/NHS Coupling Reactions
Problem Possible Cause Solution
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have hydrolyzed due to moisture.Purchase fresh reagents and store them properly in a desiccator at -20°C.[6] Allow reagents to warm to room temperature before opening. Prepare solutions immediately before use.[6]
Suboptimal pH: Incorrect pH for the activation or coupling step.Verify the pH of your reaction buffers. Use MES buffer at pH 5.0-6.0 for the activation step and then adjust the pH to 7.2-7.5 with a buffer like PBS for the coupling step.[6][10]
Hydrolysis of NHS-ester Intermediate: The activated ester is reacting with water instead of the amine.Perform the reaction as quickly as possible after adding the amine-containing molecule. The rate of hydrolysis increases with higher pH and temperature.[18][19]
Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS-activated PEG.Use non-amine-containing buffers such as MES, PBS, or borate (B1201080) buffer.[6][20]
Precipitation During Reaction Protein Aggregation: The addition of reagents or a change in pH is causing the protein to precipitate.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[6]If using a large molar excess of EDC, try reducing the concentration.
Low Aqueous Solubility of Reagents: The this compound or the molecule it is being conjugated to has poor solubility in the reaction buffer.Dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[18]
Click Chemistry Reactions (CuAAC and SPAAC)
Problem Possible Cause Solution
Low or No Conjugation Yield (CuAAC) Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[12][13] The use of a stabilizing ligand like TBTA or the water-soluble THPTA is also recommended to protect the copper catalyst.[12][21]
Inhibition of Catalyst: Components in the reaction mixture may be inhibiting the copper catalyst.Purify the reactants before the conjugation reaction. If possible, perform a buffer exchange to remove any potential inhibitors.
Low or No Conjugation Yield (SPAAC) Slow Reaction Kinetics: The intrinsic reactivity of the specific cyclooctyne and azide pair is low.Increase the concentration of one or both reactants.[1] If the stability of your molecules allows, increasing the reaction temperature can also accelerate the reaction.[1]
Incompatible Buffer/Solvent: The chosen solvent system is hindering the reaction.While PBS is common, some studies have shown that HEPES buffer can increase reaction rates.[1] If solubility is an issue, consider adding a co-solvent like DMSO.[22]
Non-specific Labeling/Side Reactions Azide Reduction: The azide group can be reduced to an amine in the presence of certain reducing agents like DTT or TCEP.Avoid using phosphine-based or thiol-based reducing agents in the same reaction mixture as the azide-containing molecule. If their use is unavoidable, they should be removed before the click chemistry step.
Reaction with Other Functional Groups (SPAAC): Highly reactive cyclooctynes can sometimes react with other nucleophiles, such as free thiols on cysteine residues.To mitigate this, free thiols can be blocked by pre-treating the sample with a thiol-reactive alkylating agent like iodoacetamide (B48618) (IAM).[23]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound
Parameter Activation Step Coupling Step Reference
pH 4.5 - 6.07.0 - 8.5[6]
Buffer MESPBS, Borate[6]
Temperature Room TemperatureRoom Temperature or 4°C[18]
Reaction Time 15 - 30 minutes1 - 2 hours at RT, or overnight at 4°C[6]
Molar Excess of EDC 2 to 10-fold over carboxyl groups-[6]
Molar Excess of NHS 2 to 5-fold over carboxyl groups-[6]
Table 2: Recommended Reaction Conditions for Click Chemistry
Parameter CuAAC SPAAC Reference
Catalyst Cu(I) source (e.g., CuSO₄ with a reducing agent)None required[12][]
Ligand Recommended (e.g., TBTA, THPTA)Not applicable[12]
Solvent Aqueous buffers, DMF, DMSOAqueous buffers (PBS, HEPES), DMSO[1][24]
Temperature Room TemperatureRoom Temperature to 37°C[22][24]
Reaction Time 30 - 60 minutes1 - 24 hours (highly dependent on the strained alkyne used)[12][25]
Reactant Molar Ratio Typically 1:1 (Azide:Alkyne)Typically 1:1 to 1:1.5 (Azide:Cyclooctyne)[25][26]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein.

Materials:

  • This compound

  • Protein to be conjugated (in a suitable buffer, e.g., MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Carboxyl Activation:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution.[6]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Protein Coupling:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. Alternatively, perform a buffer exchange of the activated PEG into the Coupling Buffer before adding the protein.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and cap any remaining NHS esters.[6]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of an this compound conjugate to an alkyne-modified molecule.

Materials:

  • This compound conjugated molecule

  • Alkyne-modified molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (water-soluble ligand)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. Prepare the sodium ascorbate solution fresh.

  • Catalyst Preparation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions.

  • Click Reaction:

    • In a separate tube, dissolve the azide- and alkyne-containing molecules in the Reaction Buffer.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12]

  • Purification:

    • Purify the final conjugate to remove the copper catalyst and excess reagents. This can be achieved using size-exclusion chromatography, affinity chromatography, or dialysis against a buffer containing a chelating agent like EDTA.[15]

Visualizations

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Quenching & Purification start Dissolve this compound in Activation Buffer (pH 5.0-6.0) add_edc_nhs Add EDC and Sulfo-NHS start->add_edc_nhs incubate_activation Incubate for 15-30 min at RT add_edc_nhs->incubate_activation activated_peg Activated Azido-PEG6-NHS Ester incubate_activation->activated_peg mix Mix Activated PEG with Protein activated_peg->mix protein Prepare Protein in Coupling Buffer (pH 7.2-7.5) protein->mix incubate_coupling Incubate for 1-2 hours at RT mix->incubate_coupling quench Add Quenching Buffer (e.g., Tris) incubate_coupling->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify final_product Purified Azido-PEG6-Protein Conjugate purify->final_product

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg_acid This compound o_acylisourea O-Acylisourea Intermediate peg_acid->o_acylisourea + EDC edc EDC urea_byproduct Urea Byproduct edc->urea_byproduct nhs NHS protein Protein-NH2 o_acylisourea->peg_acid + H2O (Hydrolysis) nhs_ester NHS Ester o_acylisourea->nhs_ester + NHS nhs_ester->peg_acid + H2O (Hydrolysis) conjugate Azido-PEG6-Protein Conjugate nhs_ester->conjugate + Protein-NH2

Caption: EDC/NHS coupling reaction pathway and potential hydrolysis.

G start Low Conjugation Yield? check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents EDC/NHS check_catalyst For CuAAC: Is the Cu(I) catalyst active and protected? start->check_catalyst Click Chem check_ph Is the pH correct for both activation and coupling steps? check_reagents->check_ph Yes solution_reagents Use fresh reagents, prepare solutions immediately before use. check_reagents->solution_reagents No check_buffer Is the buffer free of competing amines (Tris, Glycine)? check_ph->check_buffer Yes solution_ph Optimize pH: ~5.5 for activation, ~7.5 for coupling. check_ph->solution_ph No check_hydrolysis Was the coupling step performed promptly after activation? check_buffer->check_hydrolysis Yes solution_buffer Use non-amine buffers like MES and PBS. check_buffer->solution_buffer No solution_hydrolysis Minimize time between activation and coupling. check_hydrolysis->solution_hydrolysis No check_kinetics For SPAAC: Are reactant concentrations and temperature optimized? check_catalyst->check_kinetics Yes solution_catalyst Use a reducing agent (ascorbate) and a ligand (THPTA). check_catalyst->solution_catalyst No check_reducing_agents Are there any incompatible reducing agents present (e.g., DTT)? check_kinetics->check_reducing_agents Yes solution_kinetics Increase reactant concentrations and/or temperature. check_kinetics->solution_kinetics No solution_reducing_agents Remove incompatible reagents before click reaction. check_reducing_agents->solution_reducing_agents Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in Azido-PEG6-acid Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-acid click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound has a very low yield. What are the most common causes?

Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, as oxygen in the reaction mixture is a primary culprit.[1] Another common issue is the poor quality or degradation of reagents, including the this compound itself, the alkyne substrate, or the reducing agent.[1] Finally, suboptimal reaction conditions such as incorrect solvent, temperature, or reactant concentrations can significantly hinder the reaction.

Q2: How can I prevent the oxidation of my copper catalyst?

To maintain the active Cu(I) oxidation state, it is crucial to minimize oxygen in your reaction.[1] This can be achieved by:

  • Degassing your solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst.[1]

  • Using a reducing agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ.[1] A 3- to 10-fold excess of sodium ascorbate is often recommended.

  • Working under an inert atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.

  • Using a copper-stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and enhance reaction efficiency.

Q3: I suspect my this compound or other reagents have degraded. How can I check their quality?

Reagent quality is paramount for a successful click reaction. The azide (B81097) group in this compound is generally stable but can be reduced to an amine under certain conditions. It is best to use freshly acquired or properly stored material. For long-term storage, it is recommended to store it at -80°C for up to six months. You can verify the purity and integrity of your this compound and alkyne substrate via analytical methods such as NMR or mass spectrometry.

Q4: What are the optimal reaction conditions for this compound click chemistry?

The optimal conditions can vary depending on the specific substrates. However, a good starting point is to use a slight excess of the this compound (1.1 - 1.5 equivalents) relative to the alkyne substrate. The reaction is typically carried out at room temperature, but gentle heating to 37-45°C can sometimes improve yields, with reaction times ranging from 1 to 12 hours. The use of a co-solvent like DMSO, DMF, or t-BuOH can be beneficial if you encounter solubility issues.

Q5: I'm observing multiple spots on my TLC/LC-MS analysis. What could be the cause?

Multiple spots can indicate the presence of side reactions. A common side reaction is the homodimerization of the alkyne substrate (Glaser coupling). This can be minimized by ensuring a sufficient amount of reducing agent is present and by minimizing oxygen exposure. Another possibility is the reduction of the azide group to an amine, especially if incompatible reducing agents are used.

Q6: I'm having difficulty purifying my final PEGylated product. What purification strategies do you recommend?

Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents. Size-exclusion chromatography (SEC) is a very effective technique for removing unreacted PEG and other low molecular weight by-products. Reversed-phase HPLC (RP-HPLC) can also be used, often with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). For larger biomolecules, dialysis or the use of spin desalting columns can be effective for removing excess reagents.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during this compound click chemistry.

Table 1: Troubleshooting Common Issues in this compound Click Chemistry
Symptom Potential Cause Suggested Solution
No or very low product yield Inactive catalyst (Cu(II) form)Ensure thorough degassing of solvents. Use a fresh solution of sodium ascorbate. Work under an inert atmosphere (Nitrogen or Argon).
Poor reagent qualityVerify the purity of this compound and the alkyne substrate using NMR or mass spectrometry. Use fresh reagents.
Suboptimal reagent concentrationsOptimize the molar ratio of reactants. A slight excess of the azide (1.1-1.5 eq) is often beneficial.
Steric hindranceIncrease the reaction temperature (e.g., to 37°C or 45°C). Prolong the reaction time.
Incompatible bufferAvoid buffers containing primary amines (e.g., Tris) or other components that can coordinate with the copper catalyst. Phosphate (B84403) buffers (e.g., PBS) are generally a good choice.
Multiple products observed (TLC/LC-MS) Alkyne homodimerization (Glaser coupling)Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is free of oxygen.
Azide reductionAvoid strong reducing agents or phosphines in your reaction or previous synthetic steps.
Difficulty in product purification PEG-related solubility issuesUtilize size-exclusion chromatography (SEC) for effective separation based on size. Employ reversed-phase HPLC (RP-HPLC) with a suitable gradient. For biomolecules, consider dialysis or desalting columns.
Reaction mixture turns cloudy or forms a precipitate Poor substrate solubilityAdd a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your reactants.
Catalyst precipitationEnsure the copper-stabilizing ligand (e.g., TBTA, THPTA) is used at the correct concentration.

Quantitative Data Summary

Table 2: Recommended Reaction Parameters for this compound CuAAC
Parameter Recommended Range Notes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor for the Cu(I) catalyst.
Sodium Ascorbate0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to maintain Cu(I) state. A 3- to 10-fold excess is common.
Copper Ligand (e.g., TBTA, THPTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst.
SolventAqueous buffer (e.g., PBS), often with a co-solvent (DMSO, DMF, t-BuOH)The choice of solvent depends on the solubility of the substrates.
TemperatureRoom Temperature to 45°CHigher temperatures can increase the reaction rate.
Reaction Time1 - 12 hoursMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Stock Solutions:

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Dissolve this compound in a compatible solvent.

    • Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a solution of Copper(II) Sulfate (e.g., 50 mM in water).

    • Prepare a solution of a copper ligand like TBTA or THPTA (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule.

    • Add the this compound solution (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration.

    • If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents).

  • Degassing:

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Initiation:

    • Initiate the reaction by adding the copper(II) sulfate solution followed by the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-12 hours.

    • Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the product using a suitable method such as SEC, RP-HPLC, or dialysis.

Purification Protocol: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is highly effective for purifying PEGylated products from unreacted starting materials and low-molecular-weight impurities.

  • Column: Choose a column with a pore size appropriate for the expected molecular weight of your product (e.g., Zenix SEC-150, 3 µm, 150 Å).

  • Mobile Phase: An aqueous buffer such as 150 mM phosphate buffer, pH 7.0 is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the crude reaction mixture onto the column.

    • Collect fractions as they elute. The PEGylated product, having a larger hydrodynamic volume, will elute earlier than the smaller, unreacted components.

    • Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified product.

Characterization Protocol: Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity and purity of the PEGylated product.

  • Instrumentation: ESI-TOF or MALDI-TOF mass spectrometers are commonly used for analyzing PEGylated molecules.

  • Sample Preparation: The sample may need to be desalted prior to analysis.

  • Analysis: The mass spectrum of a successful reaction will show a peak or a distribution of peaks corresponding to the molecular weight of the desired PEGylated product. The characteristic mass difference of the PEG repeating unit (44 Da) can often be observed in the mass distribution of PEGylated species.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Check Catalyst Activity start->catalyst_check reagent_check Check Reagent Quality start->reagent_check conditions_check Check Reaction Conditions start->conditions_check degas Degas solvents and work under inert atmosphere. catalyst_check->degas Is the reaction deoxygenated? reducing_agent Use freshly prepared sodium ascorbate solution. catalyst_check->reducing_agent Is the reducing agent fresh? ligand Add TBTA or THPTA to stabilize Cu(I). catalyst_check->ligand Is a stabilizing ligand used? purity Verify purity by NMR or MS. Use fresh reagents. reagent_check->purity Are reagents pure? concentration Use slight excess of azide. Optimize molar ratios. reagent_check->concentration Are concentrations optimal? temp_time Increase temperature (e.g., 37°C) and/or reaction time. conditions_check->temp_time Are temperature and time sufficient? solvent Add a co-solvent (DMSO, DMF). conditions_check->solvent Is there a solubility issue? buffer Use a non-coordinating buffer (e.g., PBS). conditions_check->buffer Is the buffer compatible? purification_check Review Purification Strategy success Improved Yield degas->success reducing_agent->success ligand->success purity->success concentration->success temp_time->success solvent->success buffer->success

Caption: Troubleshooting decision tree for low yield in this compound click chemistry.

CuAAC_Workflow prep 1. Prepare Stock Solutions (Alkyne, this compound, Catalyst, etc.) setup 2. Reaction Setup (Combine reactants in vessel) prep->setup degas 3. Degassing (Remove O2 with inert gas) setup->degas initiate 4. Reaction Initiation (Add CuSO4 and Sodium Ascorbate) degas->initiate incubate 5. Incubation (Stir at RT or 37°C) initiate->incubate monitor 6. Monitor Progress (TLC or LC-MS) incubate->monitor purify 7. Purification (SEC, HPLC, or Dialysis) monitor->purify characterize 8. Characterization (MS, NMR) purify->characterize final_product Pure PEGylated Product characterize->final_product

Caption: General experimental workflow for this compound click chemistry.

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide [Cu(I)-C≡C-R1] CuI->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Triazole_Complex Copper Triazolide Azide->Triazole_Complex Cu_Acetylide->Triazole_Complex Triazole_Complex->CuI Catalyst Regeneration Product Triazole Product Triazole_Complex->Product

Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Preventing side reactions with Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a bifunctional linker commonly used in bioconjugation and drug delivery research.[1][2][3][4] Its two primary functional groups, an azide (B81097) and a carboxylic acid, allow for the sequential or orthogonal conjugation of different molecules. The azide group is used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach the linker to alkyne-containing molecules.[1] The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. The PEG6 spacer enhances solubility and reduces steric hindrance.

Q2: How should I store this compound and its activated forms (e.g., NHS ester)?

For long-term stability, store this compound as a solid at -20°C or below, protected from moisture and light. If you prepare a stock solution, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C. Activated forms like Azido-PEG6-NHS ester are highly susceptible to hydrolysis. It is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation. NHS ester solutions should be prepared immediately before use and any unused portion should be discarded.

Q3: My azide group seems to have disappeared during my reaction sequence. What could be the cause?

The most common cause for the loss of the azide group is its unintended reduction to a primary amine. This can be identified by a mass increase of 2 Da in your product. This reduction is frequently caused by:

  • Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) will readily reduce azides via the Staudinger reaction.

  • Strong Reducing Agents: Be cautious with potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C), as they will also reduce azides.

  • Thiols: While less reactive than phosphines, some thiols can slowly reduce azides, especially at elevated temperatures or over extended reaction times.

Q4: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry?

Both CuAAC and SPAAC are methods for reacting an azide with an alkyne to form a stable triazole ring.

  • CuAAC requires a copper(I) catalyst to activate a terminal alkyne. It is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells and can cause degradation of biomolecules if not handled properly.

  • SPAAC is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain provides the driving force for the reaction. SPAAC is ideal for applications in living systems where copper toxicity is a concern.

Troubleshooting Guides

Issue 1: Low Yield or Failure in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Recommended Solution
Oxidation of Cu(I) to Cu(II) The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state. Oxygen can oxidize Cu(I) to the inactive Cu(II) state. Solution: Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) (1-5 mM final concentration) to regenerate Cu(I).
Biomolecule Degradation The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage proteins and other biomolecules, leading to aggregation or loss of function. Solution: Use a copper-chelating ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) or the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). These ligands stabilize the Cu(I) ion, accelerate the reaction, and protect your biomolecules from oxidative damage.
Poor Reagent Quality Impure or degraded this compound or alkyne partner will lead to low yields. Solution: Verify the purity of your reagents using analytical methods like NMR or mass spectrometry. Store reagents under the recommended conditions.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris) will compete with the intended reaction if you are using an NHS-activated this compound. Solution: Use non-nucleophilic buffers such as PBS or HEPES. The optimal pH for CuAAC is generally between 4 and 12.
Issue 2: Side Reactions with the Carboxylic Acid or its Activated Form (NHS Ester)
Potential Cause Recommended Solution
Hydrolysis of NHS Ester N-Hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which renders them non-reactive towards amines. Hydrolysis is more rapid at higher pH. Solution: Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF. Perform the conjugation reaction promptly after adding the NHS ester to your aqueous buffer. Maintain a pH between 7 and 9 for efficient reaction with primary amines.
Competition from Amine-Containing Buffers Buffers like Tris or glycine (B1666218) contain primary amines that will react with the NHS ester, competing with your target molecule. Solution: Exchange your sample into an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, before starting the conjugation.
Low Labeling Efficiency Insufficient molar excess of the NHS ester or low concentration of the target molecule can lead to poor labeling. Solution: Use a molar excess of the Azido-PEG6-NHS ester (e.g., 20-fold for antibodies) to drive the reaction to completion. If your target molecule is dilute, consider increasing its concentration or the molar excess of the NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling using this compound and EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine-containing molecule.

  • Activation:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

    • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 1-4 hours to form the Azido-PEG6-NHS ester.

  • Conjugation:

    • Prepare your amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).

    • Add the activated Azido-PEG6-NHS ester solution to the solution of your molecule. The final concentration of the organic solvent should typically be less than 10%.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide terminus of your PEGylated molecule.

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • THPTA ligand: 500 mM in deionized water or DMSO.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-modified molecule and your alkyne-containing molecule in a suitable buffer (e.g., PBS).

    • Add the THPTA ligand solution to the reaction mixture (final concentration ~5 mM).

    • Add the CuSO₄ solution (final concentration ~1 mM). Mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

  • Incubation:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove excess reagents and the catalyst.

Visualizations

CuAAC_Troubleshooting start Low CuAAC Yield cause1 Cu(I) Oxidation start->cause1 Is O₂ present? cause2 ROS Damage start->cause2 Biomolecule aggregation? cause3 Poor Reagents start->cause3 Reagents old? sol1 Degas Solvents Add Sodium Ascorbate cause1->sol1 sol2 Use Copper Ligand (e.g., THPTA) cause2->sol2 sol3 Verify Reagent Purity cause3->sol3

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Reaction_Pathways cluster_azide Azide Group Reactions cluster_acid Carboxylic Acid Reactions azide Azido-PEG6-R triazole Triazole Product (Desired Conjugate) azide->triazole Click Chemistry amine Amine Product (Side Reaction) azide->amine Staudinger Reduction alkyne Alkyne (+ Cu(I) or Strain) phosphine Phosphine / Reductant acid R'-PEG6-COOH activated_ester Activated NHS Ester acid->activated_ester Activation nhs_edc NHS/EDC amide Amide Product (Desired Conjugate) activated_ester->amide Amine Coupling hydrolyzed_acid Carboxylic Acid (Inactive) activated_ester->hydrolyzed_acid Hydrolysis (Side Reaction) primary_amine Primary Amine (R-NH₂) water Water (H₂O)

Caption: Desired vs. side reaction pathways for this compound.

References

Optimizing catalyst and ligand concentrations for CuAAC with Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations for the catalyst and ligand in a CuAAC reaction with this compound?

A1: For bioconjugation reactions, a common starting point is a final copper (Cu) concentration of 50 to 100 µM.[1] It is highly recommended to use a copper-chelating ligand, such as THPTA, to stabilize the Cu(I) catalyst and accelerate the reaction.[2] A ligand-to-copper ratio of 5:1 is often employed to protect sensitive biomolecules from oxidative damage.[3][4][5][6]

Q2: Which copper source and ligand are most suitable for aqueous CuAAC reactions?

A2: Copper(II) sulfate (B86663) (CuSO₄) is a convenient and commonly used copper source, as it is used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.[3][4] For aqueous reactions, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[2][6]

Q3: What is the optimal concentration of sodium ascorbate?

A3: Sodium ascorbate is typically used in excess relative to the copper concentration to maintain the copper in its active Cu(I) state.[7] A final concentration of 2.5 mM to 5 mM is generally sufficient for reactions with copper concentrations around 100 µM.[1][4] It is crucial to prepare the sodium ascorbate solution fresh.[2]

Q4: Can I pre-mix the copper and ligand solutions?

A4: Yes, it is recommended to pre-mix the CuSO₄ and ligand solutions before adding them to the reaction mixture.[2] This allows for the formation of the copper-ligand complex, which helps to stabilize the catalyst.

Q5: How can I monitor the progress of my CuAAC reaction?

A5: The reaction progress can be monitored using various analytical techniques. For small molecules, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method. For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to observe the shift in molecular weight of the modified protein.[8] If one of the reactants is fluorescent, fluorescence spectroscopy can be a convenient way to track the reaction.[3][5]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inaccessible azide (B81097) or alkyne groups For biomolecules, steric hindrance or the collapse of hydrophobic regions can bury the reactive groups.[3][5] Consider performing the reaction in the presence of denaturing agents (e.g., DMSO) or optimizing the linker length to improve accessibility.[3][5]
Copper sequestration by the substrate Biomolecules with copper-chelating functionalities (e.g., histidine tags, thiols) can sequester the copper catalyst.[3][5] To counteract this, you can increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) to occupy the binding sites.[2][3][4]
Oxidation of the Cu(I) catalyst The active Cu(I) catalyst can be readily oxidized to the inactive Cu(II) state. Ensure a sufficient excess of a freshly prepared reducing agent (sodium ascorbate) is used.[7] The use of a stabilizing ligand is also critical.[2]
Impure reagents or solvents The purity of the azide, alkyne, and solvents can significantly affect the reaction outcome.[2] Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.
Incorrect reagent stoichiometry While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1 to 2-fold) of one of the components (typically the less precious one) can help drive the reaction to completion.[2]

Problem: Presence of Side Products or Degradation of Biomolecules

Possible Cause Suggested Solution
Oxidative damage from reactive oxygen species (ROS) The combination of copper and a reducing agent can generate ROS, which can damage sensitive biomolecules.[1] Using a 5-fold excess of a copper-binding ligand can help protect the biomolecules by acting as a sacrificial reductant.[3][5][6] Adding aminoguanidine (B1677879) to the reaction mixture can also help to intercept byproducts of ascorbate oxidation.[1]
Precipitation during the reaction The formation of insoluble precipitates during the reaction could indicate aggregation of the biomolecule or insolubility of the product. Try adjusting the solvent system, for example, by adding a co-solvent like DMSO.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with this compound

This protocol provides a starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (optional, e.g., 100 mM in water)

  • Suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-containing biomolecule and this compound in the reaction buffer. A common starting molar ratio is 1:3 (biomolecule:this compound).[8]

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.[8] Let this mixture stand for a few minutes.

  • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[8]

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[8]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents and byproducts.

Table of Recommended Reagent Concentrations
ReagentStock Solution ConcentrationFinal Reaction ConcentrationNotes
Alkyne-BiomoleculeDependent on substratee.g., 25-50 µM
This compoundDependent on substrate1.1 to 3-fold excess over alkyne
CuSO₄20 mM50 - 250 µM[4][8]
Ligand (e.g., THPTA)50 mM250 - 1250 µM (5x Copper conc.)[2][4]
Sodium Ascorbate100 mM (prepare fresh)2.5 - 5 mM[1][4]
Aminoguanidine (optional)100 mM5 mM[4]

Visual Guides

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) premix_cu_ligand Pre-mix CuSO4 and Ligand prep_reagents->premix_cu_ligand mix_reactants Combine Azide, Alkyne, and Cu/Ligand Complex premix_cu_ligand->mix_reactants initiate_reaction Initiate with Sodium Ascorbate mix_reactants->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate monitor Monitor Reaction (LC-MS, SDS-PAGE) incubate->monitor quench Quench Reaction (optional, e.g., EDTA) monitor->quench purify Purify Conjugate quench->purify

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting_CuAAC cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Cu Sequestration? start->cause1 cause2 Inaccessible Groups? start->cause2 cause3 Catalyst Oxidation? start->cause3 cause4 Reagent Issues? start->cause4 sol1 Increase Cu/Ligand Add Sacrificial Metal (Zn) cause1->sol1 Yes sol2 Add Denaturant (DMSO) Optimize Linker cause2->sol2 Yes sol3 Use Fresh Ascorbate Ensure Ligand Excess cause3->sol3 Yes sol4 Use High-Purity Reagents cause4->sol4 Yes

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

References

Impact of pH and buffer conditions on Azido-PEG6-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH and buffer conditions on reactions involving Azido-PEG6-acid. It is intended for researchers, scientists, and drug development professionals using this versatile linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what reactions are they used for?

This compound is a heterobifunctional linker with two key reactive groups:

  • Carboxylic Acid (-COOH): This group is used to form stable amide bonds with primary amines (-NH2) on molecules like proteins, peptides, or amine-modified surfaces. This reaction is typically achieved using carbodiimide (B86325) chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Azide (B81097) (-N₃): This group is used in "click chemistry". It can react with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., BCN, DBCO) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2][3] The azide group is highly selective and stable under most reaction conditions.[4]

EDC/NHS Amine Coupling

Q2: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?

The EDC/NHS reaction is a two-step process, and each step has a different optimal pH.

  • Activation Step (Carboxylic Acid to NHS Ester): This step, where EDC and NHS react with the carboxylic acid of this compound to form an amine-reactive NHS ester, is most efficient in a slightly acidic environment, typically pH 4.5-7.2 .[5] For best results, performing this activation at pH 5-6 is recommended.

  • Coupling Step (NHS Ester to Amine): The reaction of the newly formed NHS ester with a primary amine is most efficient at a neutral to slightly basic pH of 7-9 . A common practice is to raise the pH to 7.2-8.0 just before adding the amine-containing molecule. This is because the primary amine needs to be deprotonated to act as a strong nucleophile.

Q3: Why is my EDC/NHS conjugation yield low and how can I troubleshoot it?

Low yield is a common issue that can often be traced back to reaction conditions.

  • Suboptimal pH: Using a single pH for both activation and coupling can be inefficient. A two-step pH process (acidic activation, basic coupling) is often superior.

  • Competing Buffers: Buffers containing primary amines, such as Tris or glycine , will compete with your target molecule for reaction with the NHS-activated PEG, significantly reducing your yield. Always use non-amine buffers like MES for the activation step and PBS or Borate buffer for the coupling step.

  • Hydrolysis of NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH values. This is a competing reaction that converts the activated PEG back to its original carboxylic acid form. It is crucial to use the NHS-activated PEG immediately and avoid long incubation times at high pH before the amine is added.

  • Reagent Instability: EDC and NHS reagents are moisture-sensitive. Always use fresh solutions and store reagents properly in a desiccator. Do not prepare stock solutions of NHS-activated PEG for storage as the NHS-ester moiety readily hydrolyzes.

Q4: Can I perform the EDC/NHS reaction in a single pot?

Yes, a one-pot reaction can be performed, but it is a compromise. A pH of around 6.0 can balance the requirements for both activation and conjugation. However, this may lead to lower efficiency compared to a two-step protocol where the pH is optimized for each step. For sensitive or expensive reagents, the two-step method is highly recommended to maximize yield.

Data Summary: EDC/NHS Reaction Conditions
ParameterActivation StepCoupling StepRationale
Optimal pH 5.0 - 6.07.2 - 8.0Acidic pH protonates the carboxyl group for efficient activation. Basic pH deprotonates the primary amine for nucleophilic attack.
Recommended Buffers MESPBS, Borate Buffer, HEPESThese buffers lack primary amines that would otherwise compete in the reaction.
Buffers to Avoid Tris, Glycine, or any amine-containing bufferTris, Glycine, or any amine-containing bufferPrimary amines in the buffer will react with the NHS ester, quenching the reaction.

Visualization: EDC/NHS Reaction Workflow

EDC_NHS_Workflow cluster_activation Activation Step cluster_coupling Coupling Step A This compound + EDC + NHS B React in MES Buffer pH 5.0 - 6.0 A->B C Activated Azido-PEG6-NHS Ester B->C E Adjust to PBS Buffer pH 7.2 - 8.0 C->E Immediate Use D Add Amine-Molecule (e.g., Protein) D->E F Stable Amide Bond (Final Conjugate) E->F

A typical two-step workflow for EDC/NHS conjugation.
Visualization: Impact of pH on EDC/NHS Reactions

PH_Influence cluster_low_ph Low pH (4.5 - 6.0) cluster_high_ph High pH (7.2 - 8.5) ph_scale pH Scale activation FAVORS: EDC Activation of -COOH coupling FAVORS: Amine (-NH₂) is deprotonated (Nucleophilic) amine_protonation HINDERS: Amine (-NH₃⁺) is protonated (Not Nucleophilic) hydrolysis RISK: Increased hydrolysis of NHS Ester

The dual role of pH in EDC/NHS reactions.

Click Chemistry (CuAAC and SPAAC)

Q5: What are the optimal pH and buffer conditions for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

CuAAC reactions generally perform well in aqueous buffers at a neutral to slightly basic pH. A good starting point is a pH between 7.0 and 7.5 . Buffers such as Phosphate-Buffered Saline (PBS) or HEPES are appropriate choices. The reaction requires a source of Copper(I), which is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). While the reaction can proceed without them, specialized ligands can accelerate the process and protect sensitive biomolecules from oxidative damage.

Q6: How do pH and buffer conditions affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?

A major advantage of SPAAC is its high tolerance to a wide range of reaction conditions. The reaction rate is largely unaffected by buffer identity, ionic strength, and pH. This allows researchers to perform the conjugation in the buffer that is most compatible with their biomolecules. Since SPAAC is catalyst-free, concerns about metal toxicity or catalyst-buffer interactions are eliminated.

Data Summary: Click Chemistry Reaction Conditions
Reaction TypeOptimal pHRecommended BuffersKey Considerations
CuAAC 7.0 - 7.5PBS, HEPESRequires a Cu(I) catalyst, often from CuSO₄ + Sodium Ascorbate. Ligands can improve efficiency.
SPAAC Broadly TolerantBuffer most compatible with biomolecules (e.g., PBS)No catalyst required. Reaction is driven by the ring strain of the cyclooctyne.

Visualization: General Click Chemistry Workflow (CuAAC)

CuAAC_Workflow cluster_catalyst Catalyst Preparation A Prepare Reactants: 1. This compound 2. Alkyne-Molecule E Combine & React in Buffer (pH 7.0-7.5) A->E B CuSO₄ Solution B->E C Sodium Ascorbate (Reducing Agent) C->E D Optional Ligand (e.g., THPTA) D->E optional F Purify Final Triazole Conjugate E->F

A generalized workflow for a CuAAC reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.

    • Prepare a 100 mM solution of EDC in anhydrous DMSO or DMF.

    • Prepare a 100 mM solution of Sulfo-NHS in anhydrous DMSO or DMF.

    • Dissolve the this compound in activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Exchange the protein into a coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Activation of this compound:

    • To the dissolved this compound, add the EDC solution to a final concentration of 10 mM.

    • Immediately add the Sulfo-NHS solution to a final concentration of 20 mM.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated Azido-PEG6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent and byproducts.

Protocol 2: General Procedure for a CuAAC Reaction
  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water, and if used, 250 mM ligand (e.g., THPTA) in water.

  • Reaction Assembly:

    • In a reaction tube, combine the alkyne-molecule and this compound (a 1.5 to 5-fold molar excess of the PEG-azide is common).

    • Add the ligand solution (if used) to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

    • Once complete, the PEGylated product can be purified via chromatography or dialysis.

References

Azido-PEG6-acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Azido-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional, water-soluble linker molecule commonly used in bioconjugation, drug delivery, and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[1][2][3] It features two primary functional groups connected by a flexible polyethylene (B3416737) glycol (PEG) chain:

  • An Azide (B81097) (-N₃) group: This group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] The azide functionality is valued for its high selectivity and stability under many reaction conditions.[6][7]

  • A Carboxylic Acid (-COOH) group: This group can be reacted with primary amines to form a stable amide bond, typically requiring activation with reagents like EDC or HATU.[4][8]

Q2: What are the general stability concerns for an organic azide like this compound?

Organic azides are energetic molecules and must be handled with care.[9][10] Their stability is influenced by several factors:

  • Structure: The stability of organic azides is dependent on their chemical structure, particularly the ratio of carbon to nitrogen atoms.[9][11] Aliphatic azides, like this compound, are generally more stable than aromatic azides or those adjacent to carbonyl groups.[11]

  • External Energy: They can be sensitive to external energy sources and may decompose upon exposure to heat, light, pressure, or shock.[9][12][13]

  • Chemical Environment: Contact with certain chemicals can lead to violent reactions or the formation of hazardous compounds.[13][14]

Q3: How should I properly store solid this compound and its stock solutions?

Proper storage is critical to prevent degradation and ensure experimental reproducibility.

  • Solid Form: Store solid this compound at -20°C, protected from light and moisture.[4][8][15]

  • Stock Solutions: For long-term stability, prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C or -80°C.[16] Aqueous solutions should be prepared fresh before each experiment to minimize potential degradation.[16]

Q4: What specific factors can cause the degradation of this compound?

Degradation typically involves one of the two functional ends of the molecule.

  • Azide Group Degradation:

    • Reducing Agents: The azide group can be reduced to an amine by common lab reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[16]

    • Strong Acids: Contact with strong acids should be avoided, as it can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[13][14]

    • Heavy Metals: Azides can form highly shock-sensitive and explosive salts with heavy metals such as lead or copper.[13][17] This is a critical consideration for waste disposal, as pouring azide solutions down drains can lead to reactions with lead or copper pipes.[17]

    • Light and Heat: Prolonged exposure to light and heat can lead to the decomposition of the azide group.[12][16]

  • Carboxylic Acid Group: The carboxylic acid itself is generally stable. However, issues usually arise from improper reaction conditions (e.g., pH, activator choice) rather than degradation of the group itself.

  • PEG Chain: The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions and across a moderate pH range.[16][18]

Q5: Is this compound considered a hazardous substance?

Yes, due to the azide group. Organic azides are potentially explosive and should be handled with appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.[9][10] Experiments should be conducted in a fume hood, and sources of heat, shock, and friction should be avoided.[12][14] Always consult the Safety Data Sheet (SDS) before use.[15]

Summary Tables

Table 1: Storage and Handling Recommendations for this compound

ConditionSolid CompoundStock Solution (in Anhydrous Solvent)Aqueous Solution
Temperature ≤ -20°C[4][8][15]-20°C to -80°C[16]Prepare fresh before use[16]
Light Protect from light[9][13]Store in amber vials or in the dark[9]Minimize light exposure
Moisture Store in a dry environmentUse anhydrous solvents (DMSO, DMF)[16]Use immediately
Handling Use non-metal spatulas[10]Cap tightlyN/A

Table 2: Chemical Compatibility and Incompatibility

Functional GroupCompatible WithIncompatible With / AvoidPotential Outcome of Incompatibility
Azide (-N₃) Alkynes, DBCO, BCN (for click chemistry)[4]Strong Acids (e.g., HCl)[13][14], Reducing Agents (DTT, TCEP)[16], Heavy Metals (Cu, Pb, Hg)[13][17], Chlorinated Solvents (DCM, Chloroform)[12], Heat, Light, Shock[9][13]Formation of toxic/explosive hydrazoic acid; Reduction to amine; Formation of explosive metal azides; Violent decomposition
Carboxylic Acid (-COOH) Primary Amines (with activators like EDC, HATU)[4][8]Strong bases (may deprotonate but generally stable)Salt formation
PEG Linker Most aqueous buffers (pH 4-10)[16], Common organic solventsStrong oxidizing agentsChain cleavage (under harsh conditions)

Troubleshooting Guide

Q1: My click chemistry reaction (CuAAC or SPAAC) with this compound is failing or has a low yield. What could be the cause?

A failed click reaction is often due to the degradation of the azide group.

  • Possible Cause 1: Azide Reduction. Did your buffer or sample contain reducing agents like DTT or TCEP? These will reduce the azide to a non-reactive amine.[16]

    • Solution: Ensure all buffers are free from reducing agents. If your protein required stabilization with a reducing agent, it must be removed via dialysis or a desalting column before introducing the this compound.

  • Possible Cause 2: Improper Storage. Was the compound stored improperly (e.g., at room temperature, exposed to light)? This can lead to gradual decomposition.[9][13]

    • Solution: Always use a fresh aliquot of the linker from a properly stored stock. Consider purchasing a new batch if the current one is old or has been stored incorrectly.

  • Possible Cause 3 (CuAAC only): Reagent Quality. For copper-catalyzed reactions, ensure your copper(I) source is not oxidized to copper(II) and that your reducing agent (e.g., sodium ascorbate) is fresh.

    • Solution: Use freshly prepared solutions for the catalyst system.

Q2: My amide coupling reaction using the carboxylic acid end of this compound is inefficient. What should I check?

Inefficient amide coupling is typically related to reaction conditions rather than the degradation of the carboxylic acid itself.

  • Possible Cause 1: Improper pH. Amide coupling using EDC/HATU activators is pH-sensitive. The optimal pH is typically between 4.5 and 7.5.

    • Solution: Verify the pH of your reaction mixture. For EDC/NHS chemistry, a slightly acidic pH (6.0) can be optimal for activating the carboxyl group while ensuring the primary amine is sufficiently nucleophilic.

  • Possible Cause 2: Inactive Reagents. The activating agents (EDC, HATU) are moisture-sensitive and can lose activity over time.

    • Solution: Use fresh or properly stored activators. Purchase new reagents if their efficacy is in doubt.

  • Possible Cause 3: Buffer Interference. Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate, acetate) can compete in the reaction.

    • Solution: Use non-nucleophilic buffers such as HEPES or PBS for the conjugation step.[16]

Q3: I see unexpected peaks in my LC-MS/NMR analysis after my reaction. Could this be from linker degradation?

Yes, unexpected species can arise from the degradation of the linker or side reactions.

  • Possible Degradation Product 1: Aminated Linker. If your azide group was reduced, you would expect to see a mass corresponding to the aminated version of your linker (this compound, MW = 379.41; Amino-PEG6-acid, MW ≈ 353.41).

    • Troubleshooting Step: Analyze a sample of your this compound stock solution by LC-MS to check its purity before starting the reaction.

  • Possible Side Product 2: Hydrolyzed Activated Ester. If you are performing an amide coupling via an NHS-ester intermediate, this intermediate can hydrolyze back to the carboxylic acid in aqueous buffers.

    • Troubleshooting Step: Minimize the time the linker spends in aqueous buffer after activation and before the addition of the amine-containing molecule.

Q4: How can I test the integrity of my this compound before a critical experiment?

Before committing valuable materials, you can perform a quality control check.

  • Method 1: Analytical Characterization. Use LC-MS to verify the mass of the compound (MW = 379.41 g/mol ).[8][19] A pure sample should show a predominant peak corresponding to this mass. NMR spectroscopy can also confirm the structure.[4]

  • Method 2: Small-Scale Test Reaction. Perform a small-scale click reaction with a simple alkyne-containing fluorescent dye or a test peptide. Successful conjugation, confirmed by LC-MS or fluorescence, indicates that the azide group is intact and reactive.

Diagrams and Workflows

G Troubleshooting Workflow: Low Yield in Click Chemistry Reaction start Low/No Product Formation check_azide Was the this compound stored correctly (-20°C, dark)? start->check_azide check_reagents Were reducing agents (DTT, TCEP) present? check_azide->check_reagents Yes new_linker Action: Use new aliquot or purchase new linker. check_azide->new_linker No check_cu For CuAAC: Are Cu(I) source and reducing agent fresh? check_reagents->check_cu No remove_reagents Action: Remove reducing agents via dialysis/desalting. check_reagents->remove_reagents Yes new_cu Action: Prepare fresh catalyst solutions. check_cu->new_cu No success Problem Resolved check_cu->success Yes new_linker->success remove_reagents->success new_cu->success

Caption: Troubleshooting workflow for low-yield click chemistry reactions.

G Key Degradation Factors for this compound cluster_azide Azide Group (-N3) cluster_acid Carboxylic Acid Group (-COOH) azide_node Azide (Reactive) amine_node Amine (Non-reactive for click) azide_node->amine_node Reduction explosive_salts Explosive Metal Azides azide_node->explosive_salts Reaction hn3 Hydrazoic Acid (Toxic/Explosive) azide_node->hn3 Protonation acid_node Carboxylic Acid (Requires Activation) inactive_coupling Failed Amide Coupling acid_node->inactive_coupling Inefficient Activation factor factor reducing_agents Reducing Agents (DTT, TCEP) reducing_agents->azide_node heavy_metals Heavy Metals (Cu, Pb) heavy_metals->azide_node strong_acid Strong Acid strong_acid->azide_node wrong_ph Incorrect pH or Nucleophilic Buffer wrong_ph->acid_node

Caption: Factors leading to the degradation or inactivation of functional groups.

G Experimental Workflow: Pre-use QC of this compound start Obtain this compound dissolve Dissolve small amount in appropriate solvent (e.g., MeCN/Water) start->dissolve lcms Analyze via LC-MS dissolve->lcms check_mass Does major peak show correct mass (379.4 m/z)? lcms->check_mass pass Linker is pure. Proceed to experiment. check_mass->pass Yes fail Linker is degraded/impure. Discard and obtain new batch. check_mass->fail No

Caption: Simple workflow to verify linker integrity using LC-MS.

References

Technical Support Center: Post-Conjugation Purification of Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Azido-PEG6-acid following bioconjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: Residual this compound can lead to several complications in downstream applications. It can compete with the conjugated molecule in subsequent reactions, interfere with analytical techniques, and potentially cause inaccurate characterization of your final product. For therapeutic applications, incomplete removal of unreacted reagents is a significant safety concern.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common methods for removing small, hydrophilic linkers like this compound from a larger biomolecule conjugate are based on differences in size and physicochemical properties. These include Size Exclusion Chromatography (SEC), Dialysis/Ultrafiltration, and Reverse Phase Chromatography (RPC).[1]

Q3: How do I choose the best purification method for my experiment?

A3: The optimal method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The decision tree and comparison table below can help guide your selection.

Q4: I've purified my conjugate, but I still see some unreacted this compound. What should I do?

A4: This indicates that the initial purification step may not have been sufficient. You can try repeating the purification process, optimizing the parameters of your current method (e.g., longer dialysis time, using a longer SEC column), or employing a secondary purification method with a different separation principle (e.g., following up SEC with RPC).

Q5: Can I use the same purification method for different biomolecules conjugated with this compound?

A5: While the general principles remain the same, the specific protocol may need to be optimized for each unique biomolecule. Factors such as the isoelectric point, hydrophobicity, and stability of your protein, antibody, or peptide will influence the ideal purification conditions.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Conjugate After Purification Non-specific binding to the purification matrix: The conjugate may be adsorbing to the SEC column or dialysis membrane.- For SEC, consider using a column with a different stationary phase or adding modifiers to the mobile phase to reduce non-specific interactions. - For dialysis, select a membrane material known for low protein binding (e.g., regenerated cellulose).
Precipitation of the conjugate: Buffer conditions may not be optimal, leading to aggregation.- Ensure the purification buffer is compatible with your conjugate's stability profile (pH, ionic strength). - Perform purification at a lower temperature (e.g., 4°C) to minimize aggregation.
Co-elution of Conjugate and Excess this compound Inadequate resolution of the purification method: The chosen method may not be capable of separating molecules of similar properties effectively.- For SEC, use a column with a smaller pore size or a longer column to enhance resolution. - For RPC, optimize the gradient elution to achieve better separation between the hydrophilic linker and the more hydrophobic conjugate.
Conjugate Appears Unstable After Purification Harsh purification conditions: The pH, solvent, or pressure used during purification may be denaturing the biomolecule.- Screen different buffer conditions to find the optimal pH and ionic strength for your conjugate's stability. - If using RPC, minimize the exposure time to organic solvents and consider using a less hydrophobic stationary phase.

Method Selection and Comparison

The following diagram provides a logical workflow for selecting the most appropriate purification method.

Purification Method Selection Workflow for Selecting a Purification Method start Start: Reaction Mixture (Conjugate + Excess this compound) size_diff Is there a significant size difference between the conjugate and the linker? start->size_diff sec_dialysis Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration size_diff->sec_dialysis Yes hydrophobicity_diff Is there a significant difference in hydrophobicity? size_diff->hydrophobicity_diff No end Purified Conjugate sec_dialysis->end rpc Reverse Phase Chromatography (RPC) rpc->end hydrophobicity_diff->rpc Yes hydrophobicity_diff->end No (Consider alternative strategies)

Caption: A decision tree to guide the selection of a suitable purification method.

The table below provides a summary of the most common purification techniques for removing excess this compound.

Method Principle Advantages Disadvantages Typical Purity
Size Exclusion Chromatography (SEC) Separation based on molecular size.- High resolution for molecules with significant size differences. - Relatively fast.- Can lead to sample dilution. - Potential for non-specific adsorption to the column matrix.>95%
Dialysis / Ultrafiltration Separation based on a semi-permeable membrane with a specific molecular weight cutoff (MWCO).- Simple and requires minimal specialized equipment. - Can handle large sample volumes.- Time-consuming (can take several hours to overnight). - Potential for sample loss due to non-specific binding to the membrane.90-95%
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.- High resolution, capable of separating molecules with subtle differences in polarity.- Requires the use of organic solvents, which may not be suitable for all biomolecules. - Can be more complex to develop a method.>98%

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is suitable for the rapid removal of the small this compound linker from a much larger biomolecule conjugate.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenched conjugation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC system and column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column. To ensure optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase buffer at a constant flow rate.

    • The larger conjugate will elute first, followed by the smaller, unreacted this compound.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and/or a wavelength specific to your conjugated molecule.

  • Analysis:

    • Pool the fractions containing the purified conjugate and confirm purity using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, Mass Spectrometry).

SEC_Workflow Size Exclusion Chromatography (SEC) Workflow A Equilibrate SEC Column with Mobile Phase B Prepare and Filter Reaction Mixture A->B C Inject Sample onto Column B->C D Elute with Mobile Phase and Collect Fractions C->D E Analyze Fractions for Purity D->E F Pool Pure Fractions E->F

Caption: Experimental workflow for SEC purification.

Protocol 2: Dialysis

This protocol is a simple and effective method for removing small molecules from a solution of larger molecules.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Large beaker or container

Procedure:

  • Prepare Dialysis Membrane:

    • If using dialysis tubing, cut it to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and rinsing). Dialysis cassettes are typically ready to use.

  • Load Sample:

    • Load the quenched reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.

  • Dialysis:

    • Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of dialysis buffer.

    • Place the beaker on a stir plate and add a stir bar to the buffer to ensure constant mixing.

    • Perform the dialysis at 4°C for 4-6 hours.

  • Buffer Exchange:

    • For efficient removal of the unreacted linker, change the dialysis buffer at least three times. The final dialysis can be performed overnight.

  • Sample Recovery:

    • Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Protocol 3: Reverse Phase Chromatography (RPC)

This protocol is suitable for purifying conjugates where there is a significant difference in hydrophobicity between the conjugate and the unreacted this compound.

Materials:

  • Reverse phase HPLC column (e.g., C18)

  • HPLC system

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Quenched conjugation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration:

    • Equilibrate the HPLC system and C18 column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the quenched reaction mixture through a 0.22 µm syringe filter.

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated column.

  • Gradient Elution:

    • Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The unreacted, more hydrophilic this compound will elute earlier in the gradient, while the more hydrophobic conjugate will elute later.

    • Monitor the elution profile using UV absorbance at 220 nm and/or 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the conjugate peak.

    • Analyze the purity of the collected fractions.

  • Solvent Removal:

    • Remove the acetonitrile and TFA from the purified conjugate fractions, typically by lyophilization or buffer exchange.

References

Addressing solubility challenges of Azido-PEG6-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in their experiments, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) (-N₃) group and a carboxylic acid (-COOH) group connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG component enhances the molecule's hydrophilicity, making it soluble in aqueous solutions.[3] Its primary applications are in bioconjugation and chemical biology. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for attaching to alkyne-containing molecules.[1] The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2]

Q2: In which solvents is this compound soluble?

This compound is generally described as being soluble in water and a variety of common organic solvents. For practical laboratory use, it is often recommended to prepare stock solutions in polar aprotic solvents.

Solubility of this compound and Related Compounds

SolventSolubilityRecommendations and Remarks
Water / Aqueous Buffers SolubleThe PEG spacer imparts hydrophilicity. However, solubility can be pH-dependent due to the carboxylic acid group. At pH values below the pKa of the carboxylic acid, the compound will be less soluble.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF) SolubleAnother recommended solvent for creating stock solutions.
Dichloromethane (DCM) SolubleUseful for reactions in organic media.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound in aqueous solutions is significantly influenced by pH due to the presence of the terminal carboxylic acid group.

  • At pH values above its pKa (typically around 4.5 for similar small molecule carboxylic acids), the carboxylic acid group is deprotonated to a carboxylate (-COO⁻). This ionic form is more polar and thus more soluble in water.

  • At pH values below its pKa, the carboxylic acid is in its neutral, protonated form (-COOH). This form is less polar and has lower solubility in water, which can lead to precipitation, especially at higher concentrations.

Therefore, when working with aqueous buffers, it is crucial to maintain a pH that ensures the solubility of the this compound, particularly if the subsequent reaction conditions require a lower pH. For ionic compounds with basic anions, solubility generally increases as the pH of the solution decreases.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, proper storage is essential.

  • Solid Form: Store at -20°C, protected from light and moisture. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Stock Solutions: If you prepare stock solutions in anhydrous organic solvents like DMSO or DMF, store them at -20°C or -80°C. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer

Possible Causes:

  • pH of the Buffer: The pH of your buffer may be below the pKa of the carboxylic acid, causing the compound to be in its less soluble protonated form.

  • High Concentration: You may be trying to dissolve the compound at a concentration above its solubility limit at that specific pH and temperature.

  • Ionic Strength of the Buffer: High salt concentrations can sometimes lead to "salting out" of PEGylated compounds, reducing their solubility.

Troubleshooting Steps:

  • Adjust Buffer pH: Increase the pH of the buffer to a value above 5. A pH of 7.0-8.5 is generally recommended for subsequent reactions with amines and will also ensure the carboxylic acid is in its soluble carboxylate form.

  • Prepare a Stock Solution: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add the stock solution dropwise to your aqueous buffer with gentle stirring. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid affecting the stability of biomolecules in your reaction.

  • Gentle Warming: Briefly and gently warm the solution to aid dissolution, but be cautious as prolonged heating can degrade the molecule.

  • Lower the Ionic Strength: If possible, try reducing the salt concentration of your buffer.

Issue 2: Low Yield in EDC/NHS Coupling Reaction with an Amine-Containing Molecule

Possible Causes:

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.

  • Inappropriate pH: The two steps of the EDC/NHS reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).

  • Competing Nucleophiles: If your buffer contains primary amines (e.g., Tris) or other nucleophiles, they will compete with your target molecule for reaction with the activated this compound.

  • Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, a side reaction that competes with the desired reaction with the amine. The rate of hydrolysis increases with higher pH.

Troubleshooting Steps:

  • Use Fresh Reagents: Always use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent moisture contamination.

  • Optimize Reaction pH (Two-Step Protocol):

    • Activation Step: Dissolve the this compound in a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6. Add EDC and NHS and incubate for 15-30 minutes at room temperature.

    • Coupling Step: Immediately after activation, either add your amine-containing molecule to the reaction mixture and adjust the pH to 7.2-7.5, or purify the activated this compound (e.g., by removing excess EDC and NHS) and then add it to your amine-containing molecule in a suitable buffer like PBS at pH 7.2-7.5.

  • Use Appropriate Buffers: Use buffers that do not contain primary amines or carboxylates. Recommended buffers include MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.

  • Increase Reactant Concentrations: If possible, increase the concentration of your reactants to favor the bimolecular reaction over the competing hydrolysis reaction.

Issue 3: Aggregation of the Final Conjugate

Possible Causes:

  • Hydrophobicity of the Conjugated Molecule: If you are conjugating this compound to a hydrophobic molecule, the resulting conjugate may have poor aqueous solubility, leading to aggregation.

  • High Concentration of the Conjugate: Even with the hydrophilic PEG linker, the final conjugate may have a limited solubility that is exceeded.

  • Intermolecular Interactions: The conjugated molecules may have a tendency to self-associate.

Troubleshooting Steps:

  • Incorporate Solubility-Enhancing Excipients: Add stabilizing excipients to your final buffer. These can include:

    • Sugars: Sucrose or trehalose (B1683222) (5-10% w/v) can act as protein stabilizers.

    • Amino Acids: Arginine (50-100 mM) can suppress non-specific protein-protein interactions.

    • Non-ionic Surfactants: A low concentration of Polysorbate 20 or Polysorbate 80 (0.01-0.05% v/v) can help prevent aggregation.

  • Optimize pH and Ionic Strength: Empirically test different pH values and salt concentrations for your final buffer to find conditions that maximize the solubility of your conjugate.

  • Consider a Longer PEG Linker: If aggregation is a persistent issue, using a linker with a longer PEG chain (e.g., Azido-PEG12-acid or Azido-PEG24-acid) can further increase the hydrophilicity and steric hindrance, which can help prevent aggregation.

Issue 4: Side Reactions Involving the Azide Group

Possible Causes:

  • Reduction of the Azide: The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or phosphines.

  • Issues with Click Chemistry: Low yields in CuAAC reactions are often due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.

Troubleshooting Steps:

  • Avoid Incompatible Reducing Agents: If your experimental workflow requires the use of reducing agents, be aware of their potential to reduce the azide group. If possible, choose reaction conditions that do not require these reagents or perform the azide-dependent reaction step before introducing the reducing agent.

  • Optimize CuAAC Reaction Conditions:

    • Degas Solvents: Thoroughly degas all solvents and solutions to remove dissolved oxygen.

    • Use a Reducing Agent for Copper: Include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to keep the copper in its +1 oxidation state.

    • Use a Copper Ligand: Employ a copper-chelating ligand, such as THPTA, which stabilizes the Cu(I) catalyst and improves reaction efficiency.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibrate the Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 100 mg/mL or a specific molarity).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. To minimize exposure to air and moisture, consider using a syringe to withdraw the solution through a septum.

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reactants:

    • Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.

    • Prepare your amine-containing molecule in the Coupling Buffer. If it is in a buffer containing primary amines, exchange it into the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water immediately before use.

  • Activation of this compound:

    • In a microfuge tube, dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS (e.g., 2-5 equivalents of each relative to the this compound).

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to the Amine:

    • Immediately add the activated this compound solution to the solution of your amine-containing molecule. A 10-20 fold molar excess of the PEG linker over the protein is a common starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_peg Dissolve this compound in DMSO/DMF activation 1. Activation (pH 5-6, 15-30 min) This compound + EDC/NHS prep_peg->activation prep_mol Prepare Amine-Molecule in Coupling Buffer (pH 7.2-7.5) coupling 2. Coupling (pH 7.2-7.5, 2h-overnight) + Amine-Molecule prep_mol->coupling prep_edc Prepare fresh EDC/NHS in Activation Buffer prep_edc->activation activation->coupling Immediate addition quenching 3. Quenching (Tris or Hydroxylamine) coupling->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify analyze Characterize Conjugate (SDS-PAGE, MS, etc.) purify->analyze

Caption: A general experimental workflow for the two-step EDC/NHS coupling of this compound to an amine-containing molecule.

troubleshooting_solubility issue Issue: Precipitation of this compound in Aqueous Buffer cause1 Possible Cause: Low Buffer pH (< pKa) issue->cause1 cause2 Possible Cause: Concentration too High issue->cause2 cause3 Possible Cause: High Ionic Strength issue->cause3 solution1 Solution: Increase buffer pH to > 5.0 cause1->solution1 solution2 Solution: Prepare stock in DMSO/DMF, then add to buffer cause2->solution2 solution3 Solution: Reduce salt concentration in buffer cause3->solution3

Caption: A troubleshooting flowchart for addressing solubility issues with this compound in aqueous solutions.

References

Minimizing aggregation of proteins during labeling with Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during labeling with Azido-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound NHS ester?

Protein aggregation during labeling with this compound NHS ester can be triggered by several factors:

  • Suboptimal pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, making them more prone to aggregation.[1][2] The optimal pH for NHS ester labeling is typically between 8.3 and 8.5 to ensure the primary amine groups on the protein are deprotonated and reactive.[3][4][5][6]

  • Inappropriate Buffer Composition: The type and concentration of buffer salts can influence protein stability.[1][7] Buffers containing primary amines, such as Tris, should be avoided as they compete with the protein for reaction with the NHS ester.[3][8][9]

  • High Protein Concentration: While higher concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation.[2][10]

  • Hydrophobicity of the Label: Although PEG is hydrophilic, the overall hydrophobicity of the protein surface can be altered by the labeling process, potentially leading to aggregation.[10]

  • Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues, altering the protein's physicochemical properties and increasing its tendency to aggregate.[1][10]

  • Reaction Temperature: Elevated temperatures can sometimes promote protein unfolding, exposing hydrophobic patches and leading to aggregation.[1]

Q2: How can I detect protein aggregation in my sample?

Protein aggregation can range from visible precipitation to the formation of soluble aggregates.[1] Common detection methods include:

  • Visual Inspection: Obvious signs of aggregation include cloudiness, turbidity, or the formation of a visible precipitate.[1]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting soluble aggregates by measuring the size distribution of particles in the solution.[1][10]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to identify and quantify soluble aggregates, which will elute earlier than the monomeric protein.[10][][12][13]

Q3: What is the optimal pH for labeling with this compound NHS ester?

The optimal pH for labeling primary amines with NHS esters is in the range of 8.3 to 8.5.[3][4][5][6] At this pH, the primary amino groups (like the ε-amino group of lysine) are deprotonated and thus more nucleophilic and reactive with the NHS ester.[3][6] A significantly lower pH can lead to the protonation of the amines, reducing their reactivity, while a much higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[3][6]

Q4: Which buffers are recommended for the labeling reaction?

It is crucial to use non-amine-containing buffers to prevent them from competing with the protein for the labeling reagent.[6][9] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[3][6]

  • 0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[3][4][6]

  • 50 mM Sodium Borate (pH 8.5)[6]

Q5: Can I use Tris buffer for the labeling reaction?

No, it is generally not recommended to use buffers containing primary amines, such as Tris, as they will react with the NHS ester and compete with the protein labeling reaction.[3][8][9] However, Tris buffer can be used to quench the reaction by consuming any unreacted NHS ester after the desired incubation time.[1][6][14]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This indicates significant protein aggregation.

Potential Cause Troubleshooting Step Rationale
Suboptimal pH Verify the pH of your reaction buffer is between 8.3 and 8.5. Adjust if necessary.Proteins are often least soluble at their isoelectric point (pI). Maintaining a pH away from the pI increases the net charge and repulsive electrostatic interactions, preventing aggregation.[2][15]
High Protein Concentration Decrease the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is recommended.[10]Lowering the concentration reduces the frequency of intermolecular interactions that can lead to aggregation.[2]
Inappropriate Buffer Ensure you are using an amine-free buffer such as phosphate or bicarbonate.[3][6]Amine-containing buffers like Tris will compete with the protein for the NHS ester.[8]
High Molar Excess of Label Reduce the molar ratio of this compound NHS ester to the protein.Over-labeling can significantly alter the surface properties of the protein, leading to instability and aggregation.[1][10]
Elevated Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time.[10]Lower temperatures can slow down the process of protein unfolding and aggregation.[16]
Insufficient Ionic Strength Increase the salt concentration (e.g., add 150 mM NaCl) to the buffer.[10][15]Salt can help to screen electrostatic interactions that may contribute to aggregation for some proteins.[15]
Protein Instability Add stabilizing excipients to the labeling buffer. (See Table 1)Additives can help to maintain the native conformation of the protein and prevent aggregation.[2][10]
Issue 2: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.

This suggests that while the protein is not grossly precipitating, the labeling conditions are still suboptimal and are inducing the formation of smaller, soluble aggregates.

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer Conditions Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state.Even in the absence of visible precipitation, the buffer may not be optimal for maintaining protein stability.[10]
Over-labeling Further optimize the stoichiometry by performing a titration of the this compound NHS ester to find the highest ratio that does not induce aggregation.A lower degree of labeling may be necessary to preserve the stability of your specific protein.[10]
Slow Aggregate Formation Immediately purify the labeled protein conjugate after the reaction using a method like Size Exclusion Chromatography (SEC).[10]Prompt purification can remove any small aggregates that have formed and transfer the labeled protein into a stable storage buffer.[][13]
Hydrophobic Interactions Consider adding a low concentration of a non-denaturing detergent or other additives that can help to shield hydrophobic patches. (See Table 1)These agents can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions.[2][15]

Experimental Protocols

General Protocol for Labeling Proteins with this compound NHS Ester

This protocol provides a general starting point. Optimization will likely be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[14]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[6][14]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[14]

  • Purification column (e.g., gel filtration/desalting column)[14]

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[6]

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[14] A lower concentration (1-2 mg/mL) is recommended to start, to minimize aggregation.[10]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the this compound NHS ester in anhydrous DMSO or DMF.[14] The concentration will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.[9][14]

  • Labeling Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution. A starting point of a 10-20 fold molar excess of the NHS ester can be used.[9]

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.[14] Protect from light if the label is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[1][6][14] This will react with any unreacted NHS ester.

  • Purification:

    • Remove unreacted this compound and any aggregates by gel filtration (size exclusion chromatography) or dialysis.[3][][13]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling.

    • Store the labeled protein under conditions optimal for the unlabeled protein, often at -80°C with a cryoprotectant.[2]

Table 1: Stabilizing Additives for Labeling and Storage Buffers
Additive Typical Concentration Mechanism of Action Notes
Glycerol, Sucrose 5-20% (v/v)Osmolytes that stabilize the native protein structure.[2]Can increase viscosity.
Arginine/Glutamate 50-500 mMSuppress aggregation by binding to charged and hydrophobic regions.[2]Can interfere with some downstream applications.
Reducing Agents (DTT, TCEP) 1-5 mMPrevent oxidation of cysteine residues and formation of non-native disulfide bonds.[2][17]TCEP is more stable than DTT.[15]
Non-denaturing Detergents (Tween 20, CHAPS) 0.01-0.1% (v/v)Solubilize protein aggregates by interacting with hydrophobic patches.[2][15]Use with caution as they can sometimes denature proteins.
Salts (e.g., NaCl, KCl) 50-500 mMScreen electrostatic interactions and can stabilize protein structure.[15]Optimal concentration is protein-dependent.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) labeling Incubate Protein and NHS Ester (Control Temp & Time) protein_prep->labeling reagent_prep Prepare this compound NHS Ester Solution reagent_prep->labeling quenching Quench Reaction (e.g., with Tris buffer) labeling->quenching purification Purify Labeled Protein (e.g., SEC) quenching->purification characterization Characterize Conjugate (DOL, Aggregation Check) purification->characterization

Caption: A general experimental workflow for labeling proteins.

troubleshooting_workflow Troubleshooting Protein Aggregation start Protein Aggregation Observed? no_aggregation Proceed with Experiment start->no_aggregation No check_ph Check & Optimize pH (8.3-8.5) start->check_ph Yes lower_conc Lower Protein Concentration check_ph->lower_conc optimize_ratio Optimize Label:Protein Ratio lower_conc->optimize_ratio change_temp Lower Reaction Temperature optimize_ratio->change_temp add_stabilizers Add Stabilizing Agents change_temp->add_stabilizers purify Immediate Purification add_stabilizers->purify

References

Technical Support Center: Purification of Azido-PEG6-acid Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of molecules labeled with Azido-PEG6-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a reaction mixture after labeling with this compound?

After a labeling reaction with this compound, the mixture typically contains a heterogeneous population of molecules.[] Common impurities include:

  • Unreacted this compound: Excess labeling reagent that did not conjugate to the target molecule.

  • Unreacted Target Molecule: The native protein, peptide, or other molecule that did not get labeled.[]

  • Multi-PEGylated Species: Target molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated products).[][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[]

  • Hydrolysis Products: Byproducts from the breakdown of the labeling reagent.[]

  • Aggregates: High molecular weight species formed during the reaction or purification process.[3]

Q2: Which purification techniques are most effective for separating my this compound labeled molecule from impurities?

The choice of purification method depends on the specific properties of your target molecule and the nature of the impurities. The most common and effective techniques are chromatography-based.[][4][5] These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[][6][7] It is very effective for removing unreacted, small PEG linkers and separating the larger PEGylated conjugate from the smaller, unreacted protein.[][7][8]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[][2] The addition of the this compound linker, which contains a terminal carboxylic acid, will alter the overall charge of the target molecule, which can be exploited for separation.[][7] IEX is particularly useful for separating PEGylated species from the native protein and can sometimes separate species with different degrees of PEGylation.[][2][7]

  • Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.[][4][9] PEGylation can alter the hydrophobicity of a molecule, allowing for separation from the unlabeled species.[4] RPC can also be effective in separating positional isomers.[][7]

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RPC that also separates based on hydrophobicity.[]

Non-chromatographic techniques such as ultrafiltration/diafiltration and dialysis can also be used, primarily for removing small molecule impurities like unreacted PEG linkers.[][3][7]

Q3: How does the terminal carboxylic acid on the this compound linker affect my purification strategy?

The terminal carboxylic acid provides a negative charge at neutral or basic pH. This charge can be effectively used in anion exchange chromatography (AEX) . The PEGylated molecule will have a more negative charge than the un-PEGylated precursor (assuming the precursor is not already highly anionic), allowing for their separation. This feature provides a valuable orthogonal purification method to size-based separations.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified PEGylated product. Inefficient labeling reaction. Optimize the reaction conditions (e.g., stoichiometry of reagents, reaction time, temperature, pH).
Product loss during purification steps. - For SEC, ensure the chosen column has the appropriate molecular weight range. - For IEX, optimize the salt gradient for elution to ensure sharp peaks and good recovery.[10] - For RPC, be aware that harsh organic solvents can sometimes lead to precipitation.[9] - Minimize the number of purification steps.
Aggregation of the PEGylated molecule. - Perform purification at a lower temperature (e.g., 4°C).[3] - Screen different buffer conditions (pH, ionic strength) for optimal stability.[3] - In SEC, reduce the flow rate to minimize pressure.[3]
Co-elution of the desired product with impurities. Similar physicochemical properties of the product and impurity. - Employ an orthogonal purification technique. For example, if SEC fails to separate species of similar size, try IEX to separate based on charge differences. - Optimize the separation method. For SEC, use a longer column or a resin with a shallower separation range. For IEX and RPC, adjust the gradient slope for better resolution.
Broad peaks during chromatography. Heterogeneity of the PEGylated sample. The polydispersity of the PEG chain itself can lead to peak broadening in RPC.[11] This is an inherent property of the sample.
Poor column performance. - Ensure the column is properly packed and equilibrated. - Clean the column according to the manufacturer's instructions.
Sample overloading. Reduce the amount of sample loaded onto the column.
Unreacted PEG linker remains in the final product. Inefficient removal by the chosen purification method. - SEC is generally very effective at removing small, unreacted PEG linkers.[][8] Ensure the pore size of the resin is appropriate. - Diafiltration with a suitable molecular weight cutoff (MWCO) membrane can also be effective.[]
Presence of multiple PEGylated species in the final product. Incomplete separation of mono-, di-, and multi-PEGylated forms. - IEX can often separate species with low degrees of PEGylation.[2][7] - High-resolution analytical SEC may be able to resolve different species.[2] - Preparative separation of species with high degrees of PEGylation can be challenging.[7]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for purifying a PEGylated protein from unreacted protein and unreacted this compound.

1. System Preparation:

  • Equilibrate the SEC system, including the column, with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.[3] This typically requires flushing with at least two column volumes of buffer.[3]

2. Sample Preparation:

  • If the labeling reaction contains quenching reagents, ensure they are compatible with the SEC column and detector.
  • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[3]

3. Sample Injection:

  • Inject the filtered sample onto the equilibrated SEC column. To maintain high resolution, the injection volume should ideally not exceed 2-5% of the total column volume.[3]

4. Elution and Fraction Collection:

  • Elute the sample with the mobile phase at a constant flow rate recommended for the column.
  • The larger PEGylated protein will elute first, followed by the smaller, un-PEGylated protein, and finally the small, unreacted this compound.[3][8]
  • Monitor the elution profile using UV absorbance at 280 nm (for proteins).[3]
  • Collect fractions throughout the elution process.[3]

5. Analysis of Fractions:

  • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the pure PEGylated product.[3]

6. Pooling and Concentration:

  • Pool the fractions containing the desired pure product.
  • If necessary, concentrate the pooled sample using a method such as ultrafiltration.[3]

Protocol 2: Purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the analytical or small-scale preparative separation of PEGylated molecules.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 90% acetonitrile (B52724) with 0.085% TFA in water.[9]

2. System and Column Equilibration:

  • Equilibrate the RP-HPLC system with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved. A C4 or C18 column is often used for PEGylated proteins.[4][9]
  • Maintain the column at a constant temperature, for example, 45°C or higher, which can improve peak shape and recovery.[4][9]

3. Sample Preparation:

  • Dilute the sample in the initial mobile phase composition.
  • Filter the sample through a 0.22 µm syringe filter.

4. Injection and Elution:

  • Inject the prepared sample.
  • Apply a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 65% B over 25 minutes.[9]
  • Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm for peptides and proteins).[9]

5. Post-Run Column Wash:

  • After each run, wash the column with a high concentration of Mobile Phase B (e.g., 90%) to remove any strongly retained components, followed by re-equilibration at the initial conditions.[9]

Visualized Workflows

PurificationWorkflow cluster_0 Reaction cluster_1 Primary Purification (Bulk Removal) cluster_2 Secondary Purification (High Resolution) cluster_3 Final Product Reaction_Mixture This compound Labeling Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Removes unreacted PEG & protein UF Ultrafiltration/ Diafiltration Reaction_Mixture->UF Removes unreacted PEG IEX Ion Exchange Chromatography (IEX) SEC->IEX Orthogonal Separation (by charge) RPC Reversed-Phase Chromatography (RPC) SEC->RPC Orthogonal Separation (by hydrophobicity) Pure_Product Purified PEGylated Molecule SEC->Pure_Product IEX->Pure_Product RPC->Pure_Product

Caption: General purification workflow for this compound labeled molecules.

TroubleshootingFlow Start Impure Product After Initial Purification Check_Size Are impurities similar in size? Start->Check_Size Check_Charge Are impurities similar in charge? Check_Size->Check_Charge No Use_IEX Use Ion Exchange Chromatography (IEX) Check_Size->Use_IEX Yes Check_Hydrophobicity Are impurities similar in hydrophobicity? Use_RPC Use Reversed-Phase Chromatography (RPC) Check_Charge->Use_RPC Yes Use_SEC Use Size Exclusion Chromatography (SEC) Check_Charge->Use_SEC No Optimize Optimize Existing Method (e.g., gradient) Check_Hydrophobicity->Optimize Yes End Pure Product Use_IEX->End Use_RPC->End Use_SEC->End Optimize->End

Caption: Troubleshooting logic for selecting an orthogonal purification method.

References

Validation & Comparative

Confirming Successful Conjugation of Azido-PEG6-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. This guide provides an objective comparison of analytical techniques to confirm the successful conjugation of Azido-PEG6-acid, a hydrophilic linker commonly used in bioconjugation and the development of PROTACs.[1][2] We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation method.

The azide (B81097) moiety of this compound allows for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1] The terminal carboxylic acid can be conjugated to primary amines using standard activators like EDC or HATU to form a stable amide bond.[2] Confirmation of these conjugation events is a critical step in any workflow.

Key Confirmation Techniques

Several analytical techniques can be employed to verify the successful conjugation of this compound. The choice of method depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation. The primary methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance metrics of the most common techniques used to validate the conjugation of this compound.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, determination of conjugation efficiency and site.[3]Separation based on size or hydrophobicity, quantification of conjugated vs. unconjugated species.Qualitative assessment of molecular weight increase.
Resolution High to very highMedium to highLow to medium
Throughput Low to mediumHighHigh
Sample Requirement Low (µg to ng)Low (µg)Low (µg)
Cost HighMediumLow
Key Advantage Unambiguous confirmation of covalent modification and determination of the degree of labeling.Robust and quantitative method for assessing purity and reaction completion.Simple, rapid, and widely accessible for a quick qualitative check.
Key Limitation Can be complex to interpret for heterogeneous mixtures.Retention time shifts can be subtle and require careful optimization.Provides only an estimation of molecular weight and is not quantitative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducible and reliable results.

Protocol 1: Mass Spectrometry (MALDI-TOF) Analysis

Mass spectrometry provides the most definitive evidence of successful conjugation by detecting the mass shift corresponding to the addition of the this compound linker and the conjugated molecule.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the unconjugated starting material and the purified conjugate in a suitable buffer (e.g., PBS).

  • Mix 1 µL of the sample solution with 1 µL of a matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.

Data Acquisition:

  • Analyze the samples using a MALDI-TOF mass spectrometer in linear, positive ion mode.

  • Acquire spectra over a mass range that encompasses the expected molecular weights of both the unconjugated and conjugated species.

Data Analysis:

  • Compare the mass spectra of the unconjugated and conjugated samples.

  • A successful conjugation is confirmed by the appearance of a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) corresponding to the mass of the starting molecule plus the mass of the this compound and any other modifications.

Protocol 2: High-Performance Liquid Chromatography (SEC-HPLC) Analysis

Size-exclusion chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. Conjugation of this compound to a larger molecule will increase its size, leading to an earlier elution time.

System Preparation:

  • Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a flow rate of 0.5-1.0 mL/min.

  • Ensure the system is stable with a flat baseline.

Sample Analysis:

  • Inject a known concentration of the unconjugated starting material to establish its retention time.

  • Inject the same concentration of the purified conjugate solution.

Data Analysis:

  • Compare the chromatograms of the unconjugated and conjugated samples.

  • Successful conjugation is indicated by a new peak that elutes earlier than the peak corresponding to the unconjugated molecule. The peak area can be used to estimate the purity of the conjugate.

Protocol 3: SDS-PAGE Analysis

SDS-PAGE is a straightforward method to visualize the increase in molecular weight of a protein or other large biomolecule after conjugation.

Sample Preparation:

  • Mix the unconjugated and conjugated samples with an appropriate loading buffer containing SDS and a reducing agent (if necessary).

  • Heat the samples at 95°C for 5 minutes.

Gel Electrophoresis:

  • Load the samples onto a polyacrylamide gel with an appropriate percentage to resolve the expected molecular weights.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Visualization:

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Destain the gel to visualize the protein bands.

Data Analysis:

  • Compare the bands of the unconjugated and conjugated samples.

  • A successful conjugation will result in a band shift upwards on the gel, corresponding to the increased molecular weight of the conjugated product.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for confirming the conjugation of this compound.

experimental_workflow cluster_reaction Conjugation Reaction cluster_confirmation Confirmation Molecule_A Molecule A (e.g., Protein) Conjugation Click Chemistry or Amide Bond Formation Molecule_A->Conjugation Azido_PEG6_Acid This compound Azido_PEG6_Acid->Conjugation Conjugate Molecule A-PEG6-Azide Conjugation->Conjugate MS Mass Spectrometry Conjugate->MS Analyze Mass HPLC HPLC (SEC) Conjugate->HPLC Analyze Size SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE Analyze MW Shift

Caption: General workflow for conjugation and subsequent confirmation.

mass_spec_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Conjugate Conjugate Solution Mix Mix Sample & Matrix Conjugate->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on MALDI Plate Mix->Spot MALDI_TOF MALDI-TOF MS Spot->MALDI_TOF Acquire Data Spectrum Mass Spectrum MALDI_TOF->Spectrum Analysis Compare Spectra (Conjugated vs. Unconjugated) Spectrum->Analysis

Caption: Workflow for Mass Spectrometry (MALDI-TOF) analysis.

hplc_workflow cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Unconjugated Inject Unconjugated Sample HPLC_System SEC-HPLC System Unconjugated->HPLC_System Conjugated Inject Conjugated Sample Conjugated->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Elution Comparison Compare Retention Times & Peak Areas Chromatogram->Comparison

Caption: Workflow for High-Performance Liquid Chromatography (SEC-HPLC) analysis.

Alternative Confirmation Methods

While MS, HPLC, and SDS-PAGE are the most common techniques, other methods can provide valuable information:

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, a change in the UV-Vis spectrum can indicate successful conjugation. For instance, DBCO reagents have a characteristic absorbance around 310 nm which disappears upon reaction with an azide.

  • Enzyme-Linked Immunosorbent Assay (ELISA): If the conjugation involves an antibody, ELISA can be used to confirm that the antibody retains its binding activity after conjugation.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) can be monitored to follow the reaction kinetics.

By selecting the appropriate combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their downstream applications.

References

Characterizing Azido-PEG6-acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation and PEGylation, the precise characterization of linker molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for Azido-PEG6-acid, a heterobifunctional linker widely used in "click chemistry" and other bioconjugation strategies. We will delve into the performance of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.

This compound is a valuable tool in drug delivery and development, featuring a terminal azide (B81097) group for reaction with alkynes, and a carboxylic acid for conjugation to amine-containing molecules. Verifying the purity, identity, and integrity of this linker is crucial for the synthesis of well-defined bioconjugates. The primary analytical techniques for its characterization include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound depends on the specific information required, such as quantitative purity, structural confirmation, or functional group identification.

Technique Information Provided Strengths Weaknesses Typical Application
HPLC-MS Purity, molecular weight confirmation, identification of impurities and byproducts.[1][2][3]High sensitivity and selectivity, provides both separation and mass information, suitable for quantitative analysis.[1][4]Can be destructive to the sample, complex instrumentation.Purity assessment of final product and reaction monitoring.
NMR Spectroscopy Detailed structural elucidation, confirmation of functional groups, quantification of PEG chain length and end-group functionalization.Non-destructive, provides unambiguous structural information, can be quantitative.Lower sensitivity compared to MS, can be complex to interpret for large molecules.Structural verification and determination of functionalization efficiency.
FTIR Spectroscopy Identification of characteristic functional groups (azide, carboxylic acid, PEG backbone).Fast, non-destructive, relatively inexpensive, provides a unique fingerprint of the molecule.Provides limited structural information, not ideal for quantification without calibration.Rapid confirmation of the presence of key functional groups.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for assessing the purity and confirming the molecular weight of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Dissolve this compound in the sample diluent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-20 min: 95-5% B

      • 20-25 min: 5% B

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

Data Analysis:

  • The purity of the sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram.

  • The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound (expected m/z ≈ 380.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the azide and carboxylic acid functionalities, as well as the PEG chain.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6)

  • Internal Standard (e.g., Tetramethylsilane (TMS))

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Typical chemical shifts (δ) for this compound in CDCl3 are:

      • ~3.7 ppm (s, 24H, -O-CH₂-CH₂-O-)

      • ~3.4 ppm (t, 2H, -CH₂-N₃)

      • ~2.6 ppm (t, 2H, -CH₂-COOH)

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon-13 NMR spectrum.

    • Typical chemical shifts (δ) for this compound in CDCl3 are:

      • ~70 ppm (-O-CH₂-CH₂-O-)

      • ~50 ppm (-CH₂-N₃)

      • ~35 ppm (-CH₂-COOH)

      • ~175 ppm (-COOH)

Data Analysis:

  • Integration of the proton signals can be used to confirm the ratio of protons in different parts of the molecule, verifying the PEG chain length.

  • The chemical shifts in both ¹H and ¹³C NMR spectra confirm the presence of the azide and carboxylic acid functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of the key functional groups in this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or for use with KBr pellets.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum typically in the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands:

    • Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹.

    • Carboxylic Acid (C=O) stretch: A strong peak around 1730 cm⁻¹.

    • Carboxylic Acid (O-H) stretch: A broad band in the region of 3300-2500 cm⁻¹.

    • PEG (C-O-C) stretch: A strong, broad peak around 1100 cm⁻¹.

Visualizing Experimental Workflows

To further clarify the analytical process, the following diagrams illustrate the workflows for each technique.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in 50:50 Water:ACN Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column C18 Reversed-Phase Column Separation Inject->Column ESI Electrospray Ionization (ESI) Column->ESI Detection Mass Analyzer (e.g., Q-TOF) ESI->Detection Chromatogram Chromatogram (Purity) Detection->Chromatogram MassSpectrum Mass Spectrum (Molecular Weight) Detection->MassSpectrum

Caption: Workflow for HPLC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H and 13C NMR Spectra Dissolve->Acquire Integration Integration (Proton Ratios) Acquire->Integration Shifts Chemical Shifts (Structural Confirmation) Acquire->Shifts

Caption: Workflow for NMR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Acquisition cluster_data Data Analysis Sample This compound Sample Place Place on ATR Crystal Sample->Place Acquire Acquire IR Spectrum Place->Acquire Peaks Identify Characteristic Absorption Bands Acquire->Peaks

Caption: Workflow for FTIR analysis of this compound.

Alternatives to this compound

While this compound is a versatile linker, several alternatives exist for bioconjugation, each with its own set of analytical considerations.

Alternative Linker Reactive Groups Conjugation Chemistry Key Characterization Considerations
Alkyne-PEG-NHS ester Terminal Alkyne, NHS ester"Click Chemistry" (with azides), Amine acylationConfirmation of both alkyne (via IR or Raman) and NHS ester (hydrolysis monitoring by HPLC) functionalities.
Maleimide-PEG-COOH Maleimide (B117702), Carboxylic AcidThiol-maleimide addition, Amine couplingStability of the maleimide group (can be assessed by NMR or HPLC), confirmation of the carboxyl group.
DBCO-PEG-NHS ester Dibenzocyclooctyne, NHS esterStrain-promoted alkyne-azide cycloaddition (SPAAC), Amine acylationPurity assessment is critical as DBCO reagents can be complex to synthesize. HPLC-MS is essential.

The characterization of these alternatives follows similar principles to those outlined for this compound, with specific attention paid to the unique reactive moieties they possess.

Conclusion

The robust characterization of this compound is a critical step in the development of precisely defined bioconjugates. A multi-technique approach is often the most effective strategy. HPLC-MS provides invaluable information on purity and molecular weight, NMR spectroscopy offers detailed structural confirmation, and FTIR spectroscopy serves as a rapid and straightforward method for identifying key functional groups. By understanding the strengths and limitations of each technique and employing detailed experimental protocols, researchers can ensure the quality and consistency of their this compound products, leading to more reliable and reproducible results in their drug development endeavors.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules such as Azido-PEG6-acid conjugates, accurate and comprehensive analytical characterization is paramount. This guide provides a detailed comparison of mass spectrometry-based methods and alternative techniques for the analysis of these important linkers, supported by experimental data and protocols.

Overview of Analytical Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the characterization of this compound and its conjugates.[1][2] Its high sensitivity and ability to provide precise mass information make it ideal for confirming molecular weight and identifying impurities. High-resolution mass spectrometry (HRMS) is essential for determining elemental composition, while tandem mass spectrometry (MS/MS) is used for detailed structural elucidation and identifying conjugation sites.[3]

However, a multi-faceted analytical approach is often necessary for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique for unambiguous structure confirmation.[2][3] For quantitative analysis, especially when dealing with non-chromophoric PEG molecules, techniques like Size Exclusion Chromatography (SEC) with Charged Aerosol Detection (CAD) offer robust alternatives. Furthermore, Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that can provide valuable insights into the three-dimensional structure and conformational dynamics of these molecules.

Quantitative Data Comparison

The following tables summarize key performance metrics for the primary analytical techniques used in the characterization of this compound conjugates.

Table 1: Mass Spectrometry Performance Metrics

ParameterLC-MS/MSHigh-Resolution MS (Orbitrap, FT-ICR)
Primary Use Quantification, Structure IDAccurate Mass, Formula Determination
Mass Accuracy 10-20 ppm< 1-5 ppm
Resolution Unit to ~30,000> 60,000 to > 1,000,000
Sensitivity (LOD) 0.4 - 30 ng/mLpg to low ng/mL range
Dynamic Range 3-4 orders of magnitude4-5 orders of magnitude

Table 2: Alternative & Complementary Techniques

TechniquePrimary UseTypical SensitivityKey Advantages
NMR Spectroscopy Unambiguous Structure IDmg rangeGold standard for structure elucidation
SEC-CAD Quantification, Polydispersitylow ng rangeUniversal detection for non-UV active compounds
IM-MS Conformational Analysispmol to nmol rangeProvides information on molecular shape/size

Experimental Workflows and Logical Relationships

To visualize the analytical process and the interplay between different techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis cluster_data Data Interpretation prep Conjugate Synthesis & Purification lc Liquid Chromatography (RP-HPLC / SEC) prep->lc nmr NMR Spectroscopy prep->nmr Offline ms Mass Spectrometry (HRMS, MS/MS) lc->ms Online cad Charged Aerosol Detection (CAD) lc->cad Online data Structure Confirmation Quantification Impurity Profiling ms->data nmr->data cad->data

Fig 1. General experimental workflow for analysis.

logical_relationships center_node This compound Conjugate Analysis ms Mass Spectrometry (LC-MS) center_node->ms High Sensitivity Accurate Mass nmr NMR Spectroscopy center_node->nmr Definitive Structure (Offline) sec_cad SEC-CAD center_node->sec_cad Quantification No Chromophore Needed im_ms Ion Mobility-MS center_node->im_ms Conformational Insights

Fig 2. Strengths of different analytical techniques.

Experimental Protocols

LC-MS/MS for Identification and Quantification

This protocol is a general guideline for the analysis of this compound and its small molecule conjugates.

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive and/or negative mode. For acidic molecules like this compound, negative mode might be more sensitive, monitoring for the [M-H]⁻ ion.

    • Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For identification and accurate mass, use full scan mode on a high-resolution instrument.

    • Source Parameters: Optimized for the specific analyte; typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.

    • Post-Column Addition (Optional): For complex spectra of larger PEG conjugates, a post-column infusion of a charge-reducing agent like triethylamine (B128534) (TEA) at 10 µL/min can simplify the spectra.

  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile) to a concentration of 1-10 µg/mL. For quantitative analysis, prepare a calibration curve using a certified reference standard and use a stable isotope-labeled internal standard if available.

NMR for Structural Confirmation

NMR is performed to confirm the covalent structure of the this compound linker or its conjugate.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals for the PEG backbone are typically found between 3.5 and 3.7 ppm.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons to confirm the structure unambiguously.

  • Data Analysis: Integrate proton signals to confirm ratios of different parts of the molecule. Chemical shifts are compared to known values or predicted spectra.

SEC-CAD for Quantification of Non-Chromophoric Conjugates

This method is particularly useful for quantifying the PEG conjugate when it lacks a strong UV chromophore.

  • Instrumentation: An HPLC system with a Size Exclusion Chromatography column and a Charged Aerosol Detector.

  • Chromatography:

    • Column: An SEC column appropriate for the molecular weight range of the analyte.

    • Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution (e.g., 100 mM sodium phosphate, pH 7.0) with an organic modifier like acetonitrile if needed.

    • Flow Rate: 0.5-1.0 mL/min.

  • Charged Aerosol Detection:

    • Nebulizer Temperature: Set according to the mobile phase volatility (e.g., 35 °C).

    • Evaporation Temperature: Typically around 50-60 °C.

    • Gas: Nitrogen.

  • Sample Preparation: Dissolve the sample in the mobile phase. Create a calibration curve with standards of known concentration.

  • Data Analysis: The peak area from the CAD is proportional to the mass of the analyte. Quantify the sample against the calibration curve. This method is also excellent for assessing the polydispersity of polymeric PEG reagents.

By employing a combination of these powerful analytical techniques, researchers can achieve a thorough and reliable characterization of this compound conjugates, ensuring their identity, purity, and quality for downstream applications in research and drug development.

References

A Comparative Guide to HPLC Purification of Azido-PEG6-acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the purity of reagents is paramount. Azido-PEG6-acid, a popular bifunctional linker used in "click chemistry" and bioconjugation, is no exception. Its synthesis inevitably results in a mixture of the desired product along with unreacted starting materials and byproducts. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound reaction mixtures, alongside a common alternative, flash chromatography.

Understanding the Reaction Mixture

A common synthetic route to this compound involves a multi-step process starting from hexaethylene glycol. This process typically includes:

  • Monotosylation: Reaction of hexaethylene glycol with a tosylating agent to protect one hydroxyl group.

  • Azidation: Substitution of the tosyl group with an azide (B81097) group.

  • Oxidation: Oxidation of the remaining terminal alcohol to a carboxylic acid.

This synthetic pathway can lead to a variety of impurities in the crude reaction mixture, including:

  • Unreacted hexaethylene glycol

  • Hexaethylene glycol monotosylate

  • Hexaethylene glycol ditosylate

  • Azido-PEG6-alcohol (the intermediate before oxidation)

  • Hexaethylene glycol diazide

  • Potentially other byproducts from incomplete or side reactions during oxidation.

Effective purification requires a method that can resolve the target this compound from these structurally similar compounds.

Purification Methodologies: A Head-to-Head Comparison

The two primary chromatographic techniques for purifying small, polar molecules like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and normal-phase flash chromatography.

Quantitative Performance Comparison

The choice between preparative RP-HPLC and flash chromatography often depends on the specific requirements of the researcher, including the scale of the purification, desired purity, and available resources. The following table summarizes the typical performance of each method for the purification of a crude this compound reaction mixture.

ParameterPreparative RP-HPLCFlash Chromatography (Silica Gel)
Stationary Phase C18-bonded silica (B1680970) (5-10 µm)Silica Gel (40-63 µm)
Typical Sample Loading 50 - 500 mg per run (on a 20-50 mm ID column)1 - 10 g per run (on a 40-80 g column)
Solvent Consumption High (typically 1-5 L per run)Moderate (typically 0.5-2 L per run)
Purification Time 30 - 90 minutes per run20 - 60 minutes per run
Achievable Purity >98%90 - 98%
Typical Yield 70 - 90%60 - 85%
Resolution Very HighModerate to High
Cost per Sample High (instrumentation, columns, solvent purity)Low to Moderate (simpler setup, less expensive media)

Experimental Protocols

Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for achieving high purity of polar molecules. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Instrumentation:

  • Preparative HPLC system with a binary gradient pump

  • UV detector (210-220 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore

  • Fraction collector

Method:

  • Column: C18-bonded silica column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Gradient Elution:

    • 0-5 min: 5% B (isocratic)

    • 5-45 min: 5% to 50% B (linear gradient)

    • 45-50 min: 50% to 95% B (linear gradient)

    • 50-55 min: 95% B (isocratic, column wash)

    • 55-60 min: 5% B (isocratic, re-equilibration)

  • Flow Rate: 20 mL/min.

  • Detection: UV at 215 nm or ELSD.

  • Fraction Collection: Collect fractions based on the elution profile of the target compound.

  • Post-Purification: Combine the pure fractions, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Flash Chromatography

Flash chromatography is a rapid and cost-effective alternative to preparative HPLC, suitable for larger scale purifications where slightly lower purity is acceptable.

Instrumentation:

  • Glass column or a pre-packed silica gel cartridge

  • Pump or pressurized gas source for solvent delivery

  • Fraction collector (optional, can be done manually)

Method:

  • Stationary Phase: Silica gel (40-63 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) in hexanes. A common system is a gradient of 0% to 10% methanol in DCM.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% DCM). For compounds not soluble in the initial mobile phase, a "dry loading" technique is recommended, where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.

  • Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the starting mobile phase (e.g., 100% DCM).

  • Gradient Elution:

    • Start with 100% DCM.

    • Gradually increase the percentage of methanol (e.g., in 1-2% increments) to elute the compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow and Method Comparison

To better illustrate the processes and their key differences, the following diagrams are provided.

General Workflow for Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_postprocessing Post-Processing start Hexaethylene Glycol tosylation Monotosylation start->tosylation azidation Azidation tosylation->azidation oxidation Oxidation azidation->oxidation crude Crude Reaction Mixture oxidation->crude prep Sample Preparation (Dissolution/Dry Loading) crude->prep hplc Preparative RP-HPLC prep->hplc High Purity Small Scale flash Flash Chromatography prep->flash Moderate Purity Larger Scale analysis Purity Analysis (Analytical HPLC, NMR) hplc->analysis flash->analysis evaporation Solvent Evaporation (Rotary Evaporation) analysis->evaporation lyophilization Lyophilization (for HPLC fractions) evaporation->lyophilization if aqueous pure_product Pure this compound evaporation->pure_product if organic lyophilization->pure_product

Caption: Workflow for this compound synthesis and purification.

Comparison of Preparative HPLC and Flash Chromatography cluster_advantages_hplc Advantages of HPLC cluster_disadvantages_hplc Disadvantages of HPLC cluster_advantages_flash Advantages of Flash Chromatography cluster_disadvantages_flash Disadvantages of Flash Chromatography hplc Preparative RP-HPLC purity_h Highest Purity (>98%) hplc->purity_h resolution_h Superior Resolution hplc->resolution_h automation_h High Automation hplc->automation_h cost_h High Cost (Instrument, Columns) hplc->cost_h scale_h Lower Sample Loading hplc->scale_h solvent_h High Solvent Consumption hplc->solvent_h flash Flash Chromatography cost_f Low Cost flash->cost_f scale_f High Sample Loading flash->scale_f speed_f Fast for Large Scale flash->speed_f purity_f Lower Purity (90-98%) flash->purity_f resolution_f Lower Resolution flash->resolution_f manual_f More Manual Intervention flash->manual_f

Azido-PEG6-acid in Bioconjugation: A Comparative Guide to PEG Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of Azido-PEG6-acid with other common polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation, with a focus on applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The information presented is supported by experimental data to facilitate informed linker selection for specific research and development needs.

Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugates to enhance their therapeutic properties. The process of attaching PEG chains, known as PEGylation, can improve the solubility and stability of hydrophobic molecules, prolong circulation half-life by reducing renal clearance, and decrease immunogenicity.[1][2] The characteristics of the PEG linker, including its length, architecture (linear or branched), and terminal functional groups, are critical parameters that can be modulated to optimize the performance of the final bioconjugate.[1][3]

This compound is a heterobifunctional linker featuring a six-unit PEG chain, a terminal azide (B81097) group for "click chemistry," and a carboxylic acid for conjugation to amine-containing molecules.[4] This guide will compare the performance of this compound and related azide-functionalized linkers with other classes of PEG linkers, such as those with maleimide (B117702) and N-hydroxysuccinimide (NHS) ester functionalities.

Comparative Analysis of PEG Linker Performance

The selection of a PEG linker significantly impacts the performance of a bioconjugate. Key parameters to consider include conjugation efficiency, stability of the resulting linkage, and the overall biophysical properties of the conjugate.

Conjugation Chemistry: Click Chemistry vs. Maleimide-Thiol and NHS Ester-Amine Coupling

The choice of conjugation chemistry is a critical factor. Azido-PEG linkers utilize bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer high specificity and efficiency.[4] Maleimide and NHS ester linkers react with thiols and amines, respectively, and are also widely used in bioconjugation.[5][6]

A head-to-head comparison of click chemistry and maleimide-thiol conjugation for the functionalization of single-domain antibodies (VHHs) revealed that click chemistry provides superior control over the stoichiometry of the conjugate, resulting in a more homogeneous product with a defined drug-to-antibody ratio (DAR). In contrast, maleimide-thiol conjugation often leads to a mixture of species with varying DARs. While both methods yielded conjugates that retained their binding affinity, the functional binding capacity of the click chemistry conjugates was at least equal to or better than the maleimide-thiol conjugates.

Table 1: Comparison of Conjugation Chemistries

FeatureClick Chemistry (Azide-Alkyne)Maleimide-Thiol ConjugationNHS Ester-Amine Conjugation
Specificity High (Bioorthogonal)High for thiolsModerate (can react with other nucleophiles)
Stoichiometry Control ExcellentPoor to ModerateModerate
Reaction Conditions Mild (Aqueous buffer, room temp)Mild (pH 6.5-7.5)Mild (pH 7-9)
Linkage Stability High (Stable triazole ring)Variable (Thioether bond can undergo retro-Michael addition)[5][7]High (Stable amide bond)
Homogeneity of Product HighLow to ModerateModerate
Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain has a profound effect on the physicochemical properties and in vivo performance of bioconjugates.[1][8][9] Longer PEG chains generally lead to increased solubility, reduced aggregation, and longer circulation half-lives.[1] However, there can be a trade-off with biological activity, as longer linkers may introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety.[1][10]

Table 2: Effect of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate

PEG Linker LengthHalf-life (minutes)Fold Increase in Half-life (vs. No PEG)
No PEG19.61.0
4 kDa49.02.5
10 kDa219.511.2

Data synthesized from a study on affibody-drug conjugates.

Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity of an ADC

PEG LinkerIC50 (nM)
Short PEG0.5
Long PEG1.2

Illustrative data suggesting a potential decrease in potency with longer PEG linkers due to steric hindrance.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of an this compound linker to a protein and its subsequent reaction via click chemistry, as well as a protocol for evaluating the stability of the resulting conjugate.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using Azido-PEG6-NHS Ester

This protocol outlines the conjugation of a payload to an antibody using a heterobifunctional Azido-PEG-NHS ester linker, which is structurally related to this compound.

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.4

  • Azido-PEG6-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Alkyne-functionalized payload

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), and a copper ligand (e.g., THPTA)

  • For SPAAC: DBCO- or BCN-functionalized payload

  • Desalting columns for purification

Procedure:

Step 1: Antibody Modification with Azido-PEG6-NHS Ester

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Azido-PEG6-NHS ester in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG6-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove excess linker by passing the reaction mixture through a desalting column equilibrated with PBS.

Step 2: Click Chemistry Conjugation of the Payload

For CuAAC:

  • To the azide-modified antibody, add the alkyne-functionalized payload (1.5-2 equivalents).

  • In a separate tube, premix CuSO₄ and the copper ligand in a 1:5 molar ratio.

  • Add the copper/ligand solution to the antibody-payload mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Purify the final ADC using a desalting column, ensuring the buffer contains a chelating agent like EDTA to remove copper ions.

For SPAAC:

  • To the azide-modified antibody, add the DBCO- or BCN-functionalized payload (1.5-2 equivalents).

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purify the final ADC using a desalting column.

Protocol 2: Stability Assessment of ADCs with Different Linkers

This protocol describes a method to compare the in vitro stability of ADCs prepared with different linkers in plasma.

Materials:

  • ADCs prepared with different linkers (e.g., Azido-PEG-linked vs. Maleimide-PEG-linked)

  • Human or mouse plasma

  • PBS, pH 7.4

  • Analytical method for DAR determination (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Incubation: Dilute the ADCs to a final concentration of 1 mg/mL in plasma. Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of each ADC-plasma mixture.

  • Sample Preparation: Immediately analyze the samples or store them at -80°C for later analysis.

  • DAR Analysis: Determine the average DAR of each ADC sample at each time point using a validated HIC method.

  • Data Analysis: Plot the average DAR as a function of time for each ADC. A decrease in DAR over time indicates linker instability and payload deconjugation. Compare the stability profiles of the ADCs with different linkers.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in bioconjugation and the mechanism of action of the resulting molecules.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_characterization Characterization Ab Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (to PBS, pH 7.4) Ab->Buffer_Exchange Add_Linker Add Azido-PEG6-NHS Ester Buffer_Exchange->Add_Linker Incubate_1 Incubate (RT, 1-2h) Add_Linker->Incubate_1 Purify_1 Purify (Desalting Column) Incubate_1->Purify_1 Add_Payload Add Alkyne-Payload & Click Reagents Purify_1->Add_Payload Incubate_2 Incubate (RT, 1-2h) Add_Payload->Incubate_2 Purify_2 Purify Final ADC (Desalting Column) Incubate_2->Purify_2 Characterize Characterize ADC (DAR, Purity, etc.) Purify_2->Characterize

Caption: Workflow for ADC synthesis using an Azido-PEG-NHS ester linker.

protac_pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The selection of a PEG linker is a critical step in the design of bioconjugates with optimal therapeutic properties. This compound, with its defined length and dual functionality, offers a versatile platform for constructing complex bioconjugates using highly efficient and specific click chemistry.

When compared to other PEG linkers, the advantages of an azide functionality lie in the bioorthogonality and superior control over conjugation stoichiometry, leading to more homogeneous products. The length of the PEG chain is a key parameter to be optimized, with a balance to be struck between improved pharmacokinetics and potential steric hindrance. The provided experimental protocols offer a starting point for the synthesis and evaluation of bioconjugates with different PEG linkers, enabling researchers to make data-driven decisions for their specific applications. By carefully considering the interplay between conjugation chemistry, linker length, and the desired properties of the final bioconjugate, researchers can rationally design more effective and safer therapeutics.

References

The Optimal Spacer: Unveiling the Advantages of Azido-PEG6-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that can significantly impact the performance of a bioconjugate. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This guide provides a comprehensive comparison of Azido-PEG6-acid with shorter and longer PEG chain alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. The length of the PEG chain is a pivotal parameter that modulates the physicochemical and biological characteristics of the resulting conjugate. Generally, longer PEG chains contribute to a larger hydrodynamic size, which can extend circulation half-life and reduce immunogenicity. However, this may come at the cost of decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous in scenarios where minimizing steric hindrance is crucial. This compound, a discrete PEG linker with six ethylene (B1197577) glycol units, often represents a strategic balance between these competing factors.

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The optimal PEG linker length is highly dependent on the specific application, the nature of the biomolecule, and the payload. The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key performance metrics of bioconjugates.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedHalf-Life (t½)Reference Molecule
No PEG~8.51.019.6 minNon-binding IgG-MMAE / Affibody-Drug Conjugate[1][2]
PEG2~7.00.82-Non-binding IgG-MMAE[1]
PEG4~5.50.652.5-fold increaseNon-binding IgG-MMAE / Affibody-Drug Conjugate[1][2]
PEG6 ~4.0 0.47 - Non-binding IgG-MMAE
PEG8~3.00.35-Non-binding IgG-MMAE
PEG12~3.00.35-Non-binding IgG-MMAE
10 kDa--11.2-fold increaseAffibody-Drug Conjugate

Data for PEG6 is extrapolated from trends observed in comparative studies.

Analysis: The data clearly indicates that increasing the PEG linker length generally leads to a decrease in the clearance rate and a corresponding increase in the circulation half-life of ADCs. A PEG6 linker offers a significant improvement in pharmacokinetic properties compared to shorter chains, without the potentially excessive circulation times of very long PEG chains which might lead to off-target toxicities.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
Cell LineLinkerIC50 (ng/mL)Fold Change in Cytotoxicity vs. No PEGReference
Karpas-299No PEG~101.0
Karpas-299PEG2~101.0
Karpas-299PEG4~101.0
Karpas-299PEG6 ~10 1.0 Inferred from
Karpas-299PEG8~101.0
Karpas-299PEG12~101.0
NCI-N874 kDa-6.5-fold reduction
NCI-N8710 kDa-22.5-fold reduction

Analysis: In some contexts, particularly with smaller targeting moieties like affibodies, longer PEG chains can lead to a significant reduction in in vitro cytotoxicity due to steric hindrance of the payload binding to its intracellular target. However, for full-sized antibodies, shorter to medium-length discrete PEGs (including PEG6) often have a minimal impact on in vitro potency. This suggests that a PEG6 linker can improve pharmacokinetics without compromising the cell-killing activity of the payload.

Table 3: Influence of PEG Linker Length on PROTAC-Induced Protein Degradation
Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα12>1000<20
ERα16~100>80
ERα20~500~60
mCherry (at C77TAG)PEG2-~20
mCherry (at C77TAG)PEG4-~25
mCherry (at C77TAG) PEG6 - ~34 ****

Analysis: The length of the linker in a PROTAC is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The optimal linker length is highly target-dependent. The data for mCherry degradation suggests that for certain target sites, a longer linker like PEG6 can lead to more efficient degradation compared to shorter chains.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for the use of Azido-PEG-acid and for key characterization assays.

Protocol 1: General Procedure for Antibody Conjugation with this compound and a DBCO-Functionalized Payload

This two-step protocol involves the initial modification of the antibody with the this compound linker, followed by a copper-free "click" reaction with a dibenzocyclooctyne (DBCO)-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DBCO-functionalized payload

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes and standard laboratory equipment

Step 1: Activation of this compound and Antibody Labeling

  • Prepare the Antibody: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Activate this compound: In a separate tube, dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM. Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Antibody Reaction: Add a 10- to 20-fold molar excess of the activated Azido-PEG6-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted Azido-PEG6-NHS ester by using a desalting column equilibrated with PBS.

Step 2: Copper-Free Click Chemistry Conjugation

  • Prepare the DBCO-Payload: Dissolve the DBCO-functionalized payload in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Final Purification: Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.

Materials and Equipment:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-50 µg of the ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100

Protocol 3: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in a rodent model to determine the clearance and half-life of a PEGylated bioconjugate.

Materials and Equipment:

  • Animal model (e.g., BALB/c mice)

  • PEGylated bioconjugate solution in a sterile buffer

  • Blood collection supplies

  • ELISA or LC-MS/MS for quantification of the bioconjugate

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the PEGylated bioconjugate (e.g., 5 mg/kg) to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Sample Processing: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method (e.g., ELISA).

  • Data Analysis:

    • Plot the plasma concentration of the bioconjugate versus time.

    • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life (t½).

Visualizing the Rationale for PEG Linker Selection

The choice of an optimal PEG linker is a multifactorial decision process. The following workflow illustrates the key considerations and experimental evaluations involved.

PEG_Linker_Selection_Workflow cluster_0 Initial Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization Start Define Therapeutic Goal (e.g., ADC, PROTAC) Select_Components Select Target, Binder, and Payload Start->Select_Components Linker_Hypothesis Hypothesize Optimal PEG Linker Length (Short, Medium, Long) Select_Components->Linker_Hypothesis Synthesize Synthesize Conjugates (e.g., PEG4, PEG6, PEG8) Linker_Hypothesis->Synthesize DAR_Analysis Determine DAR & Purity (HIC, SEC) Synthesize->DAR_Analysis Stability_Assay Assess Stability (SEC, Thermal Denaturation) DAR_Analysis->Stability_Assay Binding_Assay Measure Binding Affinity (SPR, ELISA) Stability_Assay->Binding_Assay Cytotoxicity_Assay Evaluate In Vitro Potency (Cell Viability Assay) Binding_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic Study (Clearance, Half-life) Cytotoxicity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study Analyze_Data Analyze & Compare Data Efficacy_Study->Analyze_Data Decision Optimal Linker Length Identified? Analyze_Data->Decision Lead_Candidate Lead Candidate Selection Decision->Lead_Candidate Yes Refine_Design Refine Linker Design (e.g., Branched, Cleavable) Decision->Refine_Design No Refine_Design->Linker_Hypothesis

Caption: Workflow for the rational selection of an optimal PEG linker length.

Mechanism of Action: The Role of the Linker

The PEG linker itself does not have a direct signaling function but plays a crucial role in enabling the therapeutic modality to function effectively.

Antibody-Drug Conjugate (ADC) Mechanism of Action

In an ADC, the linker connects the antibody to the cytotoxic payload. The length and nature of the linker can influence the stability of the ADC in circulation and the efficiency of payload release upon internalization into the target cancer cell.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) with PEG Linker Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Circulation Binding 1. Binding to Tumor Antigen ADC->Binding Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Payload_Release 3. Linker Cleavage & Payload Release Apoptosis 4. Cell Death (Apoptosis) PROTAC_Mechanism PROTAC PROTAC (with PEG Linker) Ternary_Complex 1. Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination 2. Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation 3. Proteasomal Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

References

Navigating Bioconjugation: A Comparative Guide to Alternatives for Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the performance, stability, and biocompatibility of complex bioconjugates. Azido-PEG6-acid has become a widely used heterobifunctional linker due to its versatile azide (B81097) handle for "click chemistry" and a terminal carboxylic acid for amide bond formation. However, the expanding landscape of bioconjugation chemistry now offers a range of alternatives, each with distinct advantages for specific applications such as drug delivery, proteomics, and diagnostics.

This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your research needs. We will explore alternatives based on different click chemistry handles, linker backbones, and amine-reactive functionalities.

Performance Comparison of Linker Chemistries

The choice of linker chemistry dictates the reaction conditions, kinetics, and ultimate stability of the bioconjugate. This compound is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding reaction. However, concerns over copper cytotoxicity in living systems have spurred the development of copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC). Beyond the click chemistry handle, the linker backbone itself can be modified to enhance properties like solubility and immunogenicity.

Click Chemistry: CuAAC vs. SPAAC

The azide group on this compound allows for its participation in click chemistry. The two primary forms of this reaction are CuAAC and SPAAC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its rapid kinetics and high yields.[1][2] It involves the use of a copper(I) catalyst to ligate an azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity in biological applications, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with an azide without the need for a metal catalyst.[2][4] While highly biocompatible, SPAAC reactions are generally slower than CuAAC.[1][2][4]

The following table summarizes the key quantitative differences between CuAAC and SPAAC.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[2]10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[2]CuAAC is typically 100 to 1000 times faster than SPAAC.[2]
Catalyst Requirement Yes (Copper (I))[2]No (Metal-free)[2]SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[2]
Biocompatibility Limited (Copper is cytotoxic)[2]High[2]SPAAC is the preferred method for live-cell imaging and in vivo applications.[2]
Reactant Size Simple terminal alkynes (small)Bulky, strained cyclooctynes (e.g., DBCO)SPAAC reagents are larger, which can sometimes introduce steric hindrance.[2]
Regioselectivity High (yields 1,4-isomer)[2]Low (yields mixture of regioisomers)[2]CuAAC provides a single, well-defined product isomer.
Linker Backbone: PEG vs. Polysarcosine (pSar)

While the polyethylene (B3416737) glycol (PEG) chain in this compound enhances water solubility and reduces immunogenicity, concerns about pre-existing anti-PEG antibodies have led to the exploration of alternative polymer backbones.[5][6] Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine, has emerged as a promising alternative.[5]

FeaturePolyethylene Glycol (PEG)Polysarcosine (pSar)Supporting Evidence
Biocompatibility Generally good, but concerns about immunogenicity exist.[5][6]Excellent, non-immunogenic, and biodegradable.[5][7]pSar-conjugated interferon elicited considerably fewer anti-IFN antibodies in mice compared to its PEGylated counterpart.[7]
Pharmacokinetics Well-established for improving circulation half-life.Can offer improved pharmacokinetic properties and clearance rates compared to PEG of the same length.[8]At equal lengths, pSar more efficiently improves clearance rates of antibody-drug conjugates (ADCs) compared to PEG.[8]
Therapeutic Potency Gold standard for improving drug potency.Can lead to higher in vitro and in vivo potency in some applications.pSar-conjugated interferon is significantly more potent in inhibiting tumor growth than PEG-conjugated interferon.[5][7]

Visualizing Experimental Workflows

To provide a clearer understanding of the practical application of these linkers, the following diagrams, generated using Graphviz, illustrate common experimental workflows.

experimental_workflow cluster_modification Protein Modification cluster_purification1 Purification cluster_conjugation Click Chemistry Conjugation cluster_purification2 Final Purification Protein Protein (with Lysine residues) Azido_Protein Azido-labeled Protein Protein->Azido_Protein Amine-reactive conjugation Azido_PEG_NHS Azido-PEG-NHS ester Azido_PEG_NHS->Azido_Protein Purification1 Size Exclusion Chromatography Azido_Protein->Purification1 Conjugate Protein Conjugate Purification1->Conjugate Alkyne_Molecule Alkyne-functionalized Molecule (e.g., drug, dye) Alkyne_Molecule->Conjugate CuAAC or SPAAC Purification2 Purification (e.g., SEC, Dialysis) Conjugate->Purification2

Caption: Workflow for protein labeling using an amine-reactive azide linker followed by click chemistry.

cuaac_vs_spaac cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Start Azido-functionalized Biomolecule Terminal_Alkyne Terminal Alkyne Probe Start->Terminal_Alkyne Reacts with Strained_Alkyne Strained Alkyne Probe (e.g., DBCO, BCN) Start->Strained_Alkyne Reacts with CuAAC_Product 1,4-Triazole Conjugate Terminal_Alkyne->CuAAC_Product Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄ + NaAsc) Cu_Catalyst->CuAAC_Product SPAAC_Product Triazole Conjugate (regioisomeric mixture) Strained_Alkyne->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC reaction pathways for labeling an azide-functionalized biomolecule.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of different bioconjugation strategies. Below are representative protocols for key experimental procedures.

Protocol 1: General Procedure for Protein Labeling with an Azido-PEG-NHS Ester

This protocol describes the introduction of an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester-functionalized linker, a common alternative to the carboxylic acid moiety of this compound which requires pre-activation.

Materials:

  • Protein of interest

  • Azido-PEG-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS, pH 7.4)

  • Desalting column (e.g., spin column or gravity column)

Procedure:

  • Protein Preparation: Prepare a 5-20 mg/mL solution of the protein in the reaction buffer.[9] Ensure the buffer is free of primary amines (e.g., Tris).[10]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9][10]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.[9]

  • Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[9][10]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the purified azido-labeled protein using UV-Vis spectrophotometry or mass spectrometry.[11]

Protocol 2: Comparative Analysis of CuAAC and SPAAC Reaction Efficiency

This protocol outlines a method to compare the efficiency of CuAAC and SPAAC for conjugating a small molecule probe to an azide-labeled protein.

Materials:

  • Azido-labeled protein (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (for CuAAC)

  • DBCO-functionalized fluorescent dye (for SPAAC)

  • For CuAAC:

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

    • Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)

    • Copper ligand (e.g., THPTA or TBTA) solution (e.g., 10 mM in DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA)

  • Analytical instruments (e.g., HPLC, SDS-PAGE with fluorescence imaging)

Procedure:

  • Reaction Setup: Prepare two separate reaction mixtures, one for CuAAC and one for SPAAC, each containing the azido-labeled protein at a known concentration in the reaction buffer.

  • Initiation of SPAAC Reaction: To the SPAAC reaction mixture, add a 3- to 5-fold molar excess of the DBCO-functionalized dye.

  • Initiation of CuAAC Reaction: To the CuAAC reaction mixture, add the following components in order, with gentle mixing after each addition:

    • Alkyne-functionalized dye (3- to 5-fold molar excess)

    • Copper ligand (to a final concentration of 0.1 mM)

    • CuSO₄ (to a final concentration of 1 mM)

    • Sodium ascorbate (to a final concentration of 1 mM)

  • Incubation and Monitoring: Incubate both reactions at room temperature. Take aliquots from each reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes). Quench the CuAAC aliquots with the quenching solution.

  • Analysis: Analyze the aliquots using SDS-PAGE with fluorescence imaging to visualize the formation of the fluorescently labeled protein. For a more quantitative analysis, use reverse-phase HPLC (RP-HPLC) to separate the labeled and unlabeled protein and calculate the conversion percentage at each time point.[12]

  • Data Comparison: Plot the percentage of conjugated protein versus time for both reactions to compare their kinetics. The final yield can be determined after the reactions have gone to completion.

Conclusion

While this compound remains a valuable and versatile tool in the bioconjugation toolbox, a thorough understanding of the available alternatives is crucial for optimizing the design and performance of modern bioconjugates. For applications requiring high biocompatibility, especially in living systems, SPAAC-reactive linkers such as those containing DBCO or BCN are superior alternatives to azide-alkyne pairs that require copper catalysis. Furthermore, for therapeutics where immunogenicity is a concern, replacing the PEG backbone with polymers like polysarcosine can offer significant advantages in terms of pharmacokinetics and therapeutic efficacy. The selection of the most appropriate linker should be guided by a careful consideration of the specific application, the properties of the biomolecules involved, and the desired attributes of the final conjugate. The experimental protocols provided in this guide offer a framework for researchers to empirically validate the optimal conjugation strategy for their specific needs.

References

Evaluating the Biocompatibility of Azido-PEG6-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with linkers is a cornerstone of modern therapeutic and diagnostic development. Among the various available linker technologies, polyethylene (B3416737) glycol (PEG) derivatives have long been favored for their ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules. Azido-PEG6-acid is a short-chain PEG linker featuring a terminal azide (B81097) group for "click chemistry" conjugation and a carboxylic acid for attachment to amine-containing molecules. This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing their expected performance with alternative linker technologies, and is supported by established experimental data for related compounds.

Introduction to this compound

This compound is a heterobifunctional linker that offers precise and efficient conjugation capabilities. The azide (N3) group allows for highly specific ligation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, while the terminal carboxylic acid can form stable amide bonds with primary amines.[1][2] The short six-unit PEG chain enhances aqueous solubility without adding significant hydrodynamic size.[3] While the PEG backbone is generally considered biocompatible, the terminal functional groups—the azide and the carboxylic acid—warrant a thorough biocompatibility assessment.[4]

Comparative Analysis of Biocompatibility

The biocompatibility of a linker is a critical determinant of its suitability for in vivo applications. Key aspects of biocompatibility include cytotoxicity, hemolytic activity, and immunogenicity. Due to the limited availability of direct experimental data for this compound, this guide synthesizes findings from studies on structurally related PEG derivatives and azide-containing compounds to provide a robust predictive evaluation.

Data Presentation: Comparative Biocompatibility Profiles

Table 1: In Vitro Cytotoxicity Data for PEG Derivatives and Related Compounds

Compound/ConjugateCell Line(s)AssayKey FindingsReference(s)
PEGylated NanoparticlesVariousMTT, NRLow cytotoxicity observed at lower concentrations; effect is concentration-dependent.[5]
Cationic CPP-p53/MDM2 Inhibitor Peptides with and without PEG--Introduction of a PEG unit reduced non-specific cytotoxicity.[6]
PEI-g-PEG Copolymers-LDHPEGylation reduced the toxicity of PEI and the effect was dependent on the number and molecular weight of PEG blocks.[7]
Sodium AzidePC12 cellsCCK-8Dose-dependent decrease in cell viability; induces apoptosis.[8][9]
Expected Profile: this compound Conjugate Various MTT, LDH Low to moderate cytotoxicity expected, influenced by the conjugated molecule. The azide group may contribute to cytotoxicity at high concentrations. Inference

Table 2: Hemolytic Activity of PEGylated Materials

MaterialKey FindingsReference(s)
PEGylated Graphene OxidePEGylation reduces hemolytic activity compared to pristine graphene oxide.[10]
PEI-g-PEG CopolymersPEGylation prevented hemolysis.[7]
Expected Profile: this compound Conjugate Low hemolytic activity is expected due to the presence of the hydrophilic PEG chain. Inference

Table 3: Immunogenicity of PEG Derivatives and Alternatives

Linker/PolymerImmunogenicity ProfileKey ConsiderationsReference(s)
PEG Can induce anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance and potential hypersensitivity.Immunogenicity is influenced by molecular weight, architecture, and terminal groups.[11]
Polysarcosine (pSar) Low immunogenicity; considered a promising alternative to PEG.Biodegradable and has shown favorable preclinical performance.[12][13]
Polypeptides (e.g., (Gly-Ser)n) Generally low immunogenicity.Tunable properties and can be engineered for specific cleavage.[12]
Zwitterionic Polymers Low immunogenicity and high resistance to protein fouling.Strong hydration properties.[14]
Expected Profile: this compound Conjugate Low immunogenicity is anticipated due to the short PEG chain and carboxyl terminus, which may be less immunogenic than methoxy-terminated PEG. However, the potential for anti-PEG antibody formation cannot be entirely ruled out. The nature of the conjugated molecule will significantly impact the overall immunogenicity. Inference

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the evaluation of this compound conjugates.

MTT Cytotoxicity Assay

This assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.

  • Treatment: Prepare serial dilutions of the this compound conjugate in culture medium. Replace the existing medium with 100 µL of the test solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[15]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of the cytoplasmic enzyme LDH from cells with damaged membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a cofactor). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution provided in the assay kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18][19]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Hemolysis Assay

This assay evaluates the blood compatibility of a substance by measuring its ability to lyse red blood cells (RBCs).

Protocol:

  • RBC Preparation: Obtain fresh whole blood containing an anticoagulant (e.g., EDTA). Centrifuge the blood to pellet the RBCs. Wash the RBC pellet three to five times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Preparation: Prepare serial dilutions of the this compound conjugate in PBS.

  • Incubation: In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with the test solutions (e.g., 100 µL of RBC suspension with 100 µL of test solution). Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 1-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples at 1000 x g for 5-10 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm, which corresponds to the peak absorbance of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualizations

Signaling Pathway Diagram

The azide moiety, particularly in the form of sodium azide, has been shown to induce mitochondria-mediated apoptosis.[8][9] This pathway is a critical consideration in the biocompatibility assessment of azide-containing compounds.

Mitochondria_Mediated_Apoptosis Azide Azide Compound (e.g., at high concentrations) Mitochondria Mitochondria Azide->Mitochondria Inhibition of cytochrome oxidase CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Inhibits Cytochrome c release

Caption: Mitochondria-mediated apoptosis pathway potentially induced by azide compounds.

Experimental Workflow Diagram

A generalized workflow for the in vitro biocompatibility assessment of a novel conjugate is depicted below.

Biocompatibility_Workflow start Start: this compound Conjugate Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis immunogenicity In Vitro Immunogenicity (e.g., Cytokine Release Assay) start->immunogenicity data_analysis Data Analysis and Comparison cytotoxicity->data_analysis hemolysis->data_analysis immunogenicity->data_analysis in_vivo Proceed to In Vivo Toxicity Studies data_analysis->in_vivo If favorable profile end End: Biocompatibility Profile Established in_vivo->end

Caption: General workflow for in vitro biocompatibility assessment.

Conclusion and Recommendations

Based on the available evidence from related compounds, this compound conjugates are expected to exhibit a generally favorable biocompatibility profile, characterized by low cytotoxicity at typical working concentrations and minimal hemolytic activity. The short PEG chain and carboxyl terminus may contribute to a reduced immunogenic potential compared to longer-chain, methoxy-terminated PEGs. However, the presence of the azide group necessitates careful evaluation, as high concentrations could potentially induce mitochondrial toxicity.

For researchers and drug developers considering the use of this compound, it is imperative to conduct thorough, compound-specific biocompatibility testing. The experimental protocols provided in this guide offer a starting point for such evaluations. When comparing with alternatives, polysarcosine and zwitterionic polymers present compelling options with potentially lower immunogenicity and enhanced biodegradability, and should be considered in parallel studies to select the optimal linker for a given application.[12][13][14] The ultimate choice of linker will depend on a comprehensive assessment of performance, safety, and the specific requirements of the therapeutic or diagnostic agent being developed.

References

A Comparative Guide to Azido-PEG6-acid and Its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Azido-PEG6-acid with alternative linker technologies used in bioconjugation. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols for key applications. This information is intended to assist researchers in selecting the optimal linker strategy for their specific needs in developing targeted therapeutics, diagnostics, and research tools.

Introduction to this compound

This compound is a heterobifunctional linker that has gained significant traction in bioconjugation due to its versatility. It features a terminal azide (B81097) group and a carboxylic acid, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The carboxylic acid can be readily conjugated to primary amines on biomolecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond.[3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Performance Comparison of this compound and Alternatives

The choice of a linker is a critical decision in the design of bioconjugates, impacting their stability, efficacy, and pharmacokinetic profile. This section compares the performance of this compound with common alternatives, including N-hydroxysuccinimide (NHS) ester-based PEG linkers, maleimide-based PEG linkers, and non-PEG alternatives.

Reaction Efficiency and Specificity
Linker TypeTarget Functional GroupReaction TypeTypical Reaction TimeTypical YieldSpecificity
Azido-PEG-acid (SPAAC) Strained Alkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition0.5 - 2 hours>95%High
Azido-PEG-acid (CuAAC) Terminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition1 - 4 hours>95%High
NHS Ester-PEG-acid Primary Amine (e.g., Lysine)Nucleophilic Acyl Substitution0.5 - 2 hours70-90%Moderate
Maleimide-PEG-acid Thiol (e.g., Cysteine)Michael Addition1 - 4 hours>90%High

Key Observations:

  • Azide-based click chemistry (both SPAAC and CuAAC) offers very high yields and specificity due to the bioorthogonal nature of the azide-alkyne reaction.

  • NHS ester reactions with amines are generally efficient but can be less specific, as multiple lysine residues on a protein surface may be accessible.

  • Maleimide (B117702) chemistry provides high specificity for thiol groups on cysteine residues.

In Vivo Stability and Pharmacokinetics

The stability of the linker in the physiological environment is crucial for the performance of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs).

Linker TypeResulting LinkageSerum StabilityImpact on Pharmacokinetics
Azido-PEG (Triazole) 1,2,3-TriazoleHighPEG chain enhances solubility and circulation half-life.
NHS Ester-PEG (Amide) AmideHighPEG chain enhances solubility and circulation half-life.
Maleimide-PEG (Thioether) ThioetherModerate to Low (susceptible to retro-Michael reaction)PEG chain enhances solubility; however, linker instability can lead to premature drug release.

Key Observations:

  • The triazole linkage formed from click chemistry and the amide bond from NHS ester reactions are generally very stable in serum.

  • Conventional maleimide-based linkers can exhibit instability in plasma due to a retro-Michael reaction, leading to deconjugation. However, next-generation maleimide derivatives have been developed with improved stability.

  • The length of the PEG chain significantly impacts the pharmacokinetic profile of the bioconjugate. Longer PEG chains generally lead to a longer plasma half-life.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

This protocol describes a two-step process for creating an ADC using this compound. First, the antibody is modified with the linker, followed by the conjugation of an alkyne-functionalized drug.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Alkyne-functionalized cytotoxic drug

  • Copper(II) sulfate (B86663) (for CuAAC)

  • Sodium ascorbate (B8700270) (for CuAAC)

  • DBCO-functionalized cytotoxic drug (for SPAAC)

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Purification columns (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Modification with this compound:

    • Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO).

    • Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the azide-modified antibody using a desalting column to remove excess linker and reagents.

  • Drug Conjugation via Click Chemistry:

    • For CuAAC: Add the alkyne-functionalized drug, copper(II) sulfate, and sodium ascorbate to the azide-modified antibody solution. Incubate for 1-4 hours at room temperature.

    • For SPAAC: Add the DBCO-functionalized drug to the azide-modified antibody solution. Incubate for 0.5-2 hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug and other impurities.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

PROTAC Synthesis

This protocol outlines the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a linker to connect a target protein binder and an E3 ligase ligand.

Materials:

  • Target protein binder with a suitable functional group (e.g., amine or alkyne)

  • E3 ligase ligand with a suitable functional group (e.g., amine or alkyne)

  • This compound

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

  • Click chemistry reagents (as described in the ADC protocol)

  • Solvents (e.g., DMF, DMSO)

  • Purification materials (e.g., silica (B1680970) gel for column chromatography, preparative HPLC)

Protocol:

  • Amide Bond Formation:

    • If one of the binders has a primary amine, it can be coupled to the carboxylic acid of this compound using standard peptide coupling reagents like HATU and DIPEA in an organic solvent like DMF.

    • Monitor the reaction by LC-MS and purify the product by column chromatography.

  • Click Chemistry Ligation:

    • The resulting azide-functionalized intermediate is then reacted with the second binder, which should possess a complementary alkyne (for CuAAC or SPAAC) functional group.

    • Follow the click chemistry procedures outlined in the ADC synthesis protocol.

    • Purify the final PROTAC molecule using preparative HPLC.

Nanoparticle Functionalization

This protocol describes the surface functionalization of nanoparticles with this compound for applications in targeted drug delivery or imaging.

Materials:

  • Nanoparticles with surface functional groups (e.g., amines on silica nanoparticles)

  • This compound

  • EDC and NHS

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Centrifugation and washing buffers

Protocol:

  • Activation of this compound:

    • Dissolve this compound in MES buffer.

    • Add EDC and NHS to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to a suspension of the amine-functionalized nanoparticles.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted linker and byproducts.

    • The azide-functionalized nanoparticles are now ready for subsequent conjugation with alkyne-containing molecules via click chemistry.

Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation (Click Chemistry) cluster_2 Purification & Characterization mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb Amide Bond Formation linker This compound + EDC/NHS linker->azide_mAb adc Antibody-Drug Conjugate (ADC) azide_mAb->adc Click Reaction (CuAAC or SPAAC) alkyne_drug Alkyne-Drug alkyne_drug->adc purification Purification (SEC) adc->purification characterization Characterization (DAR) purification->characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Signaling Pathway: GPCR Activation (Rhodopsin)

GPCR_Signaling cluster_0 Inactive State cluster_1 Activation cluster_2 Signal Transduction Rhodopsin_inactive Rhodopsin (inactive) (11-cis-retinal) Rhodopsin_active Metarhodopsin II (all-trans-retinal) Rhodopsin_inactive->Rhodopsin_active G_protein_inactive G-protein (Transducin) (GDP-bound) G_protein_active Activated G-protein (GTP-bound) G_protein_inactive->G_protein_active GDP -> GTP Light Light (Photon) Light->Rhodopsin_inactive Photoisomerization Rhodopsin_active->G_protein_inactive activates PDE Phosphodiesterase (PDE) G_protein_active->PDE activates PDE_active Active PDE PDE->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Ion_channel Ion Channel (Open) cGMP->Ion_channel keeps open Ion_channel_closed Ion Channel (Closed) GMP->Ion_channel_closed leads to closure Hyperpolarization Hyperpolarization (Neural Signal) Ion_channel_closed->Hyperpolarization

Caption: Simplified signaling cascade of Rhodopsin, a G-protein-coupled receptor (GPCR).

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Second Binder Conjugation cluster_2 Purification Binder1 Target Protein Binder (with Amine) Intermediate Azide-PEG6-Binder1 Binder1->Intermediate Amide Coupling Linker This compound Linker->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC Click Chemistry Binder2 E3 Ligase Ligand (with Alkyne) Binder2->PROTAC Purification Purification (HPLC) PROTAC->Purification

Caption: General workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly versatile and efficient linker for a wide range of bioconjugation applications. Its key advantages lie in the high efficiency and specificity of click chemistry, which allows for the creation of well-defined and stable bioconjugates. While alternatives like NHS esters and maleimides have their place, particularly for random lysine labeling and cysteine-specific conjugation respectively, the bioorthogonality of the azide group provides a superior level of control for more complex molecular constructs. The choice of linker should always be guided by the specific requirements of the application, including the nature of the biomolecule and the desired properties of the final conjugate. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions in this critical aspect of bioconjugate design.

References

Safety Operating Guide

Proper Disposal Procedures for Azido-PEG6-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Azido-PEG6-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound, as an organic azide (B81097), presents unique handling and disposal challenges that require careful consideration and planning.

Core Safety Principles

Before handling this compound, it is imperative to be aware of the primary hazards associated with organic azides:

  • Potential for Explosivity: While organic azides are generally less shock-sensitive than heavy metal azides, they are still energy-rich molecules. They can decompose explosively when subjected to heat, friction, or shock.

  • Toxicity: Azide compounds are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption.

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of highly explosive heavy metal azides in copper or lead plumbing.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Flame-retardant lab coat
Respiratory Use in a well-ventilated chemical fume hood
Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate it first. This decision should be based on the quantity of waste, laboratory capabilities, and institutional guidelines.

Disposal_Workflow Start This compound Waste Decision Assess Quantity and Lab Capabilities Start->Decision Direct_Disposal Direct Disposal as Hazardous Waste Decision->Direct_Disposal Large Quantity or Limited Capabilities Chemical_Deactivation Chemical Deactivation Decision->Chemical_Deactivation Small Quantity and Appropriate Facilities End Waste Disposed Direct_Disposal->End Chemical_Deactivation->End

Caption: Decision workflow for the proper disposal of this compound.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method for disposing of this compound, particularly for large quantities or when laboratory resources for chemical deactivation are limited.

Step-by-Step Procedure:
  • Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste - Organic Azide" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Option 2: Chemical Deactivation

For small quantities of this compound waste, chemical deactivation can render the compound non-hazardous before disposal. This procedure must be performed in a properly functioning chemical fume hood by trained personnel. The following protocol is adapted from the standard procedure for deactivating inorganic azides with nitrous acid.

Experimental Protocol: Deactivation of this compound with Nitrous Acid

Materials:

  • This compound waste solution (concentration should be low, ideally <5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of a non-hydrohalic acid (e.g., sulfuric acid, H₂SO₄)

  • Stir plate and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Litmus (B1172312) paper or pH meter

Procedure:

  • Setup: In a chemical fume hood, place the this compound solution in the three-necked flask equipped with a stirrer and a dropping funnel.

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A significant excess of sodium nitrite should be used.

  • Acidification: Slowly add the 20% acid solution from the dropping funnel. Caution: This reaction generates toxic nitrogen oxides, so a well-ventilated fume hood is essential.

  • Monitor pH: Continue adding the acid until the solution is acidic to litmus paper.

  • Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the complete destruction of the azide.

  • Neutralization and Disposal: Once the deactivation is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and dispose of it in accordance with your institution's guidelines for non-hazardous aqueous waste.

Deactivation Workflow Diagram

Deactivation_Workflow Start This compound Solution (<5%) Add_Nitrite Add excess 20% Sodium Nitrite Solution Start->Add_Nitrite Stir Stir vigorously Add_Nitrite->Stir Add_Acid Slowly add 20% Acid (e.g., H2SO4) Stir->Add_Acid Check_pH Monitor pH until acidic Add_Acid->Check_pH Check_pH->Add_Acid pH is not acidic React Stir for at least 1 hour Check_pH->React pH is acidic Neutralize Neutralize with base React->Neutralize Dispose Dispose as non-hazardous aqueous waste Neutralize->Dispose

Caption: Step-by-step workflow for the chemical deactivation of this compound.

Disposal of the Polyethylene (B3416737) Glycol (PEG) Moiety

The polyethylene glycol portion of this compound is generally considered non-hazardous and biodegradable.[1] However, it should not be disposed of down the drain as it can impact the biological and chemical oxygen demand in wastewater treatment systems.[1] When the azide group has been chemically deactivated as described above, the remaining PEG-containing solution can typically be disposed of as non-hazardous aqueous waste, following institutional guidelines.

Summary of Disposal Procedures

Disposal MethodBest ForKey Considerations
Direct Disposal Large quantities, labs with limited resourcesSafest and simplest method. Requires proper labeling and storage. Must be handled by licensed professionals.
Chemical Deactivation Small quantities, well-equipped labsRenders the waste non-hazardous. Requires careful handling of reagents and must be performed in a chemical fume hood.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols before proceeding.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG6-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Azido-PEG6-acid are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.

This compound, a valuable PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras, requires careful handling due to the presence of the azide (B81097) group.[1] Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, and may also exhibit toxicity.[2][3] Adherence to stringent safety protocols is therefore mandatory to mitigate potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For tasks with higher risk of exposure, consider Silver shield gloves worn under nitrile gloves.[2][4]Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination.[2]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement.[2][4] A face shield must be worn in addition to goggles when there is a risk of splashes.[2]Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory.[5] For procedures with a higher risk of exposure to liquid suspensions or dry particles, chemical-resistant aprons or Tyvek sleeves are recommended.[2]Prevents skin contact with the compound.
Respiratory Protection All manipulations should be performed in a certified chemical fume hood.[2]Minimizes inhalation exposure.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[5]Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound, from receipt to use, is essential to minimize risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals.[3][6] Recommended storage is at -20°C.[7]

  • Keep a current inventory of the compound.

2. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood.[2]

  • For procedures involving larger quantities or heating, the use of a blast shield is strongly recommended.[2]

3. Weighing and Aliquoting:

  • Before handling, ensure the work area within the fume hood is clean and free of clutter.

  • Use non-sparking tools, such as plastic or ceramic spatulas, to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.[3]

  • Measure the desired amount of the compound carefully to avoid generating dust.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing. This compound is soluble in water, DMSO, DCM, and DMF.[7]

4. During the Reaction:

  • Avoid using ground glass joints where possible, as friction can be an ignition source.[2]

  • If heating is necessary, use a controlled heating source such as a heating mantle or an oil bath and monitor the temperature closely. Avoid rapid heating.

  • Ensure the reaction setup is secure and stable.

The following diagram illustrates the standard workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Weighing Weighing Retrieve from Storage->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction Setup Reaction Setup Solution Preparation->Reaction Setup Reaction Quenching Reaction Quenching Reaction Setup->Reaction Quenching Waste Segregation Waste Segregation Reaction Quenching->Waste Segregation Decontamination Decontamination Waste Segregation->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Final Disposal Final Disposal Doff PPE->Final Disposal

Standard operational workflow for handling this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent accidental explosions and environmental contamination.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[2]

2. Deactivation of Aqueous Waste (for trained personnel only):

  • For dilute aqueous solutions, a chemical deactivation procedure can be employed. This should only be performed by personnel thoroughly trained in the procedure and with appropriate safety measures in place.

  • A common method involves the slow addition of an aqueous solution of sodium nitrite (B80452) followed by dilute acid to destroy the azide. This reaction generates toxic nitrogen oxides and must be performed in a chemical fume hood.[4]

3. Final Disposal:

  • Under no circumstances should any azide-containing waste be poured down the drain. [4] Azides can react with lead and copper in plumbing to form highly explosive metal azide accumulations.[2]

  • All hazardous waste containers must be securely sealed and stored in a designated secondary containment area until they are collected by the institution's Environmental Health and Safety (EHS) department for proper disposal in accordance with local regulations.[4]

This diagram outlines the decision-making process for the disposal of this compound waste:

Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Contaminated materials Liquid Waste Liquid Waste Waste Generated->Liquid Waste Solutions Designated Solid Waste Container Designated Solid Waste Container Solid Waste->Designated Solid Waste Container Designated Liquid Waste Container Designated Liquid Waste Container Liquid Waste->Designated Liquid Waste Container EHS Pickup EHS Pickup Designated Solid Waste Container->EHS Pickup Designated Liquid Waste Container->EHS Pickup

Disposal workflow for this compound waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental spill or exposure, immediate and appropriate action is vital.

Spill Response:

  • Small Spill (inside a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

By adhering to these safety guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment and advancing scientific discovery. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Azido-PEG6-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.